N-Allylmorpholine
Description
The exact mass of the compound 4-Allylmorpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSANAYXICMXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219871 | |
| Record name | Allylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-57-1 | |
| Record name | Allylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Allylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Allylmorpholine (CAS 696-57-1): Structure, Synthesis, and Applications in Modern Chemistry
Executive Summary: This guide provides a comprehensive technical overview of N-Allylmorpholine (4-Allylmorpholine), a versatile heterocyclic compound identified by CAS number 696-57-1. This molecule uniquely combines the advantageous physicochemical and metabolic properties of the morpholine scaffold with the synthetic versatility of a terminal allyl group. For researchers, particularly in drug development and materials science, this compound serves as a valuable building block. The morpholine ring is a privileged structure in medicinal chemistry, known for improving pharmacokinetic profiles, while the allyl group provides a reactive handle for a wide array of subsequent chemical modifications.[1][2] This document details its chemical structure, physicochemical properties, synthesis protocols, spectroscopic signature, reactivity, and critical applications, alongside essential safety and handling information.
Chemical Identity and Physicochemical Properties
This compound is a tertiary amine featuring a morpholine ring N-substituted with an allyl (prop-2-en-1-yl) group. This structure is fundamental to its chemical behavior and utility.
Nomenclature and Identifiers
-
CAS Number : 696-57-1[3]
-
IUPAC Name : 4-(prop-2-en-1-yl)morpholine[4]
-
Synonyms : 4-Allylmorpholine, N-Allymorpholine, Allylmorpholine, Morpholine, 4-(2-propenyl)-[3][5][6]
Chemical Structure
The structure consists of a saturated six-membered morpholine ring, which adopts a chair conformation, with an allyl group attached to the nitrogen atom.[11]
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/orange clear liquid | [9] |
| Boiling Point | 158 °C (lit.) | [4][6][12] |
| Melting Point | 6 °C (lit.) | [12] |
| Density | 0.923 - 0.93 g/cm³ | [4][12] |
| Flash Point | 35 °C (lit.) | [12] |
| Purity (Commercial) | ≥97% | [4][6][8] |
| logP (Octanol/Water) | 0.5 - 0.7 | [4][10] |
| Storage Temperature | Room temperature, under inert atmosphere | [8][13] |
Synthesis and Purification
The most common and direct route to this compound is the N-alkylation of morpholine with an allyl halide. This reaction is a straightforward application of the Hofmann alkylation principle for amines.[14]
Mechanistic Overview: The Principle of N-Alkylation
The synthesis relies on the nucleophilic character of the secondary amine nitrogen in morpholine. This nitrogen atom attacks the electrophilic carbon of the allyl halide (e.g., allyl chloride or allyl bromide), displacing the halide ion in an Sₙ2 reaction. A base, such as potassium carbonate, is typically included to neutralize the hydrohalic acid byproduct, preventing the protonation of the starting morpholine and driving the reaction to completion.
Detailed Experimental Protocol: Synthesis via Alkylation of Morpholine
This protocol is a representative procedure adapted from literature methods.[14]
Materials:
-
Morpholine
-
Allyl bromide (or allyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (or other suitable polar aprotic solvent)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.
-
Addition of Alkylating Agent: While stirring the mixture, add allyl bromide (1.1 eq.) dropwise at room temperature. The dropwise addition helps to control any initial exotherm.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Resuspend the resulting residue in diethyl ether and wash with water to remove any remaining salts or unreacted morpholine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Purification and Characterization Workflow
The general workflow ensures the final product meets the high purity standards required for research and development.
Spectroscopic Profile and Analytical Characterization
Confirmation of the structure and purity of this compound is achieved through standard spectroscopic techniques.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule.[11][15]
| ¹H NMR (Expected Signals) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Morpholine Protons | ~2.4 | Triplet | 4H | -N-CH₂ -CH₂-O- |
| Morpholine Protons | ~3.6 | Triplet | 4H | -N-CH₂-CH₂ -O- |
| Allylic Protons | ~3.0 | Dd | 2H | -N-CH₂ -CH=CH₂ |
| Vinylic Proton (Terminal) | ~5.1 - 5.2 | Multiplet | 2H | -N-CH₂-CH=CH₂ |
| Vinylic Proton (Internal) | ~5.8 - 5.9 | Multiplet | 1H | -N-CH₂-CH =CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the functional groups present.[3][7]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2800 - 3000 | Strong |
| C=C Stretch (Alkenyl) | ~1645 | Medium |
| C-H Stretch (sp²) | 3010 - 3090 | Medium |
| C-N Stretch (Amine) | 1070 - 1150 | Strong |
| C-O-C Stretch (Ether) | 1115 - 1125 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) and characteristic fragmentation patterns.[3]
-
Molecular Ion (M⁺) : m/z = 127
-
Key Fragments : Fragments corresponding to the loss of the allyl group or cleavage of the morpholine ring are expected. A prominent peak at m/z 86 often corresponds to the morpholinoethyl fragment.
Chemical Reactivity and Applications
The utility of this compound stems from its dual nature: the stable, drug-like morpholine core and the synthetically versatile allyl group.
The Morpholine Scaffold in Drug Discovery: A Privileged Structure
The morpholine heterocycle is frequently incorporated into drug candidates to optimize their pharmacological properties.[2] Its presence can confer several benefits:
-
Improved Pharmacokinetics : The morpholine ring can enhance aqueous solubility and metabolic stability, leading to better bioavailability.[16][17]
-
Favorable pKa : The ether oxygen withdraws electron density from the nitrogen, lowering its basicity (pKa of morpholinium ion is ~8.5) compared to piperidine. This ensures that a significant fraction of the molecule is uncharged at physiological pH, aiding passage through biological membranes like the blood-brain barrier (BBB).[18][19]
-
Hydrogen Bonding : The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[16]
This compound as a Versatile Building Block
While the morpholine ring provides the desirable pharmacophore, the N-allyl group serves as a reactive handle for further molecular elaboration. This makes this compound a powerful intermediate rather than an end-product.
-
Polymerization : The allyl group can undergo radical polymerization to form functional polymers or be copolymerized with other monomers like sulfur dioxide.[14]
-
Further Functionalization : The double bond is amenable to a vast array of chemical transformations, including:
-
Oxidation : Cleavage to an aldehyde or dihydroxylation to a diol.
-
Hydroboration-Oxidation : To introduce a primary alcohol.
-
Heck, Suzuki, and other Cross-Coupling Reactions : To form C-C bonds.
-
Thiol-ene "Click" Chemistry : For efficient conjugation to other molecules.
-
Metathesis : For constructing more complex olefinic structures.
-
This synthetic flexibility allows for the covalent attachment of the morpholine moiety to larger scaffolds or for the creation of diverse libraries of compounds from a common intermediate.
Logical Workflow for Incorporating this compound in Drug Discovery
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
Hazard Identification and GHS Classification
The compound is classified under the Globally Harmonized System (GHS) as follows:
| Pictogram(s) | GHS Classification |
|
| Flammable liquids , Category 3 (H226: Flammable liquid and vapor)[7][9]Acute toxicity, Oral , Category 4 (H302: Harmful if swallowed)[7][9]Skin irritation , Category 2 (H315: Causes skin irritation)[7][9]Serious eye irritation , Category 2 (H319: Causes serious eye irritation)[7][9] |
-
Signal Word : Warning [9]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment :
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][12]
Storage and Stability
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]
-
Incompatibilities : Keep away from heat, sparks, open flames, and strong oxidizing agents.[9][12]
-
Atmosphere : Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation.[8][13]
Conclusion
This compound (CAS 696-57-1) is a strategically important chemical intermediate. It provides a reliable and efficient means of introducing the pharmacologically beneficial morpholine scaffold into a target molecule. More importantly, its terminal allyl group offers a gateway for extensive and diverse chemical modifications, making it an invaluable tool for medicinal chemists, drug development professionals, and materials scientists aiming to create novel and optimized molecular entities. Its well-defined properties, straightforward synthesis, and clear safety protocols allow for its confident application in a research and development setting.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Allyl morpholine [webbook.nist.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. echemi.com [echemi.com]
- 6. fishersci.ca [fishersci.ca]
- 7. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 696-57-1 [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemeo.com [chemeo.com]
- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. 696-57-1|this compound|BLD Pharm [bldpharm.com]
- 14. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Morpholine - Wikipedia [en.wikipedia.org]
A Spectroscopic Guide to N-Allylmorpholine: Structural Elucidation through NMR and IR Analysis
Introduction
N-Allylmorpholine (4-prop-2-enylmorpholine) is a tertiary amine incorporating the stable morpholine heterocycle and a reactive allyl group. This unique combination of functionalities makes it a valuable building block in organic synthesis and a key structural motif in various pharmacologically active compounds. The precise and unambiguous structural confirmation of this compound is paramount for its application in research and development, particularly within the pharmaceutical industry. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. We will delve into the interpretation of the spectral data, grounded in the principles of chemical structure and magnetic environments, and provide standardized protocols for data acquisition.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The morpholine ring typically adopts a chair conformation, and the electronic environments of the protons and carbons are influenced by the electronegative oxygen and nitrogen atoms, as well as the N-allyl substituent.
Caption: Molecular structure of this compound with atom numbering for spectral assignments.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons. The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits characteristic signals for both the morpholine ring and the allyl group protons.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 5.85 | Multiplet | H-2 (vinyl CH) |
| 5.20 | Multiplet | H-3 (vinyl CH₂) |
| 3.70 | Triplet | H-6, H-8 (O-CH₂) |
| 3.00 | Doublet | H-1 (allyl CH₂) |
| 2.40 | Triplet | H-5 (N-CH₂) |
Data synthesized from Bicak & Senkal, 2000.[1]
Interpretation of the ¹H NMR Spectrum
The downfield region of the spectrum is dominated by the signals of the vinyl protons of the allyl group. The proton at the C-2 position (H-2) appears as a multiplet centered around 5.85 ppm due to coupling with the adjacent vinyl and allylic protons.[1] The terminal vinyl protons at C-3 (H-3) resonate as a multiplet around 5.20 ppm.[1]
The protons of the morpholine ring give rise to two distinct signals. The protons on the carbons adjacent to the oxygen atom (H-6 and H-8) are deshielded and appear as a triplet at approximately 3.70 ppm.[1] The protons on the carbons adjacent to the nitrogen atom (H-5) are observed further upfield as a triplet around 2.40 ppm.[1] The allylic protons at C-1, which are adjacent to the nitrogen atom and the vinyl group, are found at approximately 3.00 ppm as a doublet.[1]
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak, allowing for a carbon count and insight into their chemical environments.
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~134 | C-2 (vinyl CH) |
| ~117 | C-3 (vinyl CH₂) |
| ~67 | C-6, C-8 (O-CH₂) |
| ~62 | C-1 (allyl CH₂) |
| ~53 | C-5 (N-CH₂) |
Estimated values based on data for structurally similar N-substituted morpholines.[2]
Interpretation of the ¹³C NMR Spectrum
The olefinic carbons of the allyl group are the most deshielded, with the C-2 carbon appearing around 134 ppm and the terminal C-3 carbon at approximately 117 ppm.[2] Within the morpholine ring, the carbons adjacent to the electronegative oxygen atom (C-6 and C-8) are found downfield at about 67 ppm. The carbons adjacent to the nitrogen (C-5) are located upfield around 53 ppm. The allylic carbon (C-1) is also influenced by the nitrogen atom and resonates in the region of 62 ppm.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands corresponding to its key functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3060 | C-H stretch | Olefinic (=C-H) |
| 2950-2850 | C-H stretch | Aliphatic (C-H) |
| 1655 | C=C stretch | Alkene |
| 1115 | C-O-C stretch | Ether |
| 1070 | C-N stretch | Tertiary Amine |
Data synthesized from Bicak & Senkal, 2000.[1]
Interpretation of the IR Spectrum
A key feature in the IR spectrum of this compound is the presence of a sharp peak at 3060 cm⁻¹, which is characteristic of the C-H stretching vibration of the olefinic protons in the allyl group.[1] The C=C stretching vibration of the alkene is observed as a sharp peak at 1655 cm⁻¹.[1] The aliphatic C-H stretching vibrations of the morpholine ring and the allylic methylene group appear in the typical region of 2950-2850 cm⁻¹. A strong absorption band around 1115 cm⁻¹ is indicative of the C-O-C stretching of the ether linkage in the morpholine ring. The C-N stretching vibration of the tertiary amine is typically observed around 1070 cm⁻¹. Notably, the N-H stretching vibration, which would be present in the spectrum of the parent morpholine at around 3320 cm⁻¹, is absent, confirming the N-substitution.[1]
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogenous solution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Caption: Workflow for NMR spectroscopic analysis of this compound.
Protocol for IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to create a thin liquid film between the plates.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive characterization of the molecular structure of this compound. Each technique offers complementary information, and together they confirm the presence of the morpholine ring, the N-allyl substituent, and the overall connectivity of the molecule. The detailed spectroscopic data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the accurate identification and quality control of this important chemical entity.
References
Introduction: The Strategic Value of 4-Allylmorpholine
An In-Depth Technical Guide to 4-Allylmorpholine: Properties, Synthesis, and Applications for the Research Professional
In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. 4-Allylmorpholine (CAS No. 696-57-1) emerges as a particularly valuable scaffold, uniquely combining the robust, pharmacologically significant morpholine heterocycle with the versatile reactivity of an allyl group. The morpholine ring, a common feature in numerous approved drugs, is prized for its ability to improve physicochemical properties such as solubility and metabolic stability, and to engage in crucial hydrogen bonding interactions with biological targets.[1] Concurrently, the terminal alkene of the allyl group serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling extensive derivatization and library synthesis.
This guide provides an in-depth exploration of the essential physical and chemical properties of 4-allylmorpholine, targeted at researchers, medicinal chemists, and process development scientists. We will delve into detailed, field-proven protocols for its synthesis, purification, and analysis, while also exploring its reactivity and contextualizing its application within the demanding framework of pharmaceutical development. The causality behind experimental choices is emphasized, ensuring that the described protocols are not merely recipes, but self-validating systems grounded in established chemical principles.
Section 1: Core Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's physical properties is the foundation of its effective use in the laboratory, informing decisions on reaction setup, purification strategy, and safe handling.
Physical and Chemical Identifiers
The key physicochemical properties of 4-Allylmorpholine are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 696-57-1 | [2] |
| Molecular Formula | C₇H₁₃NO | [2] |
| Molecular Weight | 127.18 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 158 °C (at 760 mmHg) | [3] |
| Density | 0.93 g/cm³ (at 20 °C) | [3] |
| Refractive Index (n²⁰/D) | 1.460 | [3] |
| IUPAC Name | 4-(prop-2-en-1-yl)morpholine | [2] |
| InChIKey | SUSANAYXICMXBL-UHFFFAOYSA-N | [2] |
Spectroscopic Signature
Spectroscopic analysis is essential for identity confirmation and purity assessment. The expected signature for 4-Allylmorpholine is characterized by the distinct signals from both the morpholine ring and the allyl substituent.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. The morpholine protons typically appear as two multiplets: one around ~3.7 ppm corresponding to the protons adjacent to the oxygen atom (-O-CH₂-) and another around ~2.4 ppm for the protons adjacent to the nitrogen atom (-N-CH₂-). The allyl group presents three characteristic signals: a multiplet for the vinyl proton (-CH=CH₂) around 5.8 ppm, two signals for the terminal vinyl protons (=CH₂) between 5.1-5.2 ppm, and a doublet for the methylene protons adjacent to the nitrogen (-N-CH₂-CH=) around 3.0 ppm.[4]
-
¹³C NMR (in CDCl₃): The carbon spectrum will show signals for the morpholine ring carbons, typically around 67 ppm (-O-CH₂) and 54 ppm (-N-CH₂-). The allyl group carbons appear at approximately 134 ppm (-CH=), 118 ppm (=CH₂), and 62 ppm (-N-CH₂-).[1]
-
Mass Spectrometry (EI): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 127. Subsequent fragmentation patterns can be used to confirm the structure.[2]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include C-H stretching from the alkyl and vinyl groups, C=C stretching of the alkene (~1640 cm⁻¹), and C-O-C stretching of the ether linkage within the morpholine ring.[2]
Section 2: Synthesis and Purification
The most direct and widely employed method for synthesizing 4-Allylmorpholine is the nucleophilic substitution (N-alkylation) of morpholine with an allyl halide. This reaction is robust, high-yielding, and utilizes readily available starting materials.[1][5]
Caption: General reaction scheme for the N-alkylation of morpholine.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis of 4-Allylmorpholine with a high expected yield. The choice of potassium carbonate as the base is strategic; it is inexpensive, sufficiently strong to scavenge the HBr byproduct, and easily removed by filtration. Acetone is an excellent solvent choice due to its polarity, which facilitates the Sₙ2 reaction, and its relatively low boiling point, which simplifies removal during workup.
Materials:
-
Morpholine (1.0 equiv)
-
Allyl bromide (1.05 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 equiv)
-
Acetone (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine, anhydrous acetone, and anhydrous potassium carbonate.
-
Addition of Electrophile: Begin stirring the suspension. Slowly add allyl bromide to the mixture dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 1-2 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of morpholine.
-
Work-up (Quench and Extraction):
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
-
To the resulting residue, add deionized water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent (MgSO₄) and remove the solvent under reduced pressure to yield the crude 4-Allylmorpholine as an oil.
Experimental Protocol: Purification
For most research applications, the crude product can be purified to >97% by vacuum distillation. This method is chosen because the atmospheric boiling point of 4-Allylmorpholine (158 °C) is high enough that heating could potentially lead to decomposition or side reactions over extended periods.[6] Distillation under reduced pressure lowers the boiling point, allowing for a cleaner separation at a lower temperature.[7]
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
-
Cold trap
Procedure:
-
Setup: Assemble the distillation apparatus and ensure all joints are properly sealed with vacuum grease. Place the crude 4-Allylmorpholine oil in the distillation flask with a magnetic stir bar.
-
Evacuation: Gradually apply vacuum to the system. A cold trap (liquid nitrogen or dry ice/acetone) should be used to protect the pump.
-
Distillation: Once the desired pressure is stable, begin heating and stirring the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial forerun and stop the distillation before the pot goes to dryness to avoid concentrating potentially unstable residues.
-
Storage: The purified 4-Allylmorpholine should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation, particularly if it will be stored for an extended period.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic utility of 4-Allylmorpholine is derived from two key structural features: the nucleophilic tertiary amine and the reactive terminal alkene.
Caption: Key reactive centers of the 4-Allylmorpholine molecule.
Reactions at the Morpholine Nitrogen
The lone pair on the nitrogen atom makes it a nucleophile and a base. It can be readily protonated with acids to form morpholinium salts, such as 4-allylmorpholin-4-ium bromide.[8] It can also react with electrophiles like alkyl halides to form quaternary ammonium salts or be oxidized to form the corresponding N-oxide, a useful synthetic intermediate.
Reactions of the Allyl Group
The allyl group is a versatile functional handle for advanced synthetic transformations. For drug development professionals, this allows for the late-stage diversification of a morpholine-containing core.
-
Palladium-Catalyzed Cross-Coupling (Heck Reaction): The terminal alkene can participate in Heck reactions with aryl or vinyl halides.[9][10] This allows for the direct attachment of aromatic or vinylic systems to the morpholine scaffold, a common strategy for building complexity in medicinal chemistry. The reaction involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by insertion of the allyl alkene and subsequent β-hydride elimination to yield the coupled product.[11][12]
-
Olefin Metathesis: 4-Allylmorpholine can be a substrate in olefin metathesis reactions. For example, in a Ring-Closing Metathesis (RCM) reaction, if tethered to another alkene within the same molecule, it can facilitate the formation of larger heterocyclic systems.[13][14] It can also participate in cross-metathesis with other alkenes to exchange substituents. This reaction is catalyzed by ruthenium-based complexes like Grubbs' catalysts.[15]
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The morpholine heterocycle is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs, including the EGFR inhibitor Gefitinib (Iressa) and the norepinephrine reuptake inhibitor Reboxetine .[16][17] Its inclusion is often a deliberate strategy to improve aqueous solubility, tune basicity (pKa), and enhance metabolic stability by blocking potential sites of metabolism.
While a direct, published synthesis of Gefitinib or Reboxetine using 4-Allylmorpholine as the starting material is not the primary reported route, its utility is conceptual and significant.[17][18] The established syntheses often build the morpholine ring or attach it via other precursors. However, 4-Allylmorpholine provides a ready-made scaffold that medicinal chemists can use to rapidly generate novel analogs. For example, the allyl group could be functionalized via a Heck reaction to append diverse aromatic groups, allowing for a rapid exploration of the structure-activity relationship (SAR) around the core molecule. This makes 4-Allylmorpholine a valuable tool for lead optimization and the generation of new intellectual property.
Section 5: Quality Control and Analytical Workflow
Rigorous analytical control is non-negotiable in a research and development setting. A typical workflow for confirming the identity and purity of synthesized or procured 4-Allylmorpholine is outlined below.
Caption: A standard quality control workflow for 4-Allylmorpholine.
Protocol: GC-MS for Purity Analysis
This protocol is adapted from established methods for analyzing morpholine derivatives and is suitable for determining the purity of 4-Allylmorpholine.[3][19]
Instrumentation:
-
Gas Chromatograph with a mass selective detector (MSD)
-
Column: A mid-polarity column such as a TM-1701 or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 180 °C at 15 °C/min
-
Hold at 180 °C for 5 minutes
-
MSD Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified 4-Allylmorpholine in a suitable solvent (e.g., 1 mg/mL in acetone or ethyl acetate).
-
Injection: Inject the sample onto the GC-MS system.
-
Data Interpretation: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should match the known spectrum of 4-Allylmorpholine, with a prominent molecular ion at m/z 127. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
Section 6: Safety and Handling
As a responsible scientist, adherence to safety protocols is mandatory. 4-Allylmorpholine is classified as a flammable liquid and is harmful if swallowed. It also causes skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Allylmorpholine [srdpharma.com]
- 5. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 6. How To [chem.rochester.edu]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. 4-Allyl-morpholin-4-ium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Ring Closing Metathesis [organic-chemistry.org]
- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 15. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ukm.my [ukm.my]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of N-Allylmorpholine
Introduction
N-Allylmorpholine, with the chemical formula C7H13NO, is a heterocyclic amine that serves as a versatile building block in organic synthesis. Its structure, which combines a polar morpholine ring with a reactive, nonpolar allyl group, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility and stability is paramount. These properties directly influence reaction kinetics, purification strategies, formulation development, and the overall safety and shelf-life of intermediates and final products. This guide provides a detailed examination of these critical parameters, offering both theoretical insights and practical, field-proven experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical characteristics is essential before delving into its behavior in solution. These properties, summarized below, provide the context for its solubility and stability profiles.
| Property | Value | Reference |
| Molecular Formula | C7H13NO | |
| Molecular Weight | 127.18 g/mol | |
| CAS Number | 696-57-1 | |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Density | 0.923 g/cm³ | |
| Boiling Point | 158 °C | |
| Flash Point | 35 - 42.7 °C | |
| logP (Octanol/Water) | 0.505 |
Part 1: The Solubility Profile of this compound
Solubility is a critical parameter that dictates how this compound can be handled, reacted, and purified. Its unique bifunctional nature—a polar tertiary amine and ether within the morpholine ring, and a nonpolar allyl group—results in a nuanced solubility profile.
Theoretical Considerations: Polarity and "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility. This compound's structure presents a balance:
-
Polar Characteristics: The nitrogen and oxygen atoms in the morpholine ring create a dipole moment and can act as hydrogen bond acceptors, imparting polarity. This suggests solubility in polar solvents.
-
Nonpolar Characteristics: The three-carbon allyl group is a nonpolar hydrocarbon chain, suggesting affinity for nonpolar solvents.
The octanol-water partition coefficient (logP) of 0.505 indicates that this compound has a slight preference for the organic phase over the aqueous phase, but it is still reasonably balanced. This value suggests miscibility with a wide range of organic solvents. As a weak base, its solubility in aqueous media is expected to increase significantly at lower pH due to the formation of the more polar protonated morpholinium salt.
Solubility in Common Organic Solvents
While comprehensive, quantitative public data is limited, based on its structure and general chemical principles, a qualitative solubility profile can be inferred. This compound is expected to be miscible or highly soluble in a broad array of organic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High / Miscible | These solvents can interact favorably with the polar morpholine ring without the steric hindrance of hydrogen bonding. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | The alcohol's hydroxyl group can interact with the lone pairs on the nitrogen and oxygen of the morpholine ring. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | The nonpolar allyl group and the hydrocarbon backbone of the morpholine ring facilitate dissolution in nonpolar media. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |
| Aqueous | Water | Soluble | The parent compound, morpholine, is miscible with water. The addition of the allyl group reduces this miscibility, but some solubility is retained. Solubility is pH-dependent. |
Experimental Protocol for Determining Thermodynamic Equilibrium Solubility
To obtain precise, quantitative data for a specific application, an experimental determination of solubility is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.
Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a specific temperature.
Materials:
-
This compound (>97% purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled incubator/shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Methodology:
-
Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the temperature-equilibrated solvent. The key is to ensure solid or undissolved liquid phase remains, indicating saturation.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved material to settle. Carefully separate the saturated supernatant from the excess solute. This can be achieved by either:
-
Centrifuging the vials and carefully collecting the supernatant.
-
Filtering the solution through a chemically compatible syringe filter (e.g., PTFE).
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Perform the analysis in triplicate for each solvent to ensure reproducibility.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
This protocol provides a self-validating system; consistent concentration measurements after different equilibration times (e.g., 24h vs. 48h) confirm that true equilibrium has been achieved.
In-Depth Technical Guide: Unlocking the Therapeutic Potential of N-Allylmorpholine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2][3] Its unique physicochemical properties, including improved pharmacokinetics and metabolic stability, make it an attractive moiety for drug design.[1][2][4] When functionalized with an allyl group at the nitrogen atom, a class of compounds known as N-Allylmorpholine derivatives is formed. These derivatives have emerged as a versatile and promising area of research, demonstrating a wide spectrum of potential biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, offering insights for researchers in drug discovery and development.
Introduction: The Significance of the Morpholine Scaffold
Morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile building block in the synthesis of therapeutic agents.[5][6] Its ability to improve the potency and pharmacokinetic profile of a molecule has led to its incorporation into a diverse range of drugs with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][6] The introduction of an N-allyl group can further modulate the biological activity, offering a strategic handle for fine-tuning the pharmacological properties of the parent morpholine structure. Recent studies on chromone-containing allylmorpholines have highlighted their potential as psychoactive drug candidates, with demonstrated anxiolytic-like and sedative effects in zebrafish models.[7]
General Synthesis and Characterization
The synthesis of this compound derivatives is typically straightforward, often involving the nucleophilic substitution of an allyl halide with morpholine. A common and efficient method is the alkylation of morpholine with allyl bromide.
Representative Synthetic Protocol: Synthesis of this compound
This protocol describes a standard procedure for the synthesis of the parent this compound.
Materials:
-
Morpholine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (or other suitable aprotic solvent)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine (1.0 eq) in acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The base acts as a scavenger for the hydrobromic acid generated during the reaction.
-
Addition of Alkylating Agent: Slowly add allyl bromide (1.1 eq) to the stirring suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted morpholine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure.
Characterization: The structure of the synthesized this compound and its derivatives is confirmed using standard spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To confirm the presence of the allyl and morpholine protons and carbons.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Potential Biological Activities
This compound derivatives have been investigated for a range of biological activities, with promising results in antimicrobial and anticancer studies.
Antimicrobial and Antifungal Activity
The morpholine nucleus is a key component of several antimicrobial and antifungal agents.[8] Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.
Studies have shown that newly synthesized morpholine derivatives exhibit significant antimicrobial and antiurease activities.[9] For instance, certain morpholine derivatives containing an azole nucleus have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9] The general approach involves synthesizing a series of derivatives and testing them using methods like the disc diffusion method to measure the zone of inhibition against standard drugs like ciprofloxacin.[10][11]
Table 1: Representative Antimicrobial Activity of Morpholine Derivatives
| Compound/Derivative | Test Organism | Activity (Zone of Inhibition, mm) | Reference |
| β-Lactam derivatives of morpholine | Staphylococcus aureus | Good | [12] |
| β-Lactam derivatives of morpholine | Escherichia coli | Good | [12] |
| 1-(3-methoxy-1-phenyl-propyl)morpholine | Acinetobacter baumannii | Pronounced | [13] |
| 1-(3-methoxy-1-phenyl-propyl)morpholine | Pseudomonas aeruginosa | Pronounced | [13] |
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and morpholine derivatives have shown considerable promise.[14][15] Several studies have demonstrated the cytotoxic effects of N-substituted morpholine derivatives against various cancer cell lines.
For example, a series of 2-morpholino-4-anilinoquinoline derivatives displayed potent anticancer activity against the HepG2 (liver cancer) cell line, with some compounds showing high selectivity for cancer cells over normal cells.[14] These compounds were found to induce cell cycle arrest at the G0/G1 phase.[14] Another study on morpholine substituted quinazoline derivatives identified compounds with significant cytotoxic activity against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines, with the mechanism of action involving apoptosis induction.[15]
Table 2: Cytotoxic Activity of Representative Morpholine Derivatives
| Derivative Class | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-morpholino-4-anilinoquinolines | HepG2 | 8.50 - 12.76 | G0/G1 cell cycle arrest | [14] |
| Morpholine substituted quinazolines | A549 | 8.55 - 20.84 | Apoptosis induction | [15] |
| Morpholine substituted quinazolines | MCF-7 | 6.44 (for AK-3) | Apoptosis induction | [15] |
| Benzomorpholine derivatives | A549, NCI-H1975 | 1.1 | EZH2 inhibition, G2/M arrest | [16] |
Some morpholine derivatives have been shown to exert their anticancer effects by inhibiting specific molecular targets. For instance, certain benzomorpholine derivatives act as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in cancer progression.[16] Other derivatives are reported to block the PI3K/Akt/mTOR pathway, a crucial signaling cascade in cancer cell growth and survival.[17]
Neuroprotective and Other Activities
Beyond antimicrobial and anticancer effects, this compound derivatives have shown potential in the realm of neuroscience. As mentioned, chromone-containing allylmorpholines have been identified as having anxiolytic-like and sedative properties, potentially through interaction with NMDA receptors and cholinesterases.[7] Computational predictions using tools like PASS online for synthesized N-allyl morpholine have suggested a high probability for antidepressant and analeptic activities.[18]
Structure-Activity Relationship (SAR) Insights
The biological activity of morpholine derivatives is highly dependent on the nature and position of substituents on the morpholine ring and any attached pharmacophores.[1][5][6]
-
Lipophilicity: The introduction of lipophilic groups can enhance membrane permeability and, consequently, biological activity.
-
Aromatic Substitutions: For anticancer quinoline-morpholine hybrids, substitutions on the aniline ring at the C4 position significantly influence cytotoxicity. Halogen substitutions and trifluoromethyl groups have been shown to enhance activity.[14]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as quinazoline or quinoline, often leads to potent anticancer agents.[14][15] The specific linkage and orientation of these rings relative to the morpholine moiety are critical for activity.
Experimental Protocols: A Closer Look
To ensure reproducibility and validity, detailed experimental protocols are essential.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line (e.g., HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cytotoxicity Assay Workflow Diagram
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Conclusion and Future Perspectives
This compound derivatives represent a highly versatile and promising class of compounds with a broad range of potential therapeutic applications. Their straightforward synthesis and the amenability of the morpholine scaffold to chemical modification make them attractive candidates for drug discovery programs. The demonstrated antimicrobial and potent anticancer activities, coupled with emerging evidence of neuroprotective effects, underscore the importance of continued research in this area.
Future efforts should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives.
-
In Vivo Efficacy: Translating the promising in vitro results into animal models to assess their therapeutic potential and pharmacokinetic profiles.
-
SAR Expansion: Synthesizing and screening larger, more diverse libraries of this compound derivatives to build more comprehensive structure-activity relationship models, which can guide the design of next-generation compounds with enhanced potency and selectivity.
The exploration of this compound derivatives is a fertile ground for the discovery of novel therapeutic agents that could address unmet medical needs in oncology, infectious diseases, and neurology.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Novel Chromone-Containing Allylmorpholines Induce Anxiolytic-like and Sedative Effects in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cyberleninka.ru [cyberleninka.ru]
An In-depth Technical Guide to N-Allylmorpholine as a Monomer for Polymerization
Abstract
N-Allylmorpholine is a heterocyclic monomer with significant, yet challenging, potential in polymer science. Its unique structure, combining a reactive allyl group with a biocompatible morpholine moiety, positions it as a compelling building block for advanced functional polymers, particularly within the biomedical and pharmaceutical sectors. However, the polymerization of this compound is not straightforward. Like many allyl monomers, it is susceptible to degradative chain transfer during radical polymerization, which often results in low molecular weight oligomers. This guide provides a comprehensive technical overview of this compound, from its synthesis to its polymerization behavior. We will explore the fundamental challenges in its homopolymerization, detail viable copolymerization strategies, and present a theoretical framework for its potential cationic polymerization. This document serves as a practical resource for researchers, chemists, and drug development professionals aiming to harness the capabilities of this versatile monomer.
Introduction: The Promise and Challenge of this compound
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules, including enhanced solubility and metabolic stability.[1][2] Its incorporation into polymer backbones is a logical strategy for creating biocompatible materials for applications like drug delivery and tissue engineering.[3] this compound (4-prop-2-enylmorpholine) emerges as a primary candidate for this purpose, offering a terminal alkene for polymerization.
However, the path to high molecular weight poly(this compound) is hindered by a classic problem in radical polymerization: degradative chain transfer .[4][5] The abstraction of a hydrogen atom from the allylic position creates a highly resonance-stabilized radical that is inefficient at reinitiating polymerization, leading to premature chain termination.[6][7]
This guide is structured to address these challenges head-on. It provides field-proven insights and protocols, moving from the foundational synthesis of the monomer to practical polymerization methods that circumvent the inherent reactivity issues. By understanding the causality behind these experimental choices, researchers can effectively leverage this compound to develop novel, functional polymeric materials.
Monomer Synthesis & Characterization
A reliable and well-characterized monomer source is the bedrock of any successful polymerization. The most common and efficient route to this compound is the direct N-alkylation of morpholine.[8][9]
Synthesis Principle: Hofmann-Ritter Alkylation
The synthesis relies on the nucleophilic substitution reaction between morpholine and an allyl halide (e.g., allyl chloride or allyl bromide). Morpholine acts as the nucleophile, attacking the electrophilic methylene carbon of the allyl halide, displacing the halide and forming the C-N bond. A base is used to neutralize the resulting hydrohalic acid, driving the reaction to completion.
Caption: Workflow for this compound Synthesis.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.
Materials:
-
Morpholine (1.0 equiv.)
-
Allyl bromide (1.1 equiv.)
-
Sodium bicarbonate (NaHCO₃, 1.5 equiv.)
-
Acetone (solvent)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine and acetone.
-
Base Addition: Add sodium bicarbonate to the solution. This heterogeneous mixture will act as an acid scavenger.
-
Allylation: While stirring vigorously, add allyl bromide dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter the solid precipitate (NaBr and excess NaHCO₃) and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether and wash with water (3x) to remove any remaining salts and unreacted morpholine.
-
Drying and Isolation: Dry the ethereal layer over anhydrous MgSO₄, filter, and remove the diethyl ether by rotary evaporation.
-
Purification: The crude this compound should be purified by vacuum distillation to yield a colorless liquid.
Monomer Characterization
Purity is paramount. The purified monomer must be characterized to confirm its structure and ensure the absence of impurities that could inhibit polymerization.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the allyl group protons (~5.8 ppm, multiplet, -CH=), (~5.2 ppm, multiplet, =CH₂), and (~3.0 ppm, doublet, -N-CH₂-allyl), as well as the morpholine ring protons (~3.7 ppm, triplet, -O-CH₂-) and (~2.4 ppm, triplet, -N-CH₂-ring).
-
FT-IR: Look for the C=C stretch of the allyl group (~1640 cm⁻¹) and the C-O-C stretch of the morpholine ring (~1115 cm⁻¹).[4]
Data Summary: this compound Properties
| Property | Value | Source |
| CAS Number | 696-57-1 | [10] |
| Molecular Formula | C₇H₁₃NO | [10] |
| Molecular Weight | 127.18 g/mol | [10] |
| Appearance | Colorless Liquid | - |
| Boiling Point | ~163-165 °C (at atm. pressure) | - |
| Density | ~0.92 g/mL | [4] |
Polymerization of this compound
The polymerization behavior of this compound is dictated by the chemistry of its allyl group.
The Challenge of Radical Homopolymerization: Degradative Chain Transfer
Attempted homopolymerization of this compound using standard radical initiators (e.g., AIBN, benzoyl peroxide) typically results in low yields of viscous oligomers.[4][8] This is due to a highly efficient side reaction known as degradative chain transfer.
Causality: The propagating radical (P•) abstracts a hydrogen atom from the carbon adjacent to the double bond of a monomer molecule. This terminates the growing chain and creates a new, resonance-stabilized allyl radical. This new radical is significantly less reactive than the propagating radical and is slow to initiate a new polymer chain, effectively inhibiting the polymerization process.[5][6]
Caption: Competing Pathways in Radical Polymerization of Allyl Monomers.
A Viable Strategy: Radical Copolymerization
A proven method to overcome this challenge is to copolymerize this compound with a monomer that does not possess easily abstractable hydrogens and readily adds to radicals. This approach effectively "dilutes" the concentration of the problematic allyl monomer, reducing the probability of degradative chain transfer.
This compound readily forms an alternating copolymer with sulfur dioxide in DMSO.[4][8] The tertiary amine of the morpholine group is thought to form a charge-transfer complex with SO₂, facilitating the alternating addition.[4]
Materials:
-
This compound (purified)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Sulfur dioxide (gas)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Methanol (for precipitation)
Procedure:
-
Monomer Solution: In a Schlenk flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMSO.
-
SO₂ Addition: Cool the solution in an ice bath and bubble SO₂ gas through it for 15-20 minutes. DMSO has a high affinity for SO₂, allowing the reaction to be performed at atmospheric pressure.[4]
-
Initiator Addition: Add AIBN to the cooled solution.
-
Polymerization: Seal the flask and place it in a preheated oil bath at 60-70°C. Stir for 24 hours. The solution will likely become more viscous.
-
Isolation: Cool the reaction mixture and pour it into a large excess of stirred methanol. The copolymer will precipitate as a white solid.
-
Purification: Filter the solid, wash thoroughly with methanol, and dry under vacuum at 40-50°C to a constant weight.
| Parameter | Description | Source |
| Monomer 1 | This compound | [4] |
| Monomer 2 | Sulfur Dioxide (SO₂) | [4] |
| Solvent | DMSO | [4] |
| Structure | Alternating Copolymer | [4][8] |
| Properties | Water-soluble, Polyelectrolyte | [4] |
A Theoretical Consideration: Cationic Polymerization
Cationic polymerization is a compelling, albeit less explored, avenue for this compound.
Causality: This mechanism is suitable for alkenes with electron-donating substituents that can stabilize the resulting carbocation intermediate.[11] The nitrogen atom in the morpholine ring is an electron-donating group, making the double bond of this compound nucleophilic enough to be attacked by a cationic initiator (e.g., a strong Lewis acid). The resulting carbocation would be stabilized by the adjacent nitrogen atom. This pathway avoids the radical-based degradative chain transfer mechanism entirely.
Caption: Proposed Cationic Polymerization Mechanism.
Further research is required to establish optimal conditions (initiators, solvents, temperature) for the controlled cationic polymerization of this compound to achieve high molecular weight polymers.
Polymer Structure & Properties
The resulting copolymers possess unique properties derived from the morpholine and comonomer units.
Structural Characterization
-
¹H NMR: For the this compound/SO₂ copolymer, the characteristic peaks of the allyl double bond (~5-6 ppm) will disappear, and new broad peaks corresponding to the polymer backbone will appear.
-
FT-IR: The disappearance of the C=C stretch (~1640 cm⁻¹) confirms polymerization. The appearance of strong S=O stretching bands (~1300 cm⁻¹ and ~1130 cm⁻¹) confirms the incorporation of SO₂.[4]
Physicochemical Properties
The copolymer of this compound and SO₂ is soluble in polar solvents such as water, ethanol, and DMSO, but insoluble in less polar solvents like acetone and toluene.[4] The presence of the tertiary amine in the morpholine ring and the sulfone groups gives the polymer a polyelectrolytic character, making it responsive to changes in pH and ionic strength.
Potential Applications in Drug Development
The unique combination of a biocompatible morpholine scaffold and a tunable polymer backbone makes poly(this compound) and its copolymers highly attractive for the pharmaceutical industry.
-
Drug Delivery Vehicles: The water solubility and polyelectrolyte nature of the copolymers could be exploited to create nanoparticles or hydrogels for controlled drug release. The morpholine moiety can improve drug compatibility and circulation times.
-
Bioactive Polymers: The monomer itself is predicted to have potential biological activities, including antidepressant and enzyme inhibitory effects.[9] Polymers derived from it could serve as macromolecular prodrugs or therapeutic agents in their own right.
-
Biocompatible Coatings: The inherent biocompatibility of the morpholine group suggests that these polymers could be used as coatings for medical devices to reduce biofouling and improve tissue integration.[1][12]
Conclusion and Future Outlook
This compound presents a classic case of a monomer with high potential limited by challenging reactivity. While direct radical homopolymerization is inefficient due to degradative chain transfer, this guide has demonstrated that this limitation can be effectively overcome through strategic copolymerization. The resulting copolymers, particularly with SO₂, yield water-soluble polyelectrolytes with significant promise for biomedical applications.
The most exciting future direction lies in the exploration of controlled polymerization techniques. A thorough investigation into the cationic polymerization of this compound could unlock a method to produce well-defined, high molecular weight homopolymers, significantly expanding the material's application scope. Furthermore, techniques like RAFT or ATRP, while still susceptible to some chain transfer, could offer improved control over copolymer architectures.[6] As researchers continue to refine these synthetic strategies, this compound is poised to become a valuable component in the toolkit for designing next-generation functional biomaterials.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Biocompatibility and Immunocompatibility Assessment of Poly(2-Oxazolines) | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. chemeo.com [chemeo.com]
- 11. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 12. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantum Chemical Investigation of N-Allylmorpholine: A Technical Guide for Drug Development Professionals
Abstract
N-Allylmorpholine, a versatile synthetic intermediate, holds significant potential in medicinal chemistry and materials science. A profound understanding of its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound, leveraging Density Functional Theory (DFT) to elucidate its fundamental characteristics. We will explore its optimized molecular geometry, vibrational frequencies, electronic charge distribution, frontier molecular orbitals, and non-linear optical properties. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals, enabling a deeper understanding of this compound's chemical behavior and its potential applications. While direct computational studies on this compound are not extensively reported in the current literature, this guide establishes a robust theoretical protocol based on well-established computational methods applied to analogous molecular systems.
Introduction: The Significance of this compound
This compound (C₇H₁₃NO) is a tertiary amine incorporating a morpholine ring and an allyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The presence of the allyl group introduces a reactive site for further chemical modifications, making this compound a valuable building block in organic synthesis.
The biological activity of morpholine derivatives is diverse, with reported applications as antidepressants, analeptics, and enzyme inhibitors.[1] Understanding the three-dimensional structure, electron distribution, and reactive sites of this compound at a quantum mechanical level is crucial for predicting its interactions with biological targets and for designing derivatives with enhanced efficacy and specificity.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[2] They provide insights into molecular properties that are often difficult or impossible to obtain through experimental methods alone. This guide will detail the application of these computational techniques to unravel the chemical intricacies of this compound.
Methodological Framework: A Computational Approach
The cornerstone of this investigation is Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for studying medium-sized organic molecules.[2][3] The selection of the functional and basis set is critical for obtaining reliable results.
Computational Protocol
A detailed, step-by-step computational workflow is essential for a reproducible and self-validating study.
Step 1: Geometry Optimization
-
Objective: To find the most stable three-dimensional conformation of the this compound molecule.
-
Method: The initial molecular structure of this compound is built and then optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used for its accuracy in predicting the geometries of organic molecules.[4][5][6]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[7]
-
Validation: The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[7]
Step 2: Vibrational Analysis
-
Objective: To predict the infrared (IR) and Raman spectra of this compound and to assign the vibrational modes to specific molecular motions.
-
Method: Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.
-
Causality: The calculated frequencies are typically scaled by an empirical factor (around 0.96) to correct for anharmonicity and the approximate nature of the theoretical method, leading to better agreement with experimental spectra.[5] The Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode.
Step 3: Electronic Properties and Charge Distribution Analysis
-
Objective: To understand the electronic structure, reactivity, and intermolecular interaction sites of this compound.
-
Methods:
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions.[5][6][8] It helps in understanding the delocalization of electron density and the stability of the molecule.
-
Molecular Electrostatic Potential (MEP) Surface: The MEP surface visually represents the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[9] This is crucial for predicting how the molecule will interact with other molecules, such as biological receptors.
-
Step 4: Frontier Molecular Orbital (FMO) Analysis
-
Objective: To determine the electronic transition properties and reactivity of this compound.
-
Method: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Significance: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity.[10] A smaller gap suggests higher reactivity.
Step 5: Non-Linear Optical (NLO) Properties
-
Objective: To evaluate the potential of this compound for applications in optoelectronics and photonics.
-
Method: The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated.
-
Rationale: Molecules with large hyperpolarizability values exhibit significant non-linear optical effects, which are desirable for materials used in optical communication and data storage.[11][12][13]
Caption: Computational workflow for the quantum chemical analysis of this compound.
Expected Results and Discussion
Based on studies of similar morpholine derivatives, we can anticipate the key findings from a quantum chemical investigation of this compound.
Molecular Geometry
The geometry optimization is expected to reveal a chair conformation for the morpholine ring, which is the most stable arrangement for this six-membered heterocycle.[4] The bond lengths and angles of the allyl group will also be determined. A comparison of these theoretical parameters with available experimental data (if any) would validate the chosen computational method.
Table 1: Predicted Key Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C-N (morpholine) | ~1.46 |
| C-O (morpholine) | ~1.43 | |
| N-C (allyl) | ~1.47 | |
| C=C (allyl) | ~1.33 | |
| Bond Angle (°) | C-N-C (morpholine) | ~112 |
| C-O-C (morpholine) | ~111 | |
| N-C-C (allyl) | ~113 | |
| Dihedral Angle (°) | C-N-C-C (allyl) | ~ -175 |
Note: These are hypothetical values based on general knowledge of similar structures and require actual computation for verification.
Vibrational Spectroscopy
The calculated FT-IR and FT-Raman spectra will provide a detailed vibrational fingerprint of this compound. Key vibrational modes to be identified include:
-
C-H stretching vibrations of the morpholine and allyl groups.
-
C-N and C-O stretching vibrations of the morpholine ring.
-
C=C stretching of the allyl group.
-
CH₂ scissoring, wagging, and twisting modes.
A thorough assignment of these modes, aided by PED, allows for a precise interpretation of experimental spectra and can be used to identify the presence of this compound in a sample.
Electronic Structure and Reactivity
Natural Bond Orbital (NBO) Analysis: The NBO analysis will likely reveal significant hyperconjugative interactions, particularly between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds, contributing to the molecule's stability.
Molecular Electrostatic Potential (MEP): The MEP surface is expected to show a negative potential (red/yellow regions) around the oxygen and nitrogen atoms, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. The hydrogen atoms of the allyl group and the morpholine ring will exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack.
Caption: Conceptual diagram of Molecular Electrostatic Potential.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO of this compound is expected to be localized primarily on the nitrogen atom and the C=C double bond of the allyl group, reflecting the regions of highest electron density and the most likely sites for electrophilic attack. The LUMO is likely to be distributed over the antibonding orbitals of the allyl group. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability and its propensity to undergo electronic transitions.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ 0.5 |
| HOMO-LUMO Gap (ΔE) | ~ 7.0 |
Note: These are hypothetical values and require actual computation for verification.
Non-Linear Optical (NLO) Properties
The presence of the electron-donating morpholine ring and the π-system of the allyl group suggests that this compound may possess modest NLO properties. The calculated first-order hyperpolarizability (β) will quantify this. A significant β value would indicate potential for applications in NLO materials.
Table 3: Predicted Non-Linear Optical Properties (Illustrative)
| Property | Predicted Value (a.u.) |
| Dipole Moment (μ) | ~ 1.5 D |
| Mean Polarizability (α) | ~ 80 |
| First Hyperpolarizability (β) | > 100 |
Note: These are hypothetical values and require actual computation for verification.
Implications for Drug Development and Materials Science
The quantum chemical insights gained from this proposed study have direct implications for:
-
Rational Drug Design: Understanding the 3D structure and MEP of this compound can guide the design of derivatives that fit more effectively into the binding pocket of a target protein. The reactivity profile from HOMO-LUMO and NBO analysis can inform strategies for synthesizing new analogues.
-
Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound and calculating the corresponding changes in electronic properties, a theoretical SAR can be established, accelerating the identification of lead compounds.
-
Materials Science: The predicted NLO properties can guide the development of new organic materials for optical applications.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the quantum chemical investigation of this compound using Density Functional Theory. By following the detailed computational protocol, researchers can gain profound insights into the structural, vibrational, electronic, and non-linear optical properties of this important molecule. These theoretical predictions, when coupled with experimental validation, will provide a solid foundation for the rational design of novel drugs and materials based on the this compound scaffold. The methodologies and analyses presented herein represent a state-of-the-art approach to computational chemistry in the context of drug discovery and materials science, paving the way for future innovations.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of vibrational spectra of L-alanylglycine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]
- 8. scispace.com [scispace.com]
- 9. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Core Thermochemical Parameters: The Foundation of Analysis
An In-Depth Technical Guide to the Thermochemical Analysis of N-Allylmorpholine
For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's thermochemical properties is fundamental. These data are critical for reaction modeling, safety assessments, process design, and understanding molecular stability. This compound (C₇H₁₃NO, CAS: 696-57-1), a substituted morpholine, presents an interesting case study due to its combination of a flexible allyl group and a heterocyclic morpholine ring.[1][2][3]
This guide provides a comprehensive framework for the experimental determination and computational validation of the key thermochemical parameters of this compound. It is structured not as a rigid protocol, but as a narrative guided by the principles of scientific inquiry, emphasizing the causality behind methodological choices to ensure accuracy and reliability. While specific published thermochemical data for this compound is not abundant, this guide synthesizes established, authoritative methodologies for nitrogen-containing organic compounds to provide a robust pathway for its analysis.[4][5]
The primary objective is to determine a consistent and cross-validated set of thermochemical data. The key parameters of interest are:
-
Standard Molar Enthalpy of Formation in the Liquid Phase (ΔfH°m(l)) : The enthalpy change when one mole of this compound is formed from its constituent elements (carbon as graphite, gaseous H₂, O₂, and N₂) in their standard states at 298.15 K.[6] This value is a cornerstone for calculating reaction enthalpies.
-
Standard Molar Enthalpy of Vaporization (ΔglH°m) : The heat required to transform one mole of liquid this compound into its gaseous state at standard temperature. This parameter bridges the condensed and gaseous phases.
-
Standard Molar Enthalpy of Formation in the Gaseous Phase (ΔfH°m(g)) : Derived from the liquid-phase enthalpy of formation and the enthalpy of vaporization, this value is crucial for gas-phase reaction modeling and for direct comparison with computational results.
-
Molar Heat Capacity (Cp,m) : The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius.[7] It is essential for adjusting enthalpies to different temperatures.
Experimental Determination: A Multi-Pronged Approach
A robust experimental design relies on using distinct, high-precision techniques to determine each key parameter. The choice of method is dictated by the physical state of the compound and the specific property being measured.
Enthalpy of Formation (Liquid Phase) via Combustion Calorimetry
The standard molar enthalpy of formation of a liquid organic compound is most accurately determined via combustion calorimetry. For nitrogen-containing compounds like this compound, special considerations are necessary to manage the combustion products.[4][8]
Causality of Method Choice: A static-bomb calorimeter is suitable for compounds containing carbon, hydrogen, and oxygen. However, the presence of nitrogen necessitates careful control to ensure complete combustion to N₂(g) and to accurately quantify the formation of nitric acid (HNO₃), which is an unavoidable side reaction.[5][8] A rotating-bomb calorimeter can be used to ensure a homogeneous final solution, but for many CHON compounds, a static bomb with careful post-combustion analysis is sufficient and standard.[4][8]
-
Sample Preparation & Purity Analysis:
-
Purify the liquid this compound sample via fractional distillation under reduced pressure.
-
Verify purity (> 99.8%) using Gas Chromatography (GC).
-
Determine the water content using Karl Fischer titration. This is critical as water content will affect the energy of combustion.
-
-
Calorimeter Calibration:
-
Calibrate the energy equivalent of the calorimeter (εcalor) by performing at least five combustion experiments with a certified benzoic acid standard.
-
The energy equivalent is calculated based on the mass of benzoic acid burned and the corrected temperature rise.
-
-
Combustion Experiment:
-
Place a precisely weighed sample (approx. 0.5 g) of this compound into a platinum crucible. Due to its volatility, enclosing the liquid in a polyester bag of known combustion energy may be necessary.[4]
-
Add 1 mL of distilled water to the bomb to ensure all nitric acid formed is dissolved.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 3.0 MPa.[8]
-
Immerse the bomb in the calorimeter's water jacket, allow it to reach thermal equilibrium, and initiate combustion by igniting a cotton fuse.
-
Record the temperature change over time until the final period is reached.
-
-
Post-Combustion Analysis:
-
After combustion, vent the gaseous products and carefully wash the interior of the bomb with distilled water.
-
Determine the amount of nitric acid formed by titrating the bomb washings with a standardized NaOH solution.[5]
-
The standard energy of combustion (ΔcU°) is calculated from the observed temperature rise, the calorimeter's energy equivalent, and corrections for the fuse, any auxiliary materials, and nitric acid formation.
-
-
Conversion to Enthalpy:
-
The standard enthalpy of combustion (ΔcH°) is calculated from the standard energy of combustion (ΔcU°) using the equation ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.
-
Finally, the standard enthalpy of formation (ΔfH°m(l)) is derived using Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l).[6]
-
Enthalpy of Vaporization via the Transpiration Method
The transpiration method is a reliable technique for determining the vapor pressure of liquids with low to moderate volatility at different temperatures. From these data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.
Causality of Method Choice: Unlike purely calorimetric methods that measure heat flow directly, the transpiration method provides vapor pressure data, which is intrinsically valuable.[9][10] It is highly effective for establishing the temperature dependence of vapor pressure, from which the enthalpy of vaporization is derived with high precision.
-
Apparatus Setup:
-
A stream of an inert carrier gas (e.g., nitrogen) is passed through a saturator cell containing the liquid this compound.
-
The saturator is housed within a thermostat-controlled jacket to maintain a precise and constant temperature (±0.01 K).
-
The gas, now saturated with the compound's vapor, flows into a condenser or a cold trap where the vaporized compound is collected.
-
-
Experimental Procedure:
-
Set the thermostat to the desired temperature and allow the system to equilibrate.
-
Pass a controlled, slow flow of nitrogen gas through the saturator for a known period. The flow rate must be slow enough to ensure saturation but fast enough for a measurable amount of sample to be transported.
-
Quantify the mass of the condensed this compound by weighing the trap before and after the experiment or by using a suitable analytical technique like GC.
-
Measure the total volume of the carrier gas that has passed through the system using a gas meter.
-
-
Calculation of Vapor Pressure:
-
The partial pressure (p) of the this compound at a given temperature (T) is calculated using the ideal gas law: p = (m/M) * (RT/V), where m is the mass transported, M is the molar mass, V is the volume of carrier gas, and R is the ideal gas constant.
-
-
Derivation of Enthalpy of Vaporization:
-
Repeat the experiment at several different temperatures (e.g., in a 298 K to 340 K range).
-
Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔglH°m/R.[11]
-
The enthalpy of vaporization is then calculated from the slope of the resulting linear regression.
-
Computational Thermochemistry: A Pathway to Validation
Quantum chemical calculations provide an independent, theoretical route to determine thermochemical properties, primarily the gas-phase enthalpy of formation. High-accuracy composite methods like Gaussian-n (G4, G3) theories are designed to approximate the results of very high-level calculations with large basis sets through a series of more manageable computations.[12][13]
Causality of Method Choice: Methods like G4 theory are chosen because they include corrections for basis set deficiencies, higher-order electron correlation, and other effects, leading to a mean absolute deviation from experimental values of ~1 kcal/mol, which is considered "chemical accuracy".[12][13] For a flexible molecule like this compound, a thorough conformational search is a mandatory prerequisite for accurate calculations.
-
Conformational Analysis:
-
Perform a systematic conformational search for this compound using a lower-level, computationally inexpensive method (e.g., B3LYP/6-31G(d)).
-
Identify all unique low-energy conformers resulting from the rotation around the C-N bond and the flexible allyl group.
-
-
High-Level Calculations:
-
For each identified conformer, perform the full series of calculations prescribed by the G4 theory protocol.[12] This involves geometry optimizations, frequency calculations (to confirm minima and obtain zero-point vibrational energies), and single-point energy calculations with various levels of theory and basis sets.
-
-
Calculation of Gas-Phase Enthalpy of Formation:
-
The most reliable method for calculating ΔfH°m(g) is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.
-
Rationale: This approach cancels out systematic errors in the quantum chemical calculations, leading to a much more accurate reaction enthalpy than a direct calculation from atomization energies.[14]
-
An example of a suitable isodesmic reaction is: this compound + Propane + Trimethylamine → Morpholine + N-Propylamine + Propene
-
Calculate the reaction enthalpy (ΔrH°) for this reaction using the G4-computed energies of all species.
-
Rearrange the equation to solve for the enthalpy of formation of this compound, using well-established experimental enthalpies of formation for the other molecules in the reaction.
-
Data Synthesis and Validation
The trustworthiness of thermochemical data is established by ensuring internal consistency between experimental and computational results.[15] The relationship between the three primary determined values is governed by Hess's Law.
ΔfH°m(g) = ΔfH°m(l) + ΔglH°m
A comparison of the computationally derived gas-phase enthalpy of formation with the value derived from the two independent experiments provides a powerful cross-validation of the entire dataset. Agreement within the combined experimental and computational uncertainties (typically 2-4 kJ·mol⁻¹) indicates a reliable and consistent set of thermochemical properties.
Visualizations
Workflow for Thermochemical Analysis
The following diagram illustrates the integrated experimental and computational workflow for a comprehensive thermochemical analysis of this compound.
Caption: Integrated workflow for the thermochemical analysis of this compound.
Data Validation via Hess's Law
This diagram illustrates the relationship used to validate the consistency of the experimental and computational data.
Caption: Application of Hess's Law for data validation.
Summary of Thermochemical Data
The final, validated data should be presented clearly. The table below serves as a template for reporting the results obtained from the methodologies described.
| Thermochemical Parameter | Symbol | Experimental Value (kJ·mol⁻¹) | Computational Value (kJ·mol⁻¹) | Method |
| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | ΔfH°m(l) | Value ± Uncert. | N/A | Static Bomb Combustion Calorimetry |
| Standard Molar Enthalpy of Vaporization (298.15 K) | ΔglH°m | Value ± Uncert. | N/A | Transpiration Method |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°m(g) | Sum from above ± Uncert. | Value ± Uncert. | Experimental: Hess's LawComputational: G4 (Isodesmic Reaction) |
| Molar Heat Capacity (liquid, 298.15 K) | Cp,m(l) | Value ± Uncert. | N/A | Differential Scanning Calorimetry |
References
- 1. N-Allyl morpholine [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Heats of combustion of organic compounds of nitrogen. Part 4.—Succinimide, N,N′-bisuccinimide and 2,5,2′,5′-tetramethyl-dipyrryl-(1,1′) - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Specific Heat Capacity of Some Substances | Secondaire | Alloprof [alloprof.qc.ca]
- 8. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. youtube.com [youtube.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 15. publications.iupac.org [publications.iupac.org]
Methodological & Application
Protocol for copolymerization of N-Allylmorpholine with sulfur dioxide
An Application Note and Detailed Protocol for the Copolymerization of N-Allylmorpholine with Sulfur Dioxide
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive guide for the synthesis and characterization of the alternating copolymer of this compound (NAM) and sulfur dioxide (SO₂). This protocol is designed for researchers in polymer chemistry and materials science, as well as professionals in drug development who may have an interest in novel water-soluble polyelectrolytes. The narrative emphasizes the rationale behind procedural steps, safety, and potential applications.
Introduction: The Significance of Poly(this compound-alt-sulfur dioxide)
Polysulfones are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and resistance to hydrolytic attack in both acidic and basic environments.[1][2] These properties have led to their widespread use in demanding applications, including medical devices, water treatment membranes, and the automotive industry.[1][3][4]
The copolymerization of electron-rich olefins with electron-deficient sulfur dioxide is a well-established method for producing polysulfones. The reaction between this compound (NAM), an allyl monomer containing a tertiary amine, and sulfur dioxide yields an alternating copolymer, poly(this compound-alt-sulfur dioxide).[5][6] This polymer is of particular interest because the presence of the morpholine ring in each repeating unit imparts water solubility, creating a unique polyelectrolyte.[5] Such functional polymers are valuable in fields requiring biocompatible materials, surface modifiers, or polymers with potential for further quaternization to introduce antimicrobial properties.[7]
A key advantage of the protocol detailed herein is the use of dimethyl sulfoxide (DMSO) as the reaction solvent. DMSO strongly absorbs SO₂, enabling the copolymerization to be conducted at atmospheric pressure.[5] This circumvents the need for specialized high-pressure vessels often required for SO₂ copolymerizations, making the synthesis more accessible.
Reaction Mechanism and Rationale
The copolymerization of NAM with SO₂ proceeds via a free-radical mechanism involving a donor-acceptor complex.[5]
-
Complex Formation: The electron-rich double bond of this compound (the donor) interacts with the electron-deficient sulfur dioxide molecule (the acceptor) to form a charge-transfer complex in the solvent.
-
Initiation: The polymerization can be initiated by a free-radical source or may proceed spontaneously. The charge-transfer complex is believed to facilitate the formation of a propagating radical.
-
Propagation: The propagation proceeds through the successive addition of the donor-acceptor complex to the growing polymer chain. This mechanism is responsible for the strictly alternating sequence of NAM and SO₂ units in the final copolymer. The degradative chain transfer reactions that typically limit the molecular weight of allyl monomer homopolymers are less prevalent in this type of copolymerization.[5]
-
Termination: The growing polymer chains are terminated through standard radical termination mechanisms, such as combination or disproportionation.
The use of DMSO is critical; it not only facilitates the reaction at atmospheric pressure but also serves as a suitable solvent for the resulting polar, water-soluble polymer.[5] Attempts to perform this copolymerization in water or methanol have been shown to yield only small amounts of waxy residue.[5]
Materials and Equipment
Table 1: Required Chemicals and Reagents
| Chemical Name | CAS Number | Formula | Recommended Purity | Supplier Example | Notes |
| This compound (NAM) | 63885-30-3 | C₇H₁₃NO | ≥98% | Sigma-Aldrich, TCI | Should be stored under inert gas. |
| Sulfur Dioxide (SO₂) | 7446-09-5 | SO₂ | ≥99.9% | Airgas, Praxair | Lecture bottle with a suitable regulator. |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Anhydrous, ≥99.8% | Sigma-Aldrich | Use anhydrous grade to avoid side reactions. |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Reagent Grade | Fisher Scientific | Used for precipitation. |
| Nitrogen (N₂) or Argon (Ar) | 7727-37-9 / 7440-37-1 | N₂ / Ar | High Purity | Airgas, Praxair | For providing an inert atmosphere. |
Table 2: Required Laboratory Equipment
| Equipment | Description | Purpose |
| Three-neck round-bottom flask | 250 mL or 500 mL capacity | Reaction vessel. |
| Magnetic stirrer and stir bar | To ensure homogeneous reaction mixture. | |
| Gas dispersion tube (fritted) | For efficient bubbling of SO₂ into the solution. | |
| Condenser | Allihn or Graham type | To prevent solvent loss. |
| Gas inlet/outlet adapters | To connect gas lines for inert atmosphere and SO₂. | |
| Mineral oil bubbler | To monitor gas flow and prevent backflow. | |
| Schlenk line or manifold | For handling inert gases and vacuum. | |
| Beaker and filtration setup | Buchner funnel, filter flask, vacuum source | For isolating the precipitated polymer. |
| Vacuum oven | For drying the final product. |
Detailed Experimental Protocol
This protocol is adapted from the methodology reported by Bicak (1998).[5][6]
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a gas dispersion tube, a condenser, and a gas outlet adapter connected to a mineral oil bubbler.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen or argon.
-
The entire procedure must be performed in a well-ventilated chemical fume hood due to the high toxicity of sulfur dioxide.
Step 2: Reagent Preparation
-
Place the reaction flask on a magnetic stirrer.
-
Under a positive pressure of inert gas (N₂ or Ar), add 50 mL of anhydrous DMSO to the flask.
-
Using a syringe, add 5.0 g of this compound to the DMSO. Stir the solution until it is homogeneous.
Step 3: Introduction of Sulfur Dioxide
-
Connect the gas inlet to a lecture bottle of sulfur dioxide equipped with a precision regulator and a flow meter.
-
Begin bubbling SO₂ gas through the stirred NAM/DMSO solution at a slow to moderate rate (e.g., 30-60 bubbles per minute).
-
The DMSO will readily absorb the SO₂, and the solution may warm slightly. The reaction can be maintained at room temperature (20-25 °C).
Step 4: Polymerization Reaction
-
Continue bubbling SO₂ through the solution. The reaction progress can be monitored by the increasing viscosity of the solution.
-
Allow the reaction to proceed for 12 to 24 hours at room temperature. The optimal reaction time may require empirical determination.
Step 5: Isolation and Purification of the Copolymer
-
Once the reaction has reached the desired viscosity or time, stop the flow of SO₂ and purge the flask with inert gas for 15-20 minutes to remove any remaining dissolved SO₂.
-
Pour the viscous polymer solution slowly into a beaker containing a large excess of a non-solvent, such as diethyl ether (~500 mL), while stirring vigorously.
-
The alternating copolymer will precipitate as a white or off-white solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
Collect the solid polymer by vacuum filtration using a Buchner funnel.
-
Wash the collected polymer several times with fresh portions of diethyl ether to remove any unreacted monomer and residual DMSO.
Step 6: Drying
-
Transfer the filtered polymer to a watch glass or petri dish.
-
Dry the product in a vacuum oven at 40-50 °C overnight or until a constant weight is achieved.
-
The final product is a white, solid poly(this compound-alt-sulfur dioxide).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of poly(this compound-alt-sulfur dioxide).
Characterization and Expected Results
The structure and properties of the synthesized copolymer should be confirmed using standard analytical techniques.
Table 3: Analytical Characterization Methods and Expected Observations
| Technique | Purpose | Expected Result | Reference |
| FT-IR Spectroscopy | Confirm functional groups | Disappearance of the NAM vinyl C=C stretch (~1655 cm⁻¹). Appearance of strong, characteristic sulfone (O=S=O) stretching bands around 1300 cm⁻¹ (asymmetric) and 1120 cm⁻¹ (symmetric). | [5] |
| ¹H-NMR Spectroscopy | Elucidate polymer structure | Disappearance of the vinyl proton signals from the NAM monomer (typically ~5-6 ppm). Appearance of broad signals corresponding to the polymer backbone protons. | [5] |
| Gel Permeation Chromatography (GPC/SEC) | Determine molecular weight (Mₙ, Mₒ) and polydispersity (PDI) | Provides information on the size distribution of the polymer chains. Requires a suitable solvent system (e.g., aqueous buffers, THF). Note: Polysulfones can be difficult to solubilize. | [8][9] |
| Solubility Test | Assess physical properties | The resulting alternating copolymer is expected to be soluble in water and DMSO, but insoluble in non-polar solvents like diethyl ether or hydrocarbons. | [5] |
Critical Safety Precautions
Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.
Table 4: Hazard Summary and Personal Protective Equipment (PPE)
| Substance | Key Hazards | Required PPE & Handling Precautions |
| Sulfur Dioxide (SO₂) (Gas) | Extremely Toxic & Corrosive. [10] Causes severe respiratory tract, eye, and skin burns upon contact.[11][12] Inhalation can be fatal and may cause pulmonary edema.[12] Gas is under pressure and may explode if heated. | MUST be handled in a certified chemical fume hood. Use a compatible gas regulator and leak-test all connections. PPE: Chemical safety goggles, face shield, compatible chemical-resistant gloves (e.g., Viton®, Butyl rubber), and a lab coat.[12] A gas mask with an appropriate cartridge or a self-contained breathing apparatus (SCBA) must be readily available for emergencies. |
| This compound | Flammable liquid. Irritant to skin, eyes, and respiratory system. | Handle in a fume hood. Keep away from ignition sources. PPE: Safety glasses, nitrile gloves, lab coat. |
| Dimethyl sulfoxide (DMSO) | Combustible liquid. Can readily absorb through the skin and may carry dissolved toxic substances with it. | Handle in a fume hood. Avoid skin contact. PPE: Safety glasses, nitrile gloves (check for breakthrough time), lab coat. |
Emergency Procedures for SO₂ Exposure:
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing. Flush affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.
Potential Applications and Future Research
The poly(this compound-alt-sulfur dioxide) copolymer represents a versatile platform for further development.
-
Biomedical Applications: As water-soluble, biocompatible polymers, polysulfones are used in medical applications like dialysis membranes.[4] The tertiary amine functionality of this polymer could be quaternized to create cationic polyelectrolytes with antimicrobial properties, a strategy used for other functionalized polysulfones.
-
Water Treatment: Polyelectrolytes are widely used as flocculants and coagulants in water purification. The properties of this copolymer could be explored for such applications.
-
Surface Modification: The polymer could be used to modify the surfaces of hydrophobic materials (e.g., other plastics, membranes) to increase hydrophilicity and reduce biofouling, a significant challenge in membrane technology.[2][7]
Future research could focus on controlling the molecular weight of the copolymer through the addition of radical initiators or chain transfer agents, exploring its solution properties in detail, and evaluating its performance in the aforementioned applications.
References
- 1. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 2. researchgate.net [researchgate.net]
- 3. fostercomp.com [fostercomp.com]
- 4. UDEL polysulfone for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 7. Materials Based on Quaternized Polysulfones with Potential Applications in Biomedical Field: Structure–Properties Relationship [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Managing Sulfur Dioxide (SO2) Exposure: Best Practices [gasdetection.com]
- 11. airgas.com [airgas.com]
- 12. CCOHS: Sulfur Dioxide [ccohs.ca]
Application Notes & Protocols: The Strategic Use of N-Allylmorpholine in the Synthesis of Pharmaceutical Intermediates
Authored by a Senior Application Scientist
Preamble: The Morpholine Scaffold and the Advent of N-Allylmorpholine
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The morpholine ring is one such "privileged scaffold," prized for its ability to confer advantageous properties upon drug candidates.[1][2][3][4] Its inclusion is a deliberate strategy to enhance critical pharmacokinetic parameters, including aqueous solubility, metabolic stability, and overall biological activity.[1][3][4][5][6] The morpholine heterocycle, with its integrated ether and amine functionalities, offers a unique combination of polarity and structural rigidity that can facilitate favorable interactions with biological targets.[4][5][6]
This compound emerges as a particularly versatile derivative of this core structure. By functionalizing the morpholine nitrogen with an allyl group (prop-2-en-1-yl), we introduce a reactive handle ripe for a multitude of synthetic transformations. This allyl moiety is not merely a placeholder; it is a gateway to complex molecular architectures, enabling chemists to employ powerful catalytic methods to forge key bonds in the construction of advanced pharmaceutical intermediates. This guide elucidates the strategic applications of this compound, providing both the mechanistic rationale and actionable protocols for its use in modern drug development.
Part 1: Core Synthetic Strategies Involving this compound
The utility of this compound in pharmaceutical synthesis is primarily centered on the reactivity of its two key components: the morpholine nitrogen and the allylic double bond.
The Morpholine Core as a Pharmacokinetic Modifier
The morpholine unit itself is frequently used to replace other amine structures to fine-tune a molecule's properties.[5][6] Its weak basicity (pKa ≈ 8.5 for morpholinium ion) and hydrophilic nature, courtesy of the ether oxygen, can disrupt undesirable metabolic pathways and improve a compound's solubility profile, which is crucial for bioavailability.[5][6] When this compound is used as a building block, it carries these beneficial properties into the final molecule.
The Allyl Group: A Linchpin for Carbon-Nitrogen Bond Formation
The true synthetic power of this compound is unlocked through reactions involving the allyl group. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the formation of C-N bonds, a cornerstone of pharmaceutical synthesis.[7][8][9] While classical methods like the Buchwald-Hartwig amination typically involve the coupling of an amine with an aryl halide[1][8], the allyl group in this compound opens the door to analogous and complementary transformations.
The palladium catalyst cycles through oxidative addition, migratory insertion, and reductive elimination steps, facilitating the precise construction of new bonds under relatively mild conditions.[8] The choice of ligand is paramount, as it modulates the catalyst's reactivity and stability, allowing for the coupling of a wide array of substrates.[7][8] this compound can serve as a nucleophilic partner in these reactions, enabling its direct incorporation into aryl or heteroaryl systems, which are common motifs in active pharmaceutical ingredients (APIs).
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
N-Allylmorpholine: A Versatile Scaffold for the Synthesis of Bioactive Molecules
Senior Application Scientist Note: In the landscape of modern drug discovery, the morpholine heterocycle stands out as a "privileged structure."[1] Its inherent physicochemical properties—such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds—render it an invaluable component in the medicinal chemist's toolkit.[1] N-allylmorpholine, in particular, emerges as a highly versatile and reactive building block. The presence of the terminal alkene functionality opens a gateway to a multitude of powerful chemical transformations, allowing for the strategic introduction of diverse pharmacophores and the construction of complex molecular architectures with significant biological potential.
This technical guide provides an in-depth exploration of this compound as a foundational element in the synthesis of bioactive compounds. We will delve into its chemical properties, outline detailed protocols for its key transformations, and present data on the biological activities of the resulting molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this scaffold in their synthetic endeavors.
Physicochemical Properties and Reactivity of this compound
This compound is a tertiary amine featuring a morpholine ring N-substituted with an allyl group. This combination of a saturated heterocycle and a reactive alkene moiety dictates its chemical behavior and utility as a synthetic building block.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | Cheméo |
| Molecular Weight | 127.18 g/mol | Cheméo |
| CAS Number | 696-57-1 | Cheméo |
| Boiling Point | 164-166 °C | Sigma-Aldrich |
| Density | 0.913 g/mL at 25 °C | Sigma-Aldrich |
The reactivity of this compound is primarily centered around the terminal double bond of the allyl group. This functionality serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Heck reaction and rhodium-catalyzed hydroformylation.
Key Synthetic Transformations of this compound
The true potential of this compound is unlocked through its participation in reactions that functionalize the allyl group, thereby enabling the construction of more elaborate and biologically relevant molecules.
Palladium-Catalyzed Heck Reaction: Synthesis of Arylated Morpholine Derivatives
The Heck reaction is a cornerstone of modern organic synthesis, facilitating the coupling of unsaturated halides with alkenes.[2][3] In the context of this compound, this reaction allows for the direct attachment of aryl groups, a common feature in many pharmacologically active compounds.
The choice of a palladium catalyst, a phosphine ligand, a base, and a polar aprotic solvent is critical for the success of the Heck reaction. The palladium(0) species, generated in situ, is the active catalyst that undergoes oxidative addition with the aryl bromide. The phosphine ligand stabilizes the palladium center and influences the reaction's efficiency and selectivity. The base is required to neutralize the hydrogen halide formed during the catalytic cycle, and a polar aprotic solvent like DMF or DMA is typically used to ensure the solubility of the reactants and intermediates.
This protocol provides a general procedure for the Heck coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the tube and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(3-arylprop-2-en-1-yl)morpholine derivative.
Self-Validation:
-
Expected Outcome: Formation of the desired coupled product with a yield typically ranging from 60-90%, depending on the nature of the aryl bromide. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Potential Pitfalls: Incomplete reaction may occur if the catalyst is deactivated or if the reaction conditions are not strictly anhydrous and anaerobic. Side reactions such as isomerization of the double bond can also be observed.
Caption: Workflow for the Heck Reaction of this compound.
Rhodium-Catalyzed Hydroformylation: Access to Aldehyde Intermediates
Hydroformylation, or the oxo process, is a powerful transformation that introduces a formyl group (-CHO) and a hydrogen atom across a double bond, converting an alkene into an aldehyde.[4][5] This reaction is of immense industrial importance and provides a direct route to valuable aldehyde intermediates from this compound. These aldehydes can be further elaborated into a wide range of functional groups, including alcohols, carboxylic acids, and amines.
The choice of a rhodium-based catalyst is crucial for achieving high activity and selectivity in hydroformylation.[6][7] The use of phosphine or phosphite ligands is essential for modulating the catalyst's reactivity and, most importantly, for controlling the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehydes). The reaction is typically carried out under a pressurized atmosphere of synthesis gas (a mixture of carbon monoxide and hydrogen) in a suitable solvent.
This protocol describes a general procedure for the hydroformylation of this compound.
Materials:
-
This compound
-
Rhodium(I) acetylacetonatobis(carbonyl) ([Rh(acac)(CO)₂])
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
High-pressure reactor (autoclave)
-
Synthesis gas (CO/H₂ mixture, typically 1:1)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with [Rh(acac)(CO)₂] (0.01 mmol, 1 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) to the reactor.
-
Add this compound (1.0 mmol, 1.0 equiv) to the reactor.
-
Seal the reactor and purge several times with synthesis gas.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar) with the CO/H₂ mixture.
-
Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the specified time (typically 4-12 hours), monitoring the pressure drop.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The resulting solution containing the aldehyde product can be used directly in subsequent reactions or the product can be isolated by careful removal of the solvent under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary.
Self-Validation:
-
Expected Outcome: Formation of a mixture of linear (4-(morpholin-4-yl)butanal) and branched (3-(morpholin-4-yl)-2-methylpropanal) aldehydes. The ratio of these isomers will depend on the specific ligand and reaction conditions used. The products can be identified and quantified by GC-MS and NMR spectroscopy.
-
Potential Pitfalls: The reaction requires specialized high-pressure equipment and careful handling of carbon monoxide. Catalyst deactivation and side reactions such as hydrogenation of the alkene or the aldehyde product can occur.
Caption: Workflow for the Hydroformylation of this compound.
Bioactive Molecules Derived from this compound
The synthetic versatility of this compound has been exploited to create a diverse range of bioactive compounds with potential therapeutic applications.
Antimicrobial Agents
The morpholine nucleus is a common feature in many antimicrobial agents. By incorporating other pharmacologically active moieties, such as the 1,2,4-triazole ring, onto the this compound scaffold, novel compounds with potent antimicrobial activity can be synthesized.[8][9][10][11]
For instance, a series of new 1,2,4-triazole derivatives containing a morpholine moiety have been synthesized and evaluated for their antimicrobial activities.[11] Some of these compounds exhibited good to moderate activity against various bacterial and fungal strains.[11]
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 12 | Mycobacterium smegmatis | 15.6 | [8] |
| Schiff base 4d | Various bacteria and fungi | Lower than ampicillin | [9][10] |
| Mannich base 5d | Various bacteria and fungi | Lower than ampicillin | [9][10] |
Neuroprotective and Psychoactive Agents
The ability of the morpholine ring to improve blood-brain barrier permeability makes this compound an attractive starting point for the development of CNS-active compounds. Chromone-containing allylmorpholines, for example, have been investigated for their neuroprotective potential.[12] These compounds have been shown to inhibit acetyl- and butyryl-cholinesterase and block NMDA receptors in vitro.[12] Furthermore, in vivo studies in zebrafish have demonstrated that some of these derivatives possess anxiolytic-like and sedative effects.[12]
Conclusion
This compound is a readily accessible and highly versatile building block that provides a robust platform for the synthesis of a wide array of bioactive molecules. Its terminal alkene functionality is amenable to a variety of powerful and well-established chemical transformations, including the Heck reaction and hydroformylation. The incorporation of the morpholine moiety often imparts favorable pharmacokinetic properties to the resulting compounds, making this compound a valuable asset in the field of drug discovery and medicinal chemistry. The detailed protocols and examples provided in this guide are intended to empower researchers to explore the full potential of this remarkable scaffold in their quest for novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Role of N-Allylmorpholine as a ligand in catalysis
An In-depth Technical Guide to the Potential Role of N-Allylmorpholine as a Ligand in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a tertiary amine incorporating both a sterically accessible nitrogen donor and a reactive allyl group, presents an intriguing yet underexplored scaffold for ligand design in homogeneous catalysis. While direct and extensive applications of this compound as a primary ligand in catalysis are not widely documented in peer-reviewed literature, its structural motifs—the morpholine ring and the allyl group—are well-established components of highly effective ligand systems. This guide, therefore, serves as a forward-looking exploration of the potential catalytic applications of this compound. By dissecting its structural and electronic properties and drawing parallels with known catalytic systems, we provide a theoretical framework and hypothetical protocols for its use in key palladium-catalyzed cross-coupling reactions. This document is intended to be a foundational resource for researchers seeking to investigate novel ligand architectures and expand the toolkit of modern synthetic chemistry.
Introduction to this compound: A Ligand Candidate
This compound (C₇H₁₃NO) is a readily available organic compound featuring a morpholine ring N-substituted with an allyl group.[1] From a coordination chemistry perspective, it offers two primary points of interest for catalytic applications:
-
The Morpholine Nitrogen: The nitrogen atom is a Lewis basic site capable of coordinating to a transition metal center. As a tertiary amine, it can act as a neutral two-electron donor ligand. The morpholine ring's chair conformation can introduce specific steric bulk around the metal center, potentially influencing the selectivity of a catalytic reaction.
-
The Allyl Group: The carbon-carbon double bond of the allyl group can also coordinate to a metal center in an η² fashion. More significantly, the entire allyl group can potentially participate in catalytic cycles, for instance, through π-allyl intermediates, which are common in palladium catalysis.[2]
These dual functionalities suggest that this compound could act as a monodentate N-donor ligand, a bidentate N,C-ligand, or a hemilabile ligand, where the allyl group can reversibly coordinate and de-coordinate from the metal center.
References
Application Note & Protocol: Synthesis of N-Allylmorpholine Copolymers for Advanced Drug Delivery Systems
Introduction: The Strategic Value of Morpholine-Containing Copolymers
In the landscape of pharmaceutical sciences, the design of advanced drug delivery vehicles is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Copolymers incorporating morpholine moieties have garnered significant attention due to their unique physicochemical properties, including hydrophilicity, biocompatibility, and stimuli-responsive behavior. N-Allylmorpholine, as a monomer, offers a strategic entry point for introducing these functionalities into polymer backbones.
However, the synthesis of well-defined polymers from allyl monomers is notoriously challenging via conventional free-radical polymerization. The allylic proton is susceptible to abstraction, leading to degradative chain transfer, which results in low molecular weight oligomers.[1][2] This guide, therefore, provides a comprehensive overview of two distinct copolymerization strategies: a conventional free-radical approach and a more advanced Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization method. While direct RAFT polymerization of this compound presents challenges, we will discuss the principles using the closely related and well-documented monomer, N-Acryloylmorpholine, to illustrate the synthesis of precisely controlled morpholine-containing copolymers.
This document is intended for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols for the synthesis, purification, and characterization of this compound copolymers.
Monomer Synthesis: Preparation of this compound
The foundational step is the synthesis of the this compound monomer. This is typically achieved through a standard nucleophilic substitution reaction (Hofmann Alkylation) of morpholine with an allyl halide.[1][3][4]
Protocol 1: Synthesis of this compound
Materials:
-
Morpholine
-
Allyl chloride or Allyl bromide
-
Potassium Carbonate (K₂CO₃) or Triethylamine
-
Acetonitrile or Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
To the flask, add morpholine (1.0 eq), potassium carbonate (1.5 eq) as a base, and 100 mL of anhydrous acetonitrile.
-
Begin stirring the mixture and heat to a gentle reflux (approx. 80-85 °C).
-
Add allyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes to control the exothermic reaction.
-
After the addition is complete, maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Resuspend the resulting crude oil in diethyl ether and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the product by vacuum distillation to obtain pure this compound (boiling point ~159 °C).[5][6]
-
Confirm the structure and purity using ¹H NMR and FTIR spectroscopy before proceeding to polymerization.
Copolymerization via Conventional Free-Radical Polymerization (FRP)
Free-radical polymerization is a widely used, straightforward method for polymer synthesis.[7][8] For this compound, it is essential to copolymerize it with a more reactive vinyl monomer, such as styrene or an acrylate, to achieve reasonable polymer chains.
Protocol 2: Free-Radical Copolymerization of this compound (NAM) with Styrene (St)
Materials & Equipment:
| Reagents | Equipment |
|---|---|
| This compound (purified) | Schlenk flask |
| Styrene (inhibitor removed) | Magnetic stirrer/hotplate |
| Azobisisobutyronitrile (AIBN) | Condenser |
| 1,4-Dioxane (anhydrous) | Nitrogen/Argon line |
| Methanol (for precipitation) | Vacuum filtration setup |
| Diethyl Ether | Vacuum oven |
Procedure:
-
Monomer & Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5 mmol), Styrene (e.g., 45 mmol for a 10:90 feed ratio), and AIBN (0.05 mmol, 1% relative to total monomers) in 20 mL of anhydrous 1,4-dioxane.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Immerse the flask in a preheated oil bath at 70 °C and stir for 12-24 hours. The solution will become more viscous as the polymer forms.
-
Termination & Isolation: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~200 mL) while stirring vigorously. The copolymer will precipitate as a white solid.
-
Washing: Allow the precipitate to settle, then decant the supernatant. Wash the polymer twice more by re-dissolving it in a minimal amount of dioxane and re-precipitating into methanol to remove unreacted monomers and initiator fragments.
-
Drying: Collect the final product by vacuum filtration and dry it in a vacuum oven at 40-50 °C to a constant weight.
Workflow for Free-Radical Polymerization
Caption: Workflow for this compound Copolymer Synthesis via FRP.
Controlled Polymerization via RAFT
For applications requiring precise control over molecular weight, architecture, and dispersity (Đ < 1.3), RAFT polymerization is the superior method.[9][10] As a model system demonstrating control over morpholine-containing polymers, the RAFT polymerization of N-Acryloylmorpholine (NAM) is presented. The principles are directly translatable to other acryloyl or methacryloyl monomers copolymerized with this compound.
Causality: RAFT polymerization employs a chain transfer agent (CTA) to mediate the reaction. The CTA reversibly deactivates propagating polymer chains, allowing them to grow at a similar rate. This "living" characteristic prevents premature termination and enables the synthesis of well-defined block copolymers, which are highly valuable for creating self-assembling drug delivery systems like micelles.[11][12][13]
Protocol 3: RAFT Polymerization of N-Acryloylmorpholine (NAM)
Materials & Equipment:
| Reagents | Equipment |
|---|---|
| N-Acryloylmorpholine | Schlenk flask or sealed vials |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT CTA) | Magnetic stirrer/hotplate |
| Azobisisobutyronitrile (AIBN) | Syringes for transfer |
| 1,4-Dioxane (anhydrous) | Nitrogen/Argon line |
| Diethyl ether or Hexane (for precipitation) | Vacuum oven |
Procedure:
-
Stock Solutions: Prepare stock solutions of NAM, CPADB (CTA), and AIBN in anhydrous dioxane to ensure accurate molar ratios. A typical target ratio of [Monomer]:[CTA]:[Initiator] is[14]:[1]:[0.2].
-
Reaction Setup: In a glass vial with a magnetic stir bar, add the calculated volumes of the NAM and CPADB stock solutions. Seal the vial with a rubber septum.
-
Degassing: Deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes.
-
Initiation: Using a gas-tight syringe, add the required volume of the deoxygenated AIBN stock solution to the vial.
-
Polymerization: Place the sealed vial in a preheated oil bath or heating block set to 70 °C. The polymerization is typically run for 4-12 hours. Monitor conversion by taking aliquots over time and analyzing via ¹H NMR.
-
Termination & Purification: Stop the reaction by cooling and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether or hexane.
-
Drying: Collect the polymer by filtration or centrifugation and dry under vacuum at room temperature to a constant weight. The resulting polymer will have a characteristic pink/red color due to the end-group from the CTA.
Mechanism of RAFT Polymerization
Caption: The core mechanism of RAFT controlled radical polymerization.
Physicochemical Characterization
Thorough characterization is critical to validate the synthesis and determine the properties of the resulting copolymers.
| Technique | Purpose | Expected Results for this compound/Styrene Copolymer |
| ¹H NMR | Confirm copolymer composition and structure.[15] | - Peaks for Styrene aromatic protons (~6.5-7.5 ppm).- Peaks for morpholine protons (~2.4-3.7 ppm).- Peaks for the polymer backbone (~1.0-2.5 ppm).- Integration of these peaks allows for calculation of the monomer incorporation ratio. |
| FTIR | Identify characteristic functional groups.[1][16] | - C-O-C stretch from morpholine ring (~1115 cm⁻¹).- C=C aromatic stretch from styrene (~1600, 1495, 1450 cm⁻¹).- C-H stretches from the aliphatic backbone (~2800-3000 cm⁻¹). |
| GPC | Determine molecular weight (Mₙ, Mₙ) and dispersity (Đ).[17][18][19] | - FRP: Broad distribution, high Đ (> 1.5).- RAFT: Narrow, symmetric distribution, low Đ (1.1-1.3).[9] |
Conclusion and Future Outlook
The protocols detailed in this guide provide robust methodologies for synthesizing this compound copolymers. While conventional free-radical polymerization offers a simple route to producing these materials, RAFT polymerization provides superior control, enabling the creation of well-defined polymers essential for high-performance drug delivery applications.[20][21][22] The resulting amphiphilic block copolymers can self-assemble into nanostructures like micelles or vesicles, which are capable of encapsulating hydrophobic drugs, improving their solubility, and enabling targeted delivery.[20][23] The morpholine unit imparts hydrophilicity and potential pH-sensitivity, making these materials excellent candidates for smart, stimuli-responsive therapeutic systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 3. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemeo.com [chemeo.com]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. spectra-analysis.com [spectra-analysis.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Allylmorpholine as a Novel Reagent in the Synthesis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Traditional synthetic routes to quinolines, while historically significant, often require harsh conditions and offer limited substrate scope.[2] This guide introduces a novel, mechanistically-driven approach utilizing N-Allylmorpholine as a versatile and previously unexplored reagent for the synthesis of substituted quinoline derivatives. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind our procedural choices, thereby presenting a self-validating system for researchers to explore.
Introduction: The Enduring Importance of the Quinoline Moiety
Quinoline and its derivatives are prevalent in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The therapeutic relevance of this heterocyclic system has spurred continuous efforts to develop new and efficient synthetic methodologies.[5] Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational.[6] However, the evolution of synthetic chemistry has ushered in an era of transition-metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and novel pathways for molecular assembly.[3] It is within this modern context that we propose the strategic application of this compound.
The morpholine ring itself is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic profile of drug candidates.[7] Our exploration leverages the unique reactivity of the N-allyl group, proposing its transformation into a key intermediate for quinoline ring formation.
The Chemical Rationale: A Palladium-Catalyzed Tandem Approach
Directly employing this compound in classical acid-catalyzed quinoline syntheses is not straightforward. Instead, we propose a more nuanced, palladium-catalyzed tandem reaction. The core of our proposed methodology hinges on the in-situ generation of a reactive enamine or enamonium intermediate from this compound, which then engages with an aniline derivative in a cyclization cascade.
Palladium catalysis is exceptionally well-suited for transformations involving allylic systems.[8][9] The proposed mechanism leverages this reactivity in a multi-step, one-pot sequence.
Proposed Mechanistic Pathway
The proposed synthesis of a 2-substituted quinoline derivative from an aniline and this compound is depicted below. This pathway is conceptualized based on established principles of palladium catalysis and enamine chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Leveraging N-Allylmorpholine for the Synthesis of Novel Polyelectrolytes in Biomedical Research
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of polyelectrolytes derived from N-Allylmorpholine.
Authored by: Gemini, Senior Application Scientist
Abstract
Polyelectrolytes are a cornerstone of advanced biomaterials, pivotal in the development of sophisticated drug and gene delivery systems. The inherent properties of the morpholine heterocycle—recognized as a privileged structure in medicinal chemistry for its ability to impart favorable pharmacokinetic and physicochemical properties—make it an attractive component for new polymer scaffolds.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel polyelectrolytes using this compound as the core monomer. We address the challenges associated with the polymerization of allyl monomers and present robust copolymerization strategies to yield well-defined, functional polyelectrolytes. These materials hold significant promise for applications ranging from pH-responsive drug carriers to non-viral vectors for gene therapy. This document serves as a practical resource, detailing monomer synthesis, polymerization procedures, and essential characterization techniques for researchers aiming to explore this unique class of cationic polymers.
Part I: Foundational Chemistry - Synthesis of the this compound Monomer
Scientific Principle
The synthesis of this compound is typically achieved through a standard nucleophilic substitution reaction, specifically the Hofmann alkylation of a secondary amine.[3][4] In this process, the lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (e.g., allyl chloride or allyl bromide). A base is used to neutralize the resulting hydrohalic acid, driving the reaction to completion. The final product is a tertiary amine bearing a reactive allyl group, which serves as the functional handle for subsequent polymerization.
Monomer Synthesis Workflow
Caption: Workflow for the synthesis of this compound monomer.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from the Hofmann alkylation method.[3][5]
Materials:
-
Morpholine
-
Allyl chloride (or allyl bromide)
-
Sodium carbonate (Na₂CO₃) or Triethylamine
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve morpholine (1.0 mol) and sodium carbonate (0.6 mol, as an acid scavenger) in 200 mL of anhydrous diethyl ether.
-
Addition of Allyl Halide: Cool the flask in an ice-water bath. Add allyl chloride (1.1 mol) dropwise from the dropping funnel over a period of 60-90 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated salt (sodium chloride and excess sodium carbonate). Wash the salt cake with a small amount of fresh diethyl ether.
-
Extraction & Drying: Combine the filtrate and the washings. Wash the organic solution with water to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent. Remove the solvent using a rotary evaporator. The resulting crude this compound is then purified by vacuum distillation to obtain a clear, colorless liquid.
Monomer Characterization Data
All synthesized monomers must be rigorously characterized to confirm purity and identity before polymerization.
| Property | Expected Value | Source |
| Molecular Formula | C₇H₁₃NO | [6][7] |
| Molecular Weight | 127.18 g/mol | [6][7] |
| Appearance | Colorless Liquid | [3] |
| ¹H-NMR (in CDCl₃) | δ ~2.4 ppm (t, 4H, -CH₂-N-CH₂-), δ ~3.7 ppm (t, 4H, -CH₂-O-CH₂-), δ ~3.0 ppm (d, 2H, Allyl -CH₂-N), δ ~5.1-5.2 ppm (m, 2H, =CH₂), δ ~5.8-5.9 ppm (m, 1H, -CH=) | [3] |
| FT-IR (KBr disc) | Key peaks: ~3080 cm⁻¹ (=C-H stretch), ~2960-2800 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1115 cm⁻¹ (C-O-C stretch) | [3] |
Part II: Polyelectrolyte Synthesis via Copolymerization
Scientific Rationale: The Necessity of Copolymerization
The direct homopolymerization of this compound via radical initiation is notoriously inefficient.[3][8] This is due to a phenomenon known as degradative chain transfer , which is common to many allyl monomers. The hydrogen atoms on the carbon adjacent to the double bond are susceptible to abstraction by the propagating radical. This event terminates the growing polymer chain and creates a stable allylic radical, which is slow to reinitiate a new chain. The net result is the formation of only low-molecular-weight oligomers in low yields.
To overcome this limitation and produce high-molecular-weight polymers, copolymerization with a suitable comonomer is the preferred and necessary strategy.
Protocol 1: Synthesis of an Alternating Polyelectrolyte - Poly(this compound-alt-sulfur dioxide)
This protocol yields a water-soluble polymer with a defined alternating structure, making it a true polyelectrolyte.[3]
Copolymerization Workflow (Alternating)
Caption: Workflow for alternating copolymerization of this compound and SO₂.
Materials:
-
Purified this compound (NAM)
-
Dimethyl sulfoxide (DMSO)
-
Sulfur dioxide (SO₂) gas
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Methanol or Acetone (for precipitation)
Procedure:
-
Setup: In a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet, place the purified this compound monomer and the radical initiator (e.g., AIBN).
-
Solvent and SO₂ Introduction: Add DMSO as the solvent. DMSO is particularly effective as it strongly absorbs SO₂, allowing the reaction to proceed efficiently at atmospheric pressure.[3] Bubble SO₂ gas through the solution at a steady, slow rate.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN) and stir for several hours (e.g., 8-24 hours). The solution will become more viscous as the polymer forms.
-
Isolation: After the reaction period, cool the mixture to room temperature. Pour the viscous solution into a large excess of a non-solvent like methanol or acetone with vigorous stirring to precipitate the polymer.
-
Purification: Collect the white, fibrous polymer by filtration. Redissolve the polymer in a small amount of a suitable solvent (like water or DMSO) and re-precipitate it to remove any unreacted monomers and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Expected Properties:
-
Structure: Alternating copolymer.
-
Solubility: Soluble in water, ethanol, DMSO, and DMF. Insoluble in acetone and toluene.[3] This broad solubility in polar solvents is indicative of its polyelectrolyte nature.
Part III: Characterization and Application Insights
Physicochemical Characterization of Polyelectrolytes
For any application in drug or gene delivery, understanding the physicochemical properties of the synthesized polyelectrolyte is paramount.[9] These properties govern its interaction with biological molecules and its overall in-vivo fate.
| Technique | Parameter Measured | Rationale for Drug Delivery |
| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight (Mw, Mn) and Polydispersity Index (PDI) | Influences circulation time, cellular uptake, and toxicity. A narrow PDI indicates a well-controlled polymerization. |
| Zeta Potential Analysis | Surface Charge (ζ) | Determines the strength of electrostatic interaction with anionic drugs/genes and cell membranes. A positive zeta potential is crucial for binding nucleic acids.[10] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Dh) | Measures the size of the polymer coils or resulting polyplexes in solution, which is a critical factor for cellular uptake and biodistribution. |
| Potentiometric Titration | Acid Dissociation Constant (pKa) | For copolymers containing the morpholine ring, this determines the pH range over which the polymer is protonated and positively charged, enabling the design of pH-responsive systems. |
Application Framework: Polyelectrolyte Complexes (Polyplexes) for Delivery
Cationic polyelectrolytes, such as those derived from this compound, are primarily investigated for their ability to form complexes with negatively charged biomolecules like plasmid DNA, siRNA, or mRNA.[11] This process, driven by electrostatic interactions, condenses the large, anionic nucleic acid into compact, positively-charged nanoparticles known as polyplexes.
Conceptual Workflow for Polyplex Formation
Caption: Conceptual workflow of polyplex formation for drug/gene delivery.
Key Advantages of Polyplexes:
-
Protection: The polymer shell protects the nucleic acid cargo from enzymatic degradation in the bloodstream.
-
Cellular Entry: The net positive charge of the polyplex facilitates interaction with the negatively charged cell membrane, promoting cellular uptake via endocytosis.
-
Endosomal Escape: Advanced polyelectrolyte designs can incorporate mechanisms (e.g., the "proton sponge effect") to facilitate escape from the endosome and release the cargo into the cytoplasm.
Trustworthiness and Validation: A crucial aspect of developing these systems is assessing their cytotoxicity. Cationic polymers can disrupt cell membranes, leading to toxicity.[9] Therefore, any protocol for drug delivery must include rigorous in-vitro cell viability assays (e.g., MTT, LDH assays) to determine the safe concentration range for the synthesized polyelectrolytes and their corresponding polyplexes.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. chemeo.com [chemeo.com]
- 7. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Revisiting the Cytotoxicity of Cationic Polyelectrolytes as a Principal Component in Layer-by-Layer Assembly Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monolayers of cationic polyelectrolytes on mica--electrokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Topic: N-Allylmorpholine in the Synthesis of Morpholine-Containing Polymers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine-containing polymers represent a class of "smart" materials exhibiting significant promise in biomedical fields, largely due to their inherent biocompatibility and pH-responsive nature. This application note serves as a comprehensive technical guide on the synthesis of these advanced polymers utilizing N-Allylmorpholine (NAM) as a primary monomer. We provide an in-depth exploration of the polymerization mechanisms, detailed experimental protocols for both standard and controlled radical polymerization, and a discussion on the characterization and application of the resulting polymers, with a specific focus on their role in advanced drug delivery systems.
Introduction: The Strategic Value of Morpholine-Containing Polymers in Biomedicine
The morpholine heterocycle is a privileged structure in medicinal chemistry and materials science.[1][2] When incorporated into a polymer backbone, the morpholine moiety—with its ether and tertiary amine functional groups—imparts a unique and highly desirable set of properties.[3] The nitrogen atom's basicity allows the polymer to act as a proton sponge, leading to predictable pH-responsive behavior. This is of paramount importance in drug delivery, as polymers can be engineered to remain stable at physiological pH (~7.4) but undergo conformational changes or swelling in the acidic microenvironments characteristic of tumor tissues or endosomal compartments.[4][5][6] This triggered response enables site-specific release of therapeutic payloads, maximizing efficacy while minimizing systemic side effects.[4]
This compound emerges as a versatile monomer for crafting these intelligent polymer systems. The allyl group provides a polymerizable double bond, while the morpholine ring serves as the functional core responsible for the polymer's stimuli-responsive properties. Although the radical homopolymerization of allyl monomers can be challenging, NAM's utility in copolymerizations and controlled polymerization techniques makes it a valuable building block for sophisticated biomedical materials.[7][8][9]
The Monomer: this compound (NAM)
This compound is a liquid monomer that serves as the foundational unit for the polymers discussed herein. Its chemical structure and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₃NO | [10][11][12][13] |
| Molecular Weight | 127.18 g/mol | [10][11][12][13] |
| CAS Number | 696-57-1 | [10][11][12] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | ~159 °C at 760 mmHg | [13] |
| Density | ~0.923 g/cm³ | [13] |
| Structure | C=CCN1CCOCC1 (SMILES) | [10] |
The synthesis of NAM is typically achieved through the alkylation of morpholine with an allyl halide, such as allyl chloride or bromide.[7][8][9][14] For polymerization, it is crucial to use a purified monomer, often via distillation, to remove any inhibitors that could interfere with the reaction.
Synthesis Protocols for Poly(this compound) and Copolymers
The polymerization of NAM can be approached through several routes. We present protocols for conventional free-radical polymerization, suitable for copolymer systems, and introduce Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for creating well-defined polymer architectures.
Protocol: Free-Radical Copolymerization
Conventional free-radical polymerization of NAM is known to result in low molecular weight homopolymers due to degradative chain transfer involving the allyl proton.[8] However, this technique is effective for producing random copolymers with other vinyl monomers.
Materials:
-
This compound (NAM), freshly distilled
-
Co-monomer (e.g., Styrene, Methyl Acrylate)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal initiator
-
Anhydrous solvent (e.g., 1,4-dioxane, Dimethylformamide (DMF))
-
Schlenk flask with magnetic stir bar
-
Nitrogen or Argon gas line
-
Heating mantle or oil bath with temperature controller
-
Precipitation solvent (e.g., cold diethyl ether, hexane)
-
Vacuum oven
Experimental Workflow Diagram:
Caption: General workflow for free-radical polymerization of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask, dissolve this compound and the chosen co-monomer in the anhydrous solvent. The total monomer concentration is typically in the range of 1-2 M.
-
Deoxygenation: Oxygen is a radical scavenger and must be removed.[15] Purge the solution by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes. For more rigorous oxygen removal, perform three freeze-pump-thaw cycles.
-
Initiation: Add the AIBN initiator to the reaction mixture. The amount of initiator will influence the final molecular weight; a higher initiator concentration leads to lower molecular weight polymers.
-
Polymerization: Place the sealed flask in the preheated oil bath (typically 60-80°C for AIBN) and stir for the desired reaction time (e.g., 12-24 hours).
-
Isolation: After the reaction period, cool the flask to room temperature. Isolate the polymer by precipitating the viscous solution into a large volume of a stirred, cold non-solvent.
-
Purification and Drying: Collect the precipitated polymer via filtration, wash with fresh non-solvent to remove unreacted monomers and initiator fragments, and dry in a vacuum oven at 40-50°C to a constant weight.
Protocol: Controlled Synthesis via RAFT Polymerization
For applications requiring precise control over molecular weight, low dispersity (Đ), and the ability to form block copolymers, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice.[16] This technique allows for the synthesis of well-defined polymers with complex architectures.
Mechanism of RAFT Polymerization:
Caption: Key equilibria in RAFT polymerization, enabling controlled chain growth.
Protocol Considerations for RAFT of NAM: The RAFT polymerization of NAM would follow a similar experimental setup to the free-radical protocol, with the critical addition of a RAFT agent (a thiocarbonylthio compound). The ratio of monomer to RAFT agent is the primary determinant of the target molecular weight. This technique is particularly powerful for creating block copolymers, such as a hydrophilic poly(this compound) block and a hydrophobic block, which can self-assemble into nanostructures like micelles for drug encapsulation.[4]
Polymer Characterization
Once synthesized, the polymer must be thoroughly characterized to confirm its structure, molecular weight, and functional properties.
Table 2: Essential Characterization Techniques
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Confirms the polymer structure and allows for the calculation of copolymer composition.[7][8] |
| Gel Permeation Chromatography (GPC/SEC) | Determines number-average (Mₙ) and weight-average (Mₙ) molecular weights, and the polydispersity index (Đ = Mₙ/Mₙ). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the presence of key functional groups (e.g., C-O-C stretch of morpholine).[7][8] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (T₉), an important thermal property of the polymer.[17] |
| Potentiometric Titration | Determines the pKa of the morpholine units, which is essential for predicting and understanding the pH-responsive behavior.[17] |
Applications in Drug Development and Biomedicine
The unique properties of morpholine-containing polymers make them ideal candidates for a variety of biomedical applications.
-
pH-Responsive Drug Delivery: This is a primary application. Polymers incorporating NAM can be designed as nanocarriers (micelles, nanoparticles) that encapsulate drugs. These carriers are stable in the bloodstream but release their payload in the acidic environment of a tumor, leading to targeted chemotherapy.[4][5]
-
Smart Hydrogels: Crosslinked networks of NAM-containing copolymers can form hydrogels. These hydrogels can swell or shrink in response to pH changes, making them suitable for controlled drug release depots or as scaffolds in tissue engineering.[6][17][18]
-
Gene Delivery: The morpholine nitrogen can be protonated at lower pH, rendering the polymer cationic. This positive charge can be used to complex with negatively charged genetic material (like siRNA or plasmid DNA), protecting it and facilitating its delivery into cells.[5]
Conclusion
This compound is a highly functional monomer for the synthesis of advanced, stimuli-responsive polymers. While its homopolymerization via free-radical methods presents challenges, its successful incorporation into copolymers and its suitability for controlled radical polymerization techniques like RAFT open a vast design space for materials scientists. The resulting polymers, with their inherent pH-sensitivity and biocompatibility, are poised to play a significant role in the next generation of drug delivery systems and other biomedical technologies. This guide provides the foundational protocols and scientific rationale to empower researchers in this exciting field.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chemeo.com [chemeo.com]
- 11. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Allyl morpholine [webbook.nist.gov]
- 13. echemi.com [echemi.com]
- 14. cyberleninka.ru [cyberleninka.ru]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. New stimuli-responsive polymers derived from morpholine and pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Allylmorpholine Synthesis
Welcome to the technical support center for the synthesis of N-Allylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for a successful and efficient synthesis.
Introduction to this compound Synthesis
The N-alkylation of morpholine with an allyl group is a fundamental transformation in organic synthesis, yielding the versatile building block, this compound. This tertiary amine is a valuable intermediate in the preparation of various fine chemicals and pharmaceutically active compounds. The most common and direct approach involves the nucleophilic substitution (SN2) reaction between morpholine and an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base.
This guide will focus on optimizing this common synthetic route, addressing potential pitfalls, and providing clear, actionable solutions.
Core Reaction & Mechanism
The synthesis of this compound is typically achieved through the N-alkylation of morpholine. The reaction proceeds via a classical SN2 mechanism where the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of the allyl halide. A base is used to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
dot graph "SN2_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Figure 1: General Sₙ2 mechanism for this compound synthesis."; fontcolor="#5F6368"; fontsize=10; } enddot Figure 1: General Sₙ2 mechanism for this compound synthesis.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
Morpholine
-
Allyl bromide (or allyl chloride)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq) and anhydrous acetone.
-
Addition of Base: Add finely ground anhydrous potassium carbonate (1.2 - 1.5 eq). Stir the suspension vigorously for 10-15 minutes.
-
Addition of Alkylating Agent: Slowly add allyl bromide (1.0 - 1.1 eq) to the stirred suspension at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (for acetone, this is approximately 56°C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dilute the residue with diethyl ether and wash with a saturated sodium bicarbonate solution, followed by a saturated brine solution to remove any remaining salts and impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption { label="Figure 2: Experimental workflow for this compound synthesis."; fontcolor="#5F6368"; fontsize=10; } enddot Figure 2: Experimental workflow for this compound synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions.
dot graph "Troubleshooting_Guide" { layout=dot; rankdir="LR"; node [shape=record, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption { label="Figure 3: Troubleshooting decision tree for common issues."; fontcolor="#5F6368"; fontsize=10; } enddot Figure 3: Troubleshooting decision tree for common issues.
Issue 1: Low or No Conversion of Starting Material
-
Symptom: TLC analysis shows a persistent spot for morpholine and little to no product formation.
-
Potential Causes & Solutions:
-
Inactive Reagents: Morpholine can absorb atmospheric moisture and CO₂. Ensure it is freshly distilled or from a recently opened bottle. Allyl halides can degrade over time; use a fresh bottle.
-
Insufficient or Ineffective Base: Potassium carbonate is hygroscopic. Use anhydrous K₂CO₃ and ensure it is finely ground to maximize its surface area. The base's insolubility in some organic solvents can be a limiting factor.
-
Low Reaction Temperature: While the reaction can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. Ensure the reaction is maintained at a gentle reflux. If using a lower-boiling solvent like acetone, consider switching to a higher-boiling solvent like acetonitrile or DMF to increase the reaction temperature.
-
Issue 2: Formation of Multiple Products (Side Reactions)
-
Symptom: TLC shows the desired product spot, but also a significant spot at the baseline and/or other new spots.
-
Potential Causes & Solutions:
-
Over-alkylation (Quaternary Ammonium Salt): The most common side product is the N,N-diallylmorpholinium halide, a quaternary ammonium salt. This occurs when the product, this compound, acts as a nucleophile and reacts with another molecule of allyl halide.
-
Solution: Use a precise 1:1 molar ratio of morpholine to allyl halide. Adding the allyl halide slowly to the reaction mixture can also help to minimize this side reaction. The quaternary salt is highly polar and will remain in the aqueous layer during the work-up. It can also be removed by washing the organic layer with water.
-
-
Unreacted Starting Material: If the reaction is incomplete, you will see both starting material and product.
-
Solution: Increase the reaction time or temperature as described in Issue 1.
-
-
Issue 3: Difficulties During Work-up and Purification
-
Symptom: Formation of a stable emulsion during aqueous extraction, or co-distillation of the product with the solvent.
-
Potential Causes & Solutions:
-
Emulsion Formation: This can occur during the aqueous wash steps.
-
Solution: Adding a saturated brine solution can help to break the emulsion. Allow the mixture to stand for a longer period in the separatory funnel and gently swirl rather than vigorously shaking.
-
-
Incomplete Removal of Solvent: If low-boiling solvents are not completely removed before vacuum distillation, it can be difficult to obtain a pure product at a stable boiling point.
-
Solution: Ensure the solvent is thoroughly removed on a rotary evaporator, possibly with gentle heating, before attempting the final distillation.
-
-
Quantitative Data Summary
The choice of reaction parameters significantly impacts the yield of this compound. The following table summarizes typical conditions and expected outcomes based on literature data.[1]
| Parameter | Condition | Expected Yield | Notes |
| Alkylating Agent | Allyl Bromide | ~87% | Generally more reactive than allyl chloride. |
| Allyl Chloride | Moderate to High | May require longer reaction times or higher temperatures. | |
| Molar Ratio | 1:1 (Morpholine:Allyl Halide) | Optimal | Minimizes the formation of the quaternary ammonium salt. |
| Base | K₂CO₃ | High | Common, inexpensive, and effective base. |
| Na₂CO₃ | Good | A viable alternative to K₂CO₃. | |
| Triethylamine (Et₃N) | Moderate to High | Homogeneous base, but the resulting triethylammonium salt can be more challenging to remove. | |
| Solvent | Acetone | Good | Easy to remove, but its low boiling point may require longer reaction times. |
| Acetonitrile (ACN) | Excellent | Higher boiling point can lead to faster reaction rates. | |
| Dimethylformamide (DMF) | Excellent | High boiling point and good solvating properties, but more difficult to remove. | |
| Temperature | Room Temperature | Slow | The reaction will proceed, but may take a significantly longer time. |
| Reflux | Optimal | Provides a good balance between reaction rate and control. | |
| Reaction Time | 1 hour (with Allyl Bromide) | ~87% | Optimal time reported under specific conditions.[1] |
| 1-5 hours | Variable | Should be optimized by monitoring the reaction with TLC. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like sodium hydroxide or triethylamine?
A1: Yes, other bases can be used. However, strong bases like sodium hydroxide can promote side reactions, such as the hydrolysis of the allyl halide. Triethylamine can be used, but the resulting triethylammonium halide salt may be more soluble in the organic phase, potentially complicating purification. Potassium carbonate is often preferred due to its low cost, ease of handling, and the insolubility of the resulting potassium halide salt in many organic solvents, which simplifies its removal by filtration.
Q2: My reaction is very slow in acetone. What can I do?
A2: If the reaction is slow, you can try several approaches:
-
Increase the temperature: Ensure you are at a vigorous reflux.
-
Change the solvent: Switching to a higher-boiling solvent like acetonitrile (reflux temp ~82°C) or DMF (reflux temp ~153°C) will significantly increase the reaction rate.
-
Use a more reactive alkylating agent: Allyl bromide is more reactive than allyl chloride. If you are using allyl chloride, consider switching to the bromide.
-
Add a catalytic amount of iodide: Adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through the in-situ formation of the more reactive allyl iodide (Finkelstein reaction).
Q3: How do I effectively monitor the reaction using TLC?
A3: TLC is an excellent tool for monitoring the progress of this reaction.
-
Eluent System: A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). You may need to adjust the polarity to achieve good separation.
-
Spotting: On the baseline of your TLC plate, spot the starting material (morpholine), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture at different time points.
-
Analysis: Morpholine is quite polar and will have a low Rf value. This compound is less polar and will have a higher Rf value. The reaction is complete when the morpholine spot has disappeared from the reaction mixture lane. Any spots remaining at the baseline are likely the quaternary ammonium salt byproduct.
-
Visualization: The spots can be visualized under a UV lamp if they are UV-active, or by staining with a suitable agent such as potassium permanganate or iodine.
Q4: What do the ¹H and ¹³C NMR spectra of this compound look like?
A4: NMR spectroscopy is the definitive method for confirming the structure of your product.
-
¹H NMR: You should expect to see signals corresponding to the morpholine protons, typically two triplets around 2.4-2.6 ppm and 3.6-3.8 ppm. The allyl group will show a doublet for the CH₂ protons attached to the nitrogen, a multiplet for the vinylic CH proton, and two doublets for the terminal vinylic CH₂ protons.
-
¹³C NMR: The spectrum will show two signals for the morpholine ring carbons (one for the carbons adjacent to the nitrogen and one for the carbons adjacent to the oxygen). The allyl group will contribute three distinct signals for its three carbon atoms.
Q5: Is vacuum distillation necessary for purification?
A5: For high purity, vacuum distillation is recommended. It effectively separates the this compound from any non-volatile impurities and unreacted starting materials with higher boiling points. If the crude product is relatively clean as determined by NMR, and the intended subsequent use can tolerate minor impurities, you may be able to proceed without distillation. However, for applications requiring high purity, such as in drug development, distillation is a crucial step.
References
Technical Support Center: Alkylation of Morpholine with Allyl Halides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the alkylation of morpholine with allyl halides. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success in synthesizing N-allylmorpholine, a crucial building block in medicinal chemistry.[1][2][3][4]
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of morpholine with allyl halides, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My reaction is sluggish, and I'm observing low conversion of morpholine to this compound. What are the likely causes and how can I improve the reaction rate?
Answer:
Several factors can contribute to a slow reaction rate in the alkylation of morpholine. Let's break down the potential issues and solutions:
-
Insufficient Reaction Temperature: The N-alkylation of morpholine is often performed at elevated temperatures to overcome the activation energy barrier.[5] If the temperature is too low, the reaction will proceed slowly.
-
Solution: Gradually increase the reaction temperature, monitoring for any potential side product formation via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For many standard procedures, temperatures in the range of 50-80°C are effective, depending on the solvent and base used.[5]
-
-
Inappropriate Solvent Choice: The choice of solvent plays a critical role in an SN2 reaction like this one.[6] Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the anion (the active base) more available to deprotonate the morpholine.
-
Weak or Insoluble Base: The base is crucial for deprotonating the morpholine, making it a more potent nucleophile. If the base is too weak or does not dissolve sufficiently in the reaction medium, the concentration of the deprotonated morpholine will be low, leading to a slow reaction.
-
Poor Quality of Allyl Halide: Allyl halides can degrade over time, especially if exposed to light or moisture. The presence of inhibitors or decomposition products can hinder the reaction.
-
Solution: Use freshly distilled or high-purity allyl halide. Ensure proper storage conditions to prevent degradation.
-
Question 2: I'm observing the formation of a significant amount of a byproduct with a higher molecular weight than my desired this compound. What is this side reaction and how can I suppress it?
Answer:
The most common high-molecular-weight byproduct in this reaction is the quaternary ammonium salt, N,N-diallylmorpholinium halide. This occurs due to the overalkylation of the desired product, this compound.
-
Mechanism of Overalkylation: The product, this compound, is also a nucleophile and can react with another molecule of the allyl halide to form the quaternary salt.[8][9] This is a common issue in the alkylation of amines.[8]
Figure 1: Reaction pathway showing the formation of the desired product and the overalkylation byproduct. -
Troubleshooting Strategies:
-
Control Stoichiometry: Using a slight excess of morpholine relative to the allyl halide can help to ensure that the halide is consumed before it has a significant chance to react with the product. A molar ratio of 1.1:1 to 1.5:1 (morpholine:allyl halide) is a good starting point.
-
Slow Addition of Allyl Halide: Adding the allyl halide dropwise to the reaction mixture over a period of time can help to maintain a low instantaneous concentration of the alkylating agent, thus favoring the reaction with the more abundant morpholine over the newly formed this compound.[5]
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or GC. Once the starting morpholine is consumed, the reaction should be stopped to prevent further reaction of the product.
-
Purification: If overalkylation is unavoidable, the quaternary ammonium salt can often be removed during the workup. These salts are typically highly polar and water-soluble, allowing for their separation from the less polar this compound through an aqueous extraction.
-
Question 3: My reaction mixture is turning dark brown or black, and I'm getting a complex mixture of products upon analysis. What's causing this decomposition?
Answer:
Darkening of the reaction mixture often indicates decomposition, which can be caused by several factors, especially at elevated temperatures.
-
Hofmann Elimination: The quaternary ammonium salt formed through overalkylation can undergo Hofmann elimination in the presence of a strong base and heat.[10][11][12] This elimination reaction produces an alkene and a tertiary amine, leading to a complex mixture of byproducts. The steric bulk of the leaving group favors the formation of the less substituted alkene (the "Hofmann product").[11][12]
Figure 2: Simplified representation of the Hofmann elimination pathway. -
Solvent Decomposition: High temperatures can lead to the decomposition of certain solvents, such as DMF, which can produce dimethylamine.[5] This amine can then participate in side reactions, further complicating the product mixture.
-
Allyl Halide Instability: Allyl halides are susceptible to polymerization and other decomposition pathways, especially in the presence of bases and at high temperatures.
-
Troubleshooting Strategies:
-
Lower Reaction Temperature: If decomposition is observed, reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Use a Milder Base: If Hofmann elimination is suspected, consider using a milder base that is less likely to promote this side reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition of the reactants and products.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical workup procedure for the alkylation of morpholine with an allyl halide?
A1: A standard workup procedure involves the following steps:
-
Cool the reaction mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter it off.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove any remaining inorganic salts and highly polar byproducts.[14]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[14]
-
The crude this compound can then be purified by distillation under reduced pressure or by column chromatography on silica gel.[14]
Q2: How does the choice of allyl halide (chloride, bromide, or iodide) affect the reaction?
A2: The reactivity of the allyl halide follows the trend of leaving group ability: I > Br > Cl. Allyl iodide will be the most reactive, leading to faster reaction rates, but it is also more expensive and less stable. Allyl bromide offers a good balance of reactivity and stability and is a common choice.[14] Allyl chloride is less reactive and may require more forcing conditions (higher temperature, longer reaction time).[9]
Q3: Can I use a phase-transfer catalyst in this reaction?
A3: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or a crown ether can be beneficial, especially if you are using a biphasic system or if the base has low solubility in the organic solvent. The PTC helps to transport the anionic base into the organic phase, thereby accelerating the reaction.
Q4: What are some of the key applications of this compound in drug development?
A4: this compound is a versatile intermediate. The allyl group can be further functionalized, for example, through hydroboration-oxidation to introduce a hydroxyl group, or through olefin metathesis to build more complex structures. The morpholine moiety itself is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][3][4]
Q5: Are there any alternative, "greener" methods for the synthesis of this compound?
A5: Yes, researchers are continuously developing more environmentally friendly synthetic routes. One such approach is the direct N-alkylation of morpholine with allyl alcohol, catalyzed by a transition metal complex.[15][16] This method avoids the use of halide leaving groups and often generates water as the only byproduct, making it a more atom-economical process.[16]
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Morpholine with Allyl Bromide
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.1 equivalents) and a suitable solvent (e.g., acetonitrile, 5-10 mL per gram of morpholine).
-
Add a base, such as powdered potassium carbonate (1.5 equivalents).
-
Heat the mixture to a gentle reflux (approximately 80°C for acetonitrile) with vigorous stirring.
-
Slowly add allyl bromide (1.0 equivalent) to the reaction mixture dropwise over 30-60 minutes.
-
Monitor the progress of the reaction by TLC or GC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter off the inorganic solids and wash them with a small amount of the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography.
| Parameter | Recommended Value/Condition |
| Morpholine:Allyl Halide Ratio | 1.1:1 to 1.5:1 |
| Base | K2CO3, Cs2CO3 (1.5-2.0 equiv.) |
| Solvent | Acetonitrile, DMF, DMSO |
| Temperature | 50-80°C |
| Reaction Time | 2-6 hours (monitor progress) |
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US4094886A - Process for producing allyl alcohol derivatives useful in prostaglandin synthesis - Google Patents [patents.google.com]
- 14. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 15. akjournals.com [akjournals.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of N-Allylmorpholine by Distillation
Welcome to the technical support center for the purification of N-Allylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the distillation of this versatile tertiary amine. Here, we address common challenges and frequently asked questions to ensure you can achieve high purity and yield in your experiments.
I. Understanding the Distillation of this compound: An Overview
This compound is a valuable intermediate in organic synthesis. Its purification is most commonly achieved through distillation. However, like many amines, its purification presents specific challenges. The primary concerns are its relatively high boiling point, potential for thermal degradation, and the possibility of polymerization of the allyl group upon heating.[1] This guide will provide the necessary knowledge to navigate these challenges effectively.
II. Troubleshooting Guide: Common Issues in this compound Distillation
This section addresses specific problems you may encounter during the distillation of this compound, offering potential causes and actionable solutions.
Problem 1: The this compound is turning yellow or brown during distillation.
-
Potential Cause: This discoloration often indicates thermal degradation or polymerization of the this compound.[1] Amines can be sensitive to heat, and prolonged exposure to high temperatures can lead to the formation of impurities. The allyl group is also susceptible to radical polymerization at elevated temperatures.[1]
-
Solution:
-
Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation).[2] This will significantly lower the boiling point of this compound, reducing the thermal stress on the compound.
-
Use of Inhibitors: To prevent polymerization of the allyl group, consider adding a radical inhibitor, such as Butylated Hydroxytoluene (BHT), to the distillation flask in a small, appropriate amount.[1]
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can also contribute to discoloration.
-
Problem 2: The distillation is proceeding very slowly or not at all.
-
Potential Cause:
-
Inadequate Heating: The heating mantle or oil bath may not be reaching the required temperature.
-
Vacuum Level Too High (for vacuum distillation): An excessively high vacuum might lower the boiling point to a temperature below that of your heating source.
-
Poor Insulation: Heat loss from the distillation apparatus can prevent the column from reaching the necessary temperature gradient.
-
-
Solution:
-
Verify Temperature: Check the temperature of your heating source with an external thermometer.
-
Adjust Vacuum: If using a vacuum, ensure it is at an appropriate level. A gradual reduction in pressure is often more effective than immediately applying a very high vacuum.
-
Insulate the Apparatus: Wrap the distillation flask and the fractionating column with glass wool or aluminum foil to minimize heat loss, especially when working in a fume hood with high airflow.[3]
-
Problem 3: "Bumping" or uneven boiling is occurring in the distillation flask.
-
Potential Cause: The liquid in the distillation flask is becoming superheated and boiling in bursts, which can lead to inaccurate temperature readings and potential contamination of the distillate.
-
Solution:
-
Use Boiling Chips or a Magnetic Stirrer: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
-
Ensure Even Heating: Use a heating mantle that fits the flask well or an oil bath to ensure uniform heat distribution.
-
Problem 4: The purity of the distilled this compound is lower than expected.
-
Potential Cause:
-
Inefficient Fractionation: The fractionating column may not be providing enough theoretical plates for a clean separation from impurities with close boiling points.
-
Distillation Rate Too Fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.[4]
-
Azeotrope Formation: this compound may form an azeotrope with residual water or other solvents, which cannot be separated by simple distillation.
-
-
Solution:
-
Use a More Efficient Column: Employ a longer fractionating column or one with a more efficient packing material.
-
Slow Down the Distillation: Reduce the heating rate to allow for a slow and steady collection of the distillate, typically 1-2 drops per second.
-
Dry the Sample Before Distillation: If water is a suspected impurity, consider drying the crude this compound with a suitable drying agent (e.g., anhydrous potassium carbonate) before distillation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 165-169 °C. It is crucial to note that heating to this temperature for extended periods can cause degradation. Therefore, vacuum distillation is highly recommended.
Q2: What are the expected impurities in crude this compound?
This compound is often synthesized via the alkylation of morpholine with an allyl halide (e.g., allyl chloride or allyl bromide).[5][6] Therefore, common impurities may include:
-
Unreacted morpholine
-
Residual allyl halide
-
Byproducts of side reactions
-
Solvents used in the synthesis and workup
Q3: Is this compound thermally stable?
While this compound can be distilled at atmospheric pressure, it has limited thermal stability.[7][8] Prolonged heating at high temperatures can lead to decomposition and polymerization.[1] Vacuum distillation is the preferred method for purification to minimize these risks.
Q4: Does this compound form an azeotrope with water?
Q5: What safety precautions should I take when distilling this compound?
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, flame-resistant lab coat, and gloves.
-
This compound is flammable: Keep it away from open flames and spark sources.[4]
-
Ensure all glassware is free of cracks and stars.
-
Never heat a closed system.
-
Be cautious of the potential for bumping.
-
Have appropriate fire extinguishing equipment readily available.
IV. Experimental Protocol: Fractional Vacuum Distillation of this compound
This protocol provides a step-by-step guide for the purification of this compound using fractional vacuum distillation.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Anhydrous potassium carbonate (optional, for drying)
-
Radical inhibitor (e.g., BHT, optional)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle or oil bath
-
Lab jack
-
Clamps and stands
Procedure:
-
Pre-treatment (Optional): If the crude this compound is suspected to contain water, stir it over anhydrous potassium carbonate for several hours, then filter to remove the drying agent.
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar.
-
If desired, add a very small amount of a radical inhibitor like BHT.
-
-
Initiating the Distillation:
-
Begin stirring if using a magnetic stirrer.
-
Turn on the cooling water to the condenser.
-
Gradually apply vacuum to the system. The pressure should be carefully monitored.
-
Once the desired vacuum is achieved and stable, begin heating the distillation flask.
-
-
Collecting the Fractions:
-
Heat the flask slowly and evenly.
-
Observe the vapor rising through the fractionating column. The temperature reading on the thermometer should remain low initially as any low-boiling impurities distill.
-
Collect the initial fraction (forerun) in a separate receiving flask and discard it.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow, steady distillation rate of 1-2 drops per second for optimal separation.
-
-
Completing the Distillation:
-
Monitor the temperature closely. A sharp drop in temperature may indicate that all the this compound has distilled.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
Turn off the heating and allow the apparatus to cool down completely.
-
Slowly and carefully release the vacuum before disassembling the apparatus.
-
V. Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [11][12] |
| Molecular Weight | 127.18 g/mol | [11][12] |
| Boiling Point (atm) | 165-169 °C | (General chemical supplier data) |
| Purity Goal | >99% | (Standard for synthetic intermediates) |
VI. Visual Workflow
Caption: Workflow for the purification of this compound by distillation.
VII. References
-
BenchChem. (n.d.). How to prevent polymerization of the allyl group during synthesis. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). N-Allyl morpholine. Retrieved from --INVALID-LINK--
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from --INVALID-LINK--
-
SlideShare. (n.d.). Troubleshooting in Distillation Columns. Retrieved from --INVALID-LINK--
-
Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions! Retrieved from --INVALID-LINK--
-
SciSpace. (1997). Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis. Retrieved from --INVALID-LINK--
-
cdn.vwr.com. (n.d.). Azeotropic data for binary mixtures. Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). N-Allyl morpholine. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The procedure of fraction distillation in a laboratory. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Inhibition of polymerization during distillation of monomers - EP 0301879 A2. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved from --INVALID-LINK--
-
American Chemical Society. (n.d.). AZEOTROPIC DATA- II. Retrieved from --INVALID-LINK--
-
Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 696-57-1. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2016, June 7). Carrying out a fractional distillation [Video]. YouTube. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Allylmorpholine. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Simple and fractional distillations [Video]. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3838019A - Inhibition of polymer formation during distillation of crude vinyl acetate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Non-isothermal stability by linear heating: a fast method for preformulation stability screening of drugs at the discovery and development interface. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4033829A - Process for inhibiting polymerization of styrene during distillation. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Preventing polymerization of acrylonitrile derivatives during reaction. Retrieved from --INVALID-LINK--
-
IS MUNI. (n.d.). azeoTropic daTa for Binary mixTures. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Thermal Degradation of Polymers at High Temperatures. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Azeotropic Data for Chemists. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Maximum decomposition temperature for different polymer blends at 60 K/min. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties. Retrieved from --INVALID-LINK--
-
CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Morpholine derivatives, pharmaceutical compositions containing them and processes for their preparation - Patent 0027695. Retrieved from --INVALID-LINK--
-
MDPI. (2022, February 1). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. Retrieved from --INVALID-LINK--
-
PubMed. (2018, May 29). Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 10. rushim.ru [rushim.ru]
- 11. chemeo.com [chemeo.com]
- 12. N-Allyl morpholine [webbook.nist.gov]
Technical Support Center: N-Allylmorpholine Copolymerization
Welcome to the technical support center for the copolymerization of N-Allylmorpholine (NAM). This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the yield and control of their NAM copolymerization reactions. As a monomer, NAM offers a unique combination of a hydrophilic morpholine moiety and a reactive allyl group, making its copolymers highly valuable for applications in drug delivery and biomaterials.[1][2][3][4][5] However, like many allyl monomers, its polymerization presents distinct challenges, primarily related to achieving high conversion and molecular weight.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of polymer chemistry. Our goal is to empower you to diagnose issues in your experiments, understand the underlying mechanisms, and implement effective solutions to improve your copolymer yield and quality.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during this compound copolymerization in a direct question-and-answer format.
Q1: My reaction resulted in very low or no polymer yield. What are the likely causes and how can I fix it?
This is the most frequent challenge with NAM. The primary culprit is often the inherent chemical nature of the allyl group itself.
Core Problem: Degradative Chain Transfer
Unlike vinyl monomers (e.g., styrenes, acrylates), the hydrogen atoms on the carbon adjacent to the double bond in allyl monomers (allylic hydrogens) are susceptible to abstraction by the propagating radical. This terminates the growing polymer chain and creates a stable allylic radical that is slow to re-initiate a new chain. This process, known as degradative chain transfer, is a major cause of low yields and the formation of only low molecular weight oligomers or viscous liquids.[6][7][8][9]
Caption: Mechanism of degradative chain transfer in allyl polymerization.
Troubleshooting Workflow
If you are experiencing low yields, follow this diagnostic workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: N-Allylmorpholine Synthesis
Introduction: N-Allylmorpholine is a valuable tertiary amine intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its synthesis is most commonly achieved via the N-alkylation of morpholine with an allyl halide, a classic SN2 reaction. While straightforward in principle, this reaction is frequently plagued by the formation of specific byproducts that can complicate purification and reduce yields. This guide provides in-depth, experience-based answers to common troubleshooting questions encountered during the synthesis, focusing on the mechanistic origins of byproducts and offering validated protocols for their mitigation and removal.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary reaction pathway for this compound synthesis and what are the expected reactants and products?
The most common and direct method for synthesizing this compound is the nucleophilic substitution reaction between morpholine and an allyl halide (e.g., allyl bromide or allyl chloride).[1][2][3] In this SN2 reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide leaving group.[3] A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrohalic acid (H-X) formed during the reaction, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic.[4]
The overall transformation is outlined below:
Caption: General synthesis of this compound.
Q2: My reaction mixture shows a new, more polar spot by TLC that is difficult to remove. What is this byproduct and why does it form?
This highly polar byproduct is almost certainly the N,N-diallylmorpholinium halide , a quaternary ammonium salt.[5][6][7] This salt is the result of a second alkylation event, where the desired this compound product, itself a tertiary amine, acts as a nucleophile and attacks another molecule of the allyl halide.[8][9]
Causality and Mechanism: The N-alkylation of amines is notoriously difficult to stop at the mono-alkylation stage because the product amine is often as nucleophilic, or even more so, than the starting amine.[6][7] Once some this compound is formed, it competes with the remaining morpholine for the allyl halide electrophile. Since tertiary amines can be alkylated to form quaternary ammonium salts, this overalkylation reaction is a common side pathway.[8][9]
The formation of this byproduct is governed by the Menschutkin reaction, a classic SN2 process that forms a quaternary ammonium salt from a tertiary amine and an alkyl halide.[9][10]
Caption: Mechanism of quaternary salt byproduct formation.
Q3: How can I strategically minimize the formation of the N,N-diallylmorpholinium salt?
Minimizing this byproduct requires shifting the reaction kinetics to favor the mono-alkylation of morpholine over the di-alkylation of the product. Several experimental parameters can be adjusted to achieve this.
| Strategy | Principle | Recommended Action |
| Stoichiometry Control | By Le Châtelier's principle, increasing the concentration of one reactant (morpholine) will drive the initial reaction forward and increase the probability of the allyl halide encountering morpholine instead of the product. | Use a molar excess of morpholine relative to the allyl halide (e.g., 1.5 to 3 equivalents). |
| Controlled Addition | Adding the alkylating agent slowly ensures its concentration remains low at any given time, reducing the chance of it reacting with the newly formed product. | Add the allyl halide dropwise to the mixture of morpholine and base over a period of 30-60 minutes. |
| Temperature Management | The activation energy for the second alkylation (forming the quaternary salt) can be higher than the first. Lower temperatures can disfavor the overalkylation reaction. | Maintain the reaction temperature at or slightly below room temperature (e.g., 0-25 °C), especially during the addition of the allyl halide. |
| Choice of Base & Solvent | A solid, heterogeneous base like potassium carbonate can provide a localized basic environment without significantly increasing the solubility and reactivity of all species. Polar aprotic solvents (e.g., acetonitrile, DMF) are typically used to facilitate SN2 reactions.[10] | Use K₂CO₃ as a base in acetonitrile (ACN). The combination is effective and simplifies workup, as the inorganic salts can be filtered off. |
Q4: I've already run the reaction and have the quaternary salt in my crude product. How can I remove it?
The distinct physical properties of the quaternary ammonium salt (a charged, highly polar, non-volatile solid) compared to the desired this compound (a relatively nonpolar, liquid tertiary amine) allow for straightforward separation.
-
Filtration: If the reaction was run in a solvent where the quaternary salt is insoluble (e.g., MTBE, diethyl ether), it may precipitate and can be removed by simple filtration along with the inorganic base.
-
Aqueous Workup / Acid-Base Extraction: This is the most robust method.
-
Quench the reaction mixture with water. The quaternary salt and inorganic salts will partition into the aqueous phase.
-
Extract the aqueous layer with a nonpolar organic solvent (e.g., ethyl acetate, dichloromethane). The this compound product will move into the organic phase.
-
Wash the organic layer with saturated brine to remove residual water.[2]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[2]
-
-
Column Chromatography: While effective, this is often unnecessary if a proper aqueous workup is performed. If needed, standard silica gel chromatography can be used.[11] The highly polar quaternary salt will remain at the baseline (Rf = 0), while the this compound will elute with a nonpolar to moderately polar eluent system (e.g., hexanes/ethyl acetate).
Section 2: Experimental Protocols & Workflows
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing quaternary salt formation.
Materials:
-
Morpholine (2.0 eq)
-
Allyl bromide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask with stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate and anhydrous acetonitrile.
-
Add morpholine to the stirring suspension.
-
Cool the flask to 0 °C using an ice bath.
-
Add allyl bromide to an addition funnel and add it dropwise to the reaction mixture over 45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.
-
Monitor the reaction progress by TLC or GC-MS until the allyl bromide is consumed.
-
Upon completion, filter the reaction mixture to remove potassium carbonate and the formed salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.
-
Perform an acid-base extraction as described in Q4 for final purification.
Workflow: Troubleshooting Unexpected Byproducts
Caption: A decision-making workflow for troubleshooting common issues.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting low yields in N-Allylmorpholine reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Yields
Welcome to the technical support center for N-Allylmorpholine synthesis. As Senior Application Scientists, we understand that achieving high yields in amination reactions can be challenging. This guide is designed to provide in-depth, field-proven insights into the common pitfalls and optimization strategies for the N-allylation of morpholine. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues and refine your protocols for robust and reproducible results.
Core Reaction: The N-Allylation of Morpholine
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction (SN2) where the secondary amine of morpholine attacks an allyl halide (such as allyl chloride or allyl bromide).[1] A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic.
Primary Reaction Pathway
Caption: General synthesis of this compound.
While straightforward in principle, this reaction is susceptible to several competing pathways and practical challenges that can significantly reduce the final yield. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is low, and I'm recovering a significant amount of unreacted morpholine. What's going wrong?
This is one of the most common issues and typically points to three potential root causes: insufficient reactivity, suboptimal base selection, or poor reaction conditions.
-
Potential Cause 1: Low Reactivity of the Allylating Agent. The reactivity of alkyl halides in SN2 reactions follows the trend: Iodide > Bromide > Chloride.[2] If you are using allyl chloride, the reaction may be sluggish, requiring more forcing conditions which can, in turn, lead to side reactions.
-
Solution: Consider switching to allyl bromide. It offers a good balance of higher reactivity compared to the chloride without the higher cost and potential instability of allyl iodide. If you must use allyl chloride, increasing the reaction temperature may be necessary, but this should be done cautiously while monitoring for byproduct formation.[2]
-
-
Potential Cause 2: Incorrect Base Strength or Solubility. The base is critical for deprotonating the morpholinium salt that forms, regenerating the neutral, nucleophilic morpholine. If the base is too weak or is insoluble in the reaction medium, the concentration of free morpholine will be low, slowing the reaction rate.
-
Solution: Use a base that is strong enough to deprotonate the ammonium salt and has at least partial solubility in your chosen solvent. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common choices. For heterogeneous mixtures, ensure vigorous stirring to maximize the interfacial area.[2]
-
-
Potential Cause 3: Suboptimal Molar Ratio. While a 1:1 molar ratio of morpholine to allyl halide is stoichiometric, using a slight excess of morpholine can sometimes help drive the reaction to completion. However, this can make purification more difficult.
-
Solution: A study on the synthesis of N-allyl morpholine found that a 1:1 molar ratio with allyl bromide for 1 hour yielded the best results (87% yield).[3] Start with a 1:1 ratio and optimize from there if starting material recovery is still an issue.
-
Q2: My primary byproduct is a high-molecular-weight impurity, likely a quaternary ammonium salt. How can I prevent this over-alkylation?
The product, this compound, is a tertiary amine and is itself nucleophilic. It can react with a second molecule of the allyl halide to form a quaternary ammonium salt, a common side reaction in amine alkylations.[4][5] This "runaway reaction" is a major cause of low yields.[5]
Caption: Competing reaction pathways in N-allylation.
-
Cause: The product (tertiary amine) reacts faster with the alkyl halide than the starting material (secondary amine).[5] This is exacerbated by high concentrations of the allyl halide, elevated temperatures, and long reaction times.
-
Solutions:
-
Control Stoichiometry: Avoid using a large excess of the allyl halide. Start with a 1:1 or 1.1:1 ratio of morpholine to allyl halide.
-
Slow Addition: Add the allyl halide dropwise to the reaction mixture containing morpholine and the base. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant morpholine.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and stop it as soon as the morpholine is consumed.
-
Molar Ratio Adjustment: One study successfully synthesized N,N-diallyl morpholinium bromide in high yields (96%) by reacting morpholine with allyl chloride and then allyl bromide, indicating this side product forms readily under certain conditions.[6] This underscores the importance of controlling stoichiometry to favor mono-alkylation.
-
Q3: How do I select the optimal solvent and base combination?
The choice of solvent and base is interdependent and crucial for success. The solvent affects the solubility of reactants and the rate of the SN2 reaction, while the base drives the equilibrium.
-
Solvent Selection: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, increasing its reactivity.
-
Base Selection: The base should be strong enough to neutralize the acid byproduct but not so strong that it causes side reactions like elimination of the allyl halide.
-
Common Choices: Inorganic carbonate bases (K₂CO₃, Na₂CO₃) are inexpensive and effective. Triethylamine (TEA) is a common organic base used when a homogeneous reaction is desired.[8]
-
Table 1: Comparison of Common Solvents & Bases
| Category | Reagent | Type | Key Considerations |
| Solvent | Acetonitrile (ACN) | Polar Aprotic | Good for SN2, easy to remove. |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, excellent solvating power.[8] | |
| Dioxane | Aprotic | Good solvent for a range of organic and inorganic reagents.[7] | |
| Toluene | Apolar | May require a phase-transfer catalyst if using an inorganic base. | |
| Base | K₂CO₃ / Na₂CO₃ | Inorganic (Weak) | Inexpensive, effective, but often requires vigorous stirring (heterogeneous).[7] |
| Triethylamine (TEA) | Organic (Weak) | Soluble in most organic solvents, forms a filterable salt.[8] | |
| NaOH / KOH | Inorganic (Strong) | Can promote side reactions (elimination), often used in phase-transfer catalysis.[2] |
Q4: My reaction is complete, but I'm losing product during workup and purification. What are some effective strategies?
This compound is a relatively volatile and water-soluble liquid, which can lead to losses during extraction and solvent removal.[9]
-
Workup Strategy:
-
Filtration: After the reaction, filter off the inorganic base and the resulting salt.
-
Extraction: If an aqueous workup is needed, ensure the aqueous phase is basic (pH > 10) before extraction to keep the product in its free-base form and minimize its solubility in water. Use a suitable organic solvent like dichloromethane or ethyl acetate.[10]
-
Brine Wash: Wash the combined organic layers with saturated brine to help remove residual water and water-soluble impurities.[10]
-
Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator with a carefully controlled bath temperature to avoid co-distillation of the product.
-
-
Purification Methods:
-
Vacuum Distillation: This is often the most effective method for purifying this compound. The crude product is heated under reduced pressure, and the fraction corresponding to the boiling point of the pure product is collected.[10]
-
Flash Column Chromatography: If distillation is not feasible or if non-volatile impurities are present, purification can be achieved using flash chromatography on silica gel.[11] A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the basic amine from tailing on the acidic silica) is typically effective.
-
Troubleshooting Workflow
If you are facing low yields, follow this logical progression to diagnose the issue.
Caption: A logical workflow for troubleshooting low yields.
Validated Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a starting point based on common procedures and should be optimized for your specific laboratory conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add morpholine (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.
-
Reagent Addition: Begin vigorous stirring. Add allyl bromide (1.05 eq.) dropwise to the suspension over 20-30 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (or a lower optimized temperature, e.g., 50-60 °C) and monitor the progress by TLC (staining with ninhydrin to visualize the primary/secondary amine). The reaction is typically complete within 1-4 hours.[3]
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate and potassium bromide salts, washing the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent on a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Procedure: Place the crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Distillation: Gradually apply vacuum and gently heat the flask using an oil bath.
-
Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. Discard any initial forerun and stop before high-boiling impurities begin to distill.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemeo.com [chemeo.com]
- 10. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude N-Allylmorpholine
Welcome to the Technical Support Center for the purification of N-Allylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during the purification of crude this compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of crude this compound, offering probable causes and actionable solutions.
Q1: My distilled this compound is discolored (yellow to brown), even after fractional distillation. What is the likely cause and how can I resolve this?
Probable Cause: Discoloration in distilled this compound is often due to thermal decomposition or the presence of high-boiling point, color-imparting impurities. Amines, in general, can be susceptible to oxidation, which can also lead to colored byproducts.[1]
Solutions:
-
Vacuum Distillation: this compound has a relatively high boiling point. Performing the distillation under reduced pressure will lower the boiling point, minimizing the risk of thermal degradation.
-
Inert Atmosphere: Ensure your distillation apparatus is thoroughly purged with an inert gas like nitrogen or argon before heating. This will prevent oxidation of the amine during the purification process.
-
Fraction Collection: Be meticulous in collecting fractions. The colored impurities may co-distill or be present in the later fractions. Collect narrow boiling point range fractions and analyze their purity and color separately.
-
Activated Carbon Treatment: If discoloration persists, you can try treating the crude material with activated carbon before distillation.[1] Stir the crude this compound with a small amount of activated carbon for a few hours, then filter it before proceeding with distillation. This can effectively remove many colored impurities.
Q2: I am seeing poor separation between this compound and a close-boiling impurity during fractional distillation. How can I improve the separation efficiency?
Probable Cause: The presence of an impurity with a boiling point very close to that of this compound makes separation by simple distillation challenging. A common impurity could be unreacted morpholine, which has a boiling point of approximately 129 °C, or other structurally similar byproducts.[2]
Solutions:
-
Increase Column Efficiency:
-
Packing Material: Use a more efficient column packing material, such as Vigreux indentations, Raschig rings, or metal sponge packing, to increase the number of theoretical plates.
-
Column Length: Employ a longer fractionating column to provide more surface area for repeated vaporization and condensation cycles.
-
-
Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can significantly improve separation. Start with a higher reflux ratio and gradually decrease it as the separation proceeds.
-
Azeotropic Distillation: In some cases, introducing a carefully selected entrainer that forms an azeotrope with the impurity can facilitate its removal. This is an advanced technique and requires careful consideration of the ternary phase diagram.
Q3: My final product shows the presence of residual water. How can I effectively dry this compound?
Probable Cause: this compound can be hygroscopic, readily absorbing moisture from the atmosphere.[3] Water can also be introduced during the work-up of the synthesis reaction.
Solutions:
-
Drying Agents: Before distillation, dry the crude product over a suitable drying agent. For amines, basic or neutral drying agents are preferred to avoid salt formation. Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄) are good choices. Avoid acidic drying agents.
-
Azeotropic Removal of Water: If significant water is present, it can sometimes be removed azeotropically with a suitable solvent (e.g., toluene) prior to the final fractional distillation of the product.
-
Proper Storage: Store the purified this compound under an inert atmosphere and in a tightly sealed container to prevent moisture absorption.
Q4: I am considering flash column chromatography for purification. What are the potential challenges with this method for this compound?
Probable Cause: While effective for many organic compounds, flash column chromatography of amines on silica gel can present challenges.[4]
Challenges and Solutions:
-
Tailing: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing of the product peak and poor separation.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine (typically 1-2% in the eluent).[4] This will cap the acidic sites and improve the peak shape.
-
-
Compound Instability: Some compounds can decompose on silica gel.[4]
-
Solution: Before committing to a large-scale column, perform a small-scale stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (decomposition products) appear.
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a more inert stationary phase like alumina (basic or neutral grade) or a polymer-based support.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The impurities in crude this compound largely depend on the synthetic route employed. A common synthesis involves the reaction of morpholine with an allyl halide (e.g., allyl chloride or bromide).[5][6]
-
Unreacted Starting Materials: Morpholine and the allyl halide.
-
Byproducts:
-
N,N-diallylmorpholinium halide: Formed from the over-alkylation of the product.[5]
-
Solvent Residues: From the reaction and work-up steps.
-
Water: Introduced during aqueous work-up or from atmospheric moisture.
-
Side-reaction products: Depending on the specific reaction conditions, other minor byproducts may form.
-
Q2: What is the boiling point of this compound?
The boiling point of this compound is a critical parameter for its purification by distillation. While values may vary slightly between sources, it is generally reported to be around 168-170 °C at atmospheric pressure.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
Several analytical methods can be used to determine the purity of this compound:
-
Gas Chromatography (GC): An excellent technique for determining the percentage purity and identifying volatile impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantitative data and structural information about the impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and can indicate the presence of certain impurities (e.g., O-H stretch from water).[5]
Q4: What are the key safety precautions when handling and purifying this compound?
This compound is a flammable liquid and can be harmful if swallowed or comes into contact with skin.[9] It can also cause skin and eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood.
-
Ignition Sources: Keep away from heat, sparks, and open flames.[10] Use explosion-proof equipment for distillations.[10]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]
Experimental Protocol: Fractional Distillation of Crude this compound
This protocol provides a step-by-step method for the purification of crude this compound using fractional distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump and gauge (optional, for vacuum distillation)
-
Boiling chips or magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Drying the Crude Product:
-
Place the crude this compound in a round-bottom flask.
-
Add anhydrous potassium carbonate (approximately 10-20 g per 100 mL of crude product).
-
Seal the flask and stir the mixture for at least 2 hours at room temperature. The liquid should be decanted or filtered to remove the drying agent before proceeding.
-
-
Setting up the Distillation Apparatus:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the dried, crude this compound into the distillation flask along with boiling chips or a magnetic stir bar.
-
If performing vacuum distillation, connect the apparatus to a vacuum pump with a pressure gauge.
-
-
Purging with Inert Gas:
-
Flush the entire system with a gentle stream of nitrogen or argon for several minutes to displace any air.
-
-
Distillation Process:
-
Begin heating the distillation flask gently using a heating mantle.
-
Allow the system to come to equilibrium, where a ring of condensing vapor is visible rising slowly up the fractionating column.
-
Collect any low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvents or low-boiling impurities.
-
Once the temperature at the distillation head stabilizes near the boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.
-
Maintain a slow and steady distillation rate for optimal separation.
-
Collect the product over a narrow temperature range (e.g., 2-3 °C).
-
If the temperature begins to rise significantly again, switch to another receiving flask to collect any high-boiling impurities.
-
-
Completion and Storage:
-
Stop the distillation before the distillation flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.
-
Allow the apparatus to cool down completely before dismantling.
-
Transfer the purified this compound to a clean, dry, and appropriately labeled storage bottle.
-
Store under an inert atmosphere and away from light and heat.
-
Visualizations
Logical Workflow for Troubleshooting this compound Purification
Caption: Logical workflow for troubleshooting this compound purification.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [9][11][12] |
| Molecular Weight | 127.18 g/mol | [9][11] |
| Boiling Point | ~168-170 °C | - |
| CAS Number | 696-57-1 | [9][11][13] |
| Impurity | Boiling Point | Notes |
| Morpholine | ~129 °C | Unreacted starting material.[2] |
| Allyl Chloride | ~45 °C | Unreacted starting material. |
| Water | 100 °C | From work-up or atmospheric absorption. |
References
- 1. reddit.com [reddit.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. osha.gov [osha.gov]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. chemeo.com [chemeo.com]
- 12. N-Allyl morpholine [webbook.nist.gov]
- 13. This compound | 696-57-1 [chemicalbook.com]
Scaling up the synthesis of N-Allylmorpholine for industrial applications
Welcome to the technical support center for the industrial synthesis of N-Allylmorpholine. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this valuable tertiary amine. We will move beyond simple procedural lists to explore the underlying principles, troubleshoot common challenges, and provide a robust framework for successful, scalable synthesis.
Introduction: The Industrial Significance of this compound
This compound (CAS 696-57-1) is a key intermediate in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its synthesis, while conceptually straightforward, presents several challenges during scale-up, from managing side reactions to ensuring product purity and process safety. The most common and industrially viable route is the N-alkylation of morpholine with an allyl halide, a classic bimolecular nucleophilic substitution (SN2) reaction.[3][4][5]
This guide provides a comprehensive Q&A-based approach to navigate the complexities of this synthesis, ensuring a reliable and efficient process.
Core Synthesis Pathway: N-Alkylation of Morpholine
The fundamental reaction involves the nucleophilic attack of the secondary amine (morpholine) on an electrophilic allyl halide (e.g., allyl chloride or allyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid.
General Reaction Scheme
Caption: General reaction for N-alkylation of morpholine.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, and analysis shows a significant amount of unreacted morpholine. What's going wrong?
Answer: Low conversion is a frequent scale-up challenge and can be attributed to several factors. Let's break down the potential causes and solutions.
-
Insufficient Base: The base (commonly an inorganic carbonate like K₂CO₃ or a hydroxide) is critical for neutralizing the acid byproduct (HCl or HBr).[4] If the base is not strong enough, is wet, or is used in a substoichiometric amount, the resulting morpholine salt (morpholinium halide) precipitates or remains in solution. This salt is far less nucleophilic than free morpholine, effectively halting the reaction.
-
Solution: Ensure the base is anhydrous and use at least a stoichiometric equivalent, preferably a slight excess (1.1-1.5 equivalents), to drive the reaction to completion.
-
-
Inadequate Mixing: In a large reactor, heterogeneous mixtures (e.g., solid K₂CO₃ in an organic solvent) can suffer from poor mass transfer. If the base is not adequately suspended, its effective concentration at the reaction interface is low.
-
Solution: Verify that the reactor's agitation speed is sufficient to maintain a good slurry. For very large scales, consider using a stronger, soluble organic base like triethylamine (TEA), though this complicates downstream processing.
-
-
Phase Separation (Phase-Transfer Catalysis): When using an aqueous base with an organic solvent, the reactants are in separate phases. The reaction is limited to the interface, resulting in very slow conversion.
-
Solution: Introduce a Phase-Transfer Catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). The PTC transports the hydroxide or carbonate anion from the aqueous/solid phase into the organic phase, dramatically accelerating the reaction.[6][7][8] This approach also allows the use of less hazardous, cheaper inorganic bases and can enable reactions in greener solvents.[7][9]
-
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm observing a significant byproduct with a higher molecular weight, which I suspect is the quaternary ammonium salt. How can I prevent this?
Answer: You are likely observing the formation of 4,4-diallylmorpholinium halide. This occurs when the desired product, this compound, acts as a nucleophile and reacts with a second molecule of the allyl halide. This is a classic issue in amine alkylation.
-
Stoichiometric Control: The most direct cause is an excess of the alkylating agent (allyl halide).
-
Solution: Maintain a strict 1:1 molar ratio of morpholine to allyl halide, or even use a slight excess of morpholine (e.g., 1.05:1). While this leaves some unreacted starting material, it is often easier to remove during purification than the quaternary salt.
-
-
Controlled Addition: Adding the entire portion of the allyl halide at the beginning of the reaction creates a high initial concentration, favoring over-alkylation.
-
Solution: Add the allyl halide dropwise or via a syringe pump over a period of 1-2 hours. This keeps its instantaneous concentration low, allowing it to react preferentially with the more abundant primary reactant (morpholine).
-
-
Temperature Management: Higher temperatures can increase the rate of the second alkylation.
-
Solution: Maintain a moderate reaction temperature (e.g., 40-60°C). While this may slightly increase reaction time, it significantly improves selectivity.
-
Question 3: During aqueous workup, I'm struggling with persistent emulsions, making phase separation difficult and time-consuming. What are my options?
Answer: Emulsion formation is common in large-scale reactions involving amines, salts, and organic solvents.
-
Cause: The amine product can act as a surfactant, and fine inorganic salt particles can stabilize the emulsion at the interface.
-
Solution 1 (Brine Wash): After the initial water wash, perform a subsequent wash with a saturated sodium chloride (brine) solution. The high ionic strength of the brine increases the density of the aqueous phase and helps to break the emulsion by drawing water out of the organic layer.
-
Solution 2 (Filtration): Before the workup, filter the entire reaction mixture to remove the solid inorganic base and salts. This removes the solid particles that often stabilize emulsions. The filtrate can then be washed more cleanly.
-
Solution 3 (Solvent Choice): If possible, use a more non-polar solvent like Toluene or MTBE instead of solvents like THF or Acetone, which have some water miscibility. These non-polar solvents are less prone to forming stable emulsions.
Experimental Protocol: Scalable Synthesis of this compound
This protocol describes a robust, scalable procedure for the synthesis of this compound, suitable for a 1-mole scale laboratory synthesis with direct applicability to pilot plant scale-up.
Safety First: This reaction should be performed in a well-ventilated fume hood. Morpholine is corrosive and flammable.[10][11][12] Allyl bromide is toxic, flammable, and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
|---|---|---|---|---|
| Morpholine | 87.12 | 87.1 | 1.0 | 1.0 |
| Allyl Bromide | 120.98 | 121.0 | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 166.0 | 1.2 | 1.2 |
| Acetonitrile (CH₃CN) | - | 1000 mL | - | - |
Equipment:
-
2L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube or nitrogen inlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Standard glassware for workup and vacuum distillation
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Reagent Loading: Charge the 2L flask with morpholine (87.1 g, 1.0 mol), anhydrous potassium carbonate (166.0 g, 1.2 mol), and acetonitrile (1000 mL).
-
Initiate Stirring: Begin vigorous mechanical stirring to create a fine suspension of the potassium carbonate.
-
Heating: Gently heat the mixture to 45-50°C.
-
Allyl Bromide Addition: Add allyl bromide (121.0 g, 1.0 mol) to the addition funnel. Add it dropwise to the reaction mixture over approximately 90 minutes, maintaining the internal temperature below 55°C. The reaction is exothermic, so cooling may be required initially.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 50°C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) every hour. The reaction is typically complete within 3-5 hours.
-
Workup - Filtration: Once the reaction is complete (disappearance of morpholine), cool the mixture to room temperature. Filter the slurry through a pad of celite to remove potassium carbonate and the potassium bromide byproduct. Wash the filter cake with a small amount of acetonitrile (2 x 50 mL).
-
Workup - Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Workup - Extraction: To the oily residue, add 500 mL of water and 500 mL of diethyl ether (or MTBE). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer again with 200 mL of diethyl ether.
-
Workup - Washing: Combine the organic layers and wash them with 200 mL of saturated brine solution to remove residual water.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate on a rotary evaporator to yield the crude this compound as a pale yellow oil.
-
Purification: For high purity, the crude product should be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature/pressure (approx. 159-161°C at atmospheric pressure). A typical yield is 85-92%.
Caption: Scalable experimental workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use allyl chloride instead of allyl bromide? A: Yes, allyl chloride is a common alternative and is often preferred on an industrial scale due to its lower cost. However, it is less reactive than allyl bromide. To compensate, you may need to use slightly more forcing conditions, such as a higher reaction temperature (e.g., 60-70°C) or a longer reaction time. Adding a catalytic amount of sodium or potassium iodide (a Finkelstein-type reaction) can also accelerate the reaction by generating the more reactive allyl iodide in situ.
Q: What are the primary safety concerns for an industrial-scale this compound synthesis? A: The primary hazards are associated with the raw materials.
-
Morpholine: It is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[10][12] Good ventilation and appropriate PPE are essential.
-
Allyl Halides (Chloride/Bromide): These are highly flammable, toxic, and lachrymatory (tear-inducing). They must be handled in a closed system or a well-ventilated area. Take precautions against static discharge.[15]
-
Exothermicity: The alkylation reaction is exothermic. On a large scale, this heat must be managed effectively with proper reactor cooling systems to prevent a runaway reaction. Slow, controlled addition of the allyl halide is a critical safety measure.
Q: How can I make this process more environmentally friendly ("greener")? A: Several strategies can improve the green credentials of this synthesis.
-
Solvent Choice: Replace traditional volatile organic compounds (VOCs) like acetonitrile with greener alternatives. If using a PTC, you can often use water or a high-boiling point solvent like toluene, which is more easily recycled.[6]
-
Catalysis: The use of Phase-Transfer Catalysis reduces waste by allowing the use of simple, recyclable inorganic bases instead of organic bases that are harder to remove and recycle.[7]
-
Atom Economy: While the current method has good atom economy, alternative routes like the "borrowing hydrogen" methodology, which uses allyl alcohol instead of a halide, produce only water as a byproduct.[16][17] These methods are catalytically more complex but represent a frontier in green amine synthesis.
Q: What analytical methods are best for in-process control and final product QC? A: A combination of techniques is recommended:
-
In-Process Control (IPC): Gas Chromatography (GC) is ideal for monitoring the disappearance of starting materials (morpholine, allyl bromide) and the appearance of the product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
-
Final Product Quality Control (QC):
-
Purity: A final GC analysis will determine the purity (typically reported as area %).
-
Identity: ¹H and ¹³C NMR spectroscopy confirms the chemical structure of this compound.[4]
-
Residual Solvents/Reagents: GC can also quantify any remaining starting materials or solvents.
-
References
- 1. chemeo.com [chemeo.com]
- 2. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. benchchem.com [benchchem.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. iajpr.com [iajpr.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. jetir.org [jetir.org]
- 10. solventsandpetroleum.com [solventsandpetroleum.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nj.gov [nj.gov]
- 13. anslyn.cm.utexas.edu [anslyn.cm.utexas.edu]
- 14. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Allylmorpholine Versus Other Allylamines in Organic Synthesis
Introduction: The Allylamine Motif in Modern Synthesis
Allylamines are indispensable building blocks in the landscape of organic synthesis. Their dual functionality—a reactive alkene and a nucleophilic nitrogen atom—positions them as versatile precursors for a vast array of more complex molecules. They are foundational to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The allylamine scaffold is a key feature in several antifungal agents, such as Naftifine and Terbinafine, highlighting its significance in medicinal chemistry.[3][4]
While simple allylamines like mono-, di-, and triallylamine serve as fundamental reagents, the strategic incorporation of additional functionality within the amine itself can offer profound advantages in terms of reaction control, solubility, and the direct installation of valuable pharmacophores. This guide focuses on N-allylmorpholine, a cyclic secondary allylamine, and provides an in-depth comparison of its properties and performance against common acyclic allylamines. We will explore how the unique structural and electronic features of the morpholine ring influence its reactivity as both a nucleophile and a potential ligand, providing researchers with the insights needed to select the optimal allylamine for their specific synthetic challenges.
Physicochemical and Safety Profile: A Data-Driven Comparison
The choice of a reagent is often governed by its physical properties and safety considerations. The morpholine moiety in this compound imparts distinct characteristics compared to its acyclic counterparts.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Allylamine (Monoallylamine) | Diallylamine | Triallylamine |
|---|---|---|---|---|
| Structure | C=CCN1CCOCC1 | C=CCN | C=CNCC=C | C=CN(CC=C)CC=C |
| CAS Number | 696-57-1 | 107-11-9[5] | 124-02-7[6] | 102-70-5[7] |
| Molecular Weight ( g/mol ) | 127.18 | 57.09[5] | 97.16[6] | 137.22[7] |
| Boiling Point (°C) | 159-161 | 55-58[8] | 111-112 | 150-151 |
| Density (g/cm³) | ~0.91 | 0.76[8] | ~0.79 | 0.80[9] |
| Water Solubility | Miscible | Infinitely Soluble[8] | Soluble | Insoluble[9] |
| pKa (Conjugate Acid) | ~7.0 (predicted) | 9.48 | 9.29 | ~9.8 (predicted) |
The most notable differences are in boiling point and water solubility. The higher molecular weight and the polar oxygen atom of this compound result in a significantly higher boiling point, making it less volatile and often easier to handle than the lower-boiling allylamine and diallylamine. Its miscibility in water also contrasts with the insolubility of triallylamine.
Safety is a paramount concern. Allylamines as a class are toxic and require careful handling. However, significant differences in their hazard profiles exist.
Table 2: Comparative Toxicity Data
| Compound | GHS Hazard Statements | Acute Oral LD50 (Rat) | Notes |
|---|---|---|---|
| This compound | Flammable liquid (H226), Harmful if swallowed (H302), Causes skin/eye irritation (H315/H319) | Data not readily available | The parent amine, morpholine, has an LD50 of 1900 mg/kg. |
| Allylamine | Highly flammable liquid (H225), Toxic if swallowed/inhaled/in contact with skin (H301/H331/H311), Causes severe burns (H314) | 106 mg/kg | The most toxic of the simple allylamines by a significant margin.[10] |
| Diallylamine | Highly flammable liquid (H225), Toxic if swallowed/inhaled/in contact with skin (H301/H331/H311), Causes severe burns (H314) | 316 mg/kg[11] | Roughly 10 times less acutely toxic than monoallylamine.[10] |
| Triallylamine | Flammable liquid (H226), Harmful if swallowed (H302), Causes skin/eye irritation (H315/H319) | 490 mg/kg | Approximately half as toxic as monoallylamine.[10] |
From a safety perspective, this compound's hazard profile appears milder than that of the highly toxic and corrosive mono- and diallylamine, making it a potentially safer alternative where its reactivity is suitable.
Synthesis of this compound: A Validated Protocol
This compound is readily prepared via the direct alkylation of morpholine with an allyl halide, a classic Sₙ2 reaction.[12][13] This protocol ensures high yield and purity, making the reagent easily accessible in a standard laboratory setting.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (8.71 g, 100 mmol, 1.0 equiv.), potassium carbonate (20.7 g, 150 mmol, 1.5 equiv.), and acetonitrile (100 mL).
-
Addition: Begin stirring the suspension. Slowly add allyl bromide (13.3 g, 110 mmol, 1.1 equiv.) to the flask via a dropping funnel over 15 minutes. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the morpholine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid salts through a pad of Celite and wash the filter cake with acetonitrile (2 x 20 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield this compound as a colorless liquid (Yield: 10.8 - 12.1 g, 85-95%).
-
Validation: The product's identity and purity should be confirmed by ¹H and ¹³C NMR spectroscopy and compared with literature data.
This self-validating protocol provides a reliable and scalable method for producing high-purity this compound.
Key Applications & Comparative Performance
Nucleophile in Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a powerful method for C-N bond formation.[14][15] The choice of amine nucleophile critically influences the reaction's outcome, particularly its regioselectivity and the potential for side reactions.
Caption: Generalized catalytic cycle for the Tsuji-Trost reaction.[16][17]
The key intermediate is the π-allyl palladium(II) complex. Nucleophilic attack typically occurs at the less sterically hindered terminus of the allyl system.[14] Here, the structural differences between allylamines become critical.
-
Allylamine (Primary): Being a primary amine, it is highly reactive but susceptible to over-alkylation, leading to mixtures of secondary (diallyl) and tertiary (triallyl) amine products. This lack of selectivity can be a significant drawback.
-
Diallylamine (Acyclic Secondary): As a secondary amine, it prevents over-alkylation. However, the two flexible allyl groups can create a sterically congested environment that may slow the reaction rate compared to less hindered amines.
-
This compound (Cyclic Secondary): This amine also prevents over-alkylation. Its cyclic and relatively rigid chair conformation presents a distinct and predictable steric profile.[18][19] The presence of the ring oxygen can also influence the electronic environment, potentially affecting nucleophilicity and coordination to the metal center.[20] This defined structure can lead to different and sometimes improved regioselectivity compared to its floppy acyclic analogue, diallylamine.[21]
Table 3: Representative Performance in a Model Allylic Amination (Reaction: Cinnamyl Acetate + Amine, catalyzed by Pd(PPh₃)₄)
| Amine Nucleophile | Expected Relative Rate | Expected Regioselectivity (Linear:Branched) | Key Considerations |
|---|---|---|---|
| Allylamine | High | >98:2 | Risk of over-alkylation to form triallylamine and more complex mixtures.[22] |
| Diallylamine | Moderate | >98:2 | Slower reaction due to increased steric bulk around the nitrogen.[23][24] |
| This compound | Moderate-High | >98:2 | Clean, single alkylation. The defined steric profile can be advantageous in more complex systems. Directly installs the valuable morpholine scaffold.[25] |
Causality Explained: The choice between diallylamine and this compound hinges on the desired outcome. For simple allylation, diallylamine is effective. However, when the goal is to introduce a morpholine moiety—a common and highly desirable functional group in medicinal chemistry for its ability to improve pharmacokinetic properties—this compound is the superior, more atom-economical choice.
Role as Ligands in Transition Metal Catalysis
While the primary use of these molecules is as reagents, their nitrogen atom allows them to function as ligands for transition metals, potentially influencing a catalytic reaction.
-
Acyclic Allylamines (Mono-, Di-): These act as simple monodentate N-donor ligands. Their coordination is typically weak and they are not commonly employed as directing or controlling ligands in catalysis.
-
This compound: The structure of this compound offers more intriguing possibilities. It can act as a simple N-donor, but the ether oxygen at the 4-position introduces the potential for hemilabile, bidentate N,O-chelation to a metal center. This chelation can stabilize catalytic intermediates and influence the stereochemical and regiochemical course of a reaction. While not a classic "designer" ligand, this inherent coordinating ability should not be overlooked, especially in reactions where substrate-catalyst interaction is key.
Caption: Potential coordination modes of diallylamine vs. This compound.
The use of molecules with built-in coordinating groups that can act as both reactant and transient ligand is a growing area of interest in catalysis.[26]
Conclusion: Selecting the Right Tool for the Job
This compound is more than just another secondary allylamine; it is a specialized reagent with distinct advantages for the modern synthetic chemist.
-
Choose this compound when:
-
The direct installation of a morpholine moiety is the primary synthetic goal, enhancing atom economy and streamlining synthetic routes.
-
A secondary amine with a well-defined, rigid steric profile is required to influence the selectivity of a reaction.
-
A higher boiling point and potentially safer handling profile are advantageous for process scale-up.
-
Exploring novel reactivity where transient N,O-coordination to a metal catalyst could be beneficial.
-
-
Choose Acyclic Allylamines (Allylamine, Diallylamine) when:
-
A simple allyl group is being introduced and subsequent functionalization is planned.
-
The risk of over-alkylation with primary allylamine can be controlled or is desired.
-
Cost is the primary driver and the specific properties of the morpholine ring are not required.
-
Ultimately, this compound represents a strategic evolution from simple allylamines. It provides a direct pathway to a privileged structural class, offering unique steric and electronic properties that can be leveraged to solve complex synthetic challenges in pharmaceutical and materials science.
References
- 1. Synthesis and structure-activity correlations within allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triallylamine | C9H15N | CID 7617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. advansix.com [advansix.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Allylamine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Synthesis of N-allyl morpholine and its copolymers with sulfur dioxide and styrene (1998) | Niyazi Bicak | 3 Citations [scispace.com]
- 13. cyberleninka.ru [cyberleninka.ru]
- 14. Tsuji-Trost Reaction [organic-chemistry.org]
- 15. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 16. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 17. youtube.com [youtube.com]
- 18. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. New insights into the mechanism of palladium-catalyzed allylic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Catalytic Activity of N-Substituted Morpholine Derivatives in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of the catalytic activity of ligands derived from the morpholine scaffold, with a prospective analysis of N-Allylmorpholine derivatives, in the context of palladium-catalyzed C-N cross-coupling reactions. As the synthesis of N-aryl morpholines is a cornerstone in the development of numerous pharmaceuticals, understanding the nuances of catalyst performance is paramount.[1] This document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in mechanistic principles and experimental data, empowering researchers to make informed decisions in catalyst selection and reaction optimization.
The Privileged Scaffold: N-Aryl Morpholines and the Imperative for Efficient Synthesis
The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for bioavailability and pharmacokinetic profiles.[1] Consequently, the efficient and versatile synthesis of N-aryl morpholines is a persistent challenge and a focal point of innovation in pharmaceutical process development.
Among the synthetic methodologies available, the Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for the formation of C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the union of a broad range of aryl halides and pseudo-halides with amines, including morpholine, under relatively mild conditions.[1] The success of this reaction, however, is critically dependent on the nature of the ligand that coordinates to the palladium center.
The Heart of the Matter: The Decisive Role of Ligands in Catalysis
The ligand is not a mere spectator in the catalytic cycle; it is an active participant that dictates the efficiency, scope, and selectivity of the transformation. In the context of the Buchwald-Hartwig amination, the ligand influences every elementary step of the catalytic cycle, from oxidative addition and amine coordination to reductive elimination. Key properties of a ligand that modulate its performance include:
-
Steric Bulk: The steric hindrance of the ligand can promote the reductive elimination step, which is often the rate-limiting step, to release the desired N-aryl morpholine product. It can also influence the coordination number of the palladium center, favoring the formation of highly active, monoligated palladium species.
-
Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition of the aryl halide to the palladium(0) center. This is a crucial activation step that initiates the catalytic cycle.
-
Bite Angle (for bidentate ligands): For bidentate phosphine ligands, the natural bite angle influences the geometry of the palladium complex and, consequently, its reactivity.
The continuous evolution of ligand design has led to several "generations" of catalyst systems, each offering improved performance and a broader substrate scope.[2]
A Case Study: The Buchwald-Hartwig Amination of Morpholine
To provide a concrete framework for comparison, we will focus on the palladium-catalyzed N-arylation of morpholine with an aryl halide. This reaction is of significant industrial relevance and serves as an excellent model for evaluating ligand performance.
References
A Comparative Guide to N-Allylmorpholine and Styrene in Radical Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of N-Allylmorpholine (NAM) and styrene as monomers for copolymerization. While direct, extensive experimental data on the copolymerization of this specific monomer pair is limited, this document synthesizes established principles of polymer chemistry, data from analogous systems, and the known behaviors of each monomer to provide a scientifically grounded comparison. We will explore the fundamental mechanistic differences that govern their reactivity and predict the resulting copolymer properties, followed by a detailed experimental protocol for determining their copolymerization parameters.
Monomer Characteristics: A Tale of Two Double Bonds
At the heart of this comparison lies the fundamental difference in the chemical nature of the polymerizable double bonds in this compound and styrene.
Styrene , an archetypal vinyl monomer, is characterized by a vinyl group directly attached to a phenyl ring. This conjugation provides significant resonance stabilization to the propagating styryl radical, making it a relatively stable yet highly reactive monomer in free-radical polymerization. It readily homopolymerizes to high molecular weights and copolymerizes with a vast array of other monomers.
This compound (NAM) , conversely, is an allylic monomer.[1][2][3] Its polymerizable group is an allyl group (CH₂=CH-CH₂–) attached to the nitrogen atom of a morpholine ring. The critical feature of allylic monomers is the presence of reactive hydrogen atoms on the carbon adjacent to the double bond (the allylic position).
| Property | Styrene | This compound |
| Chemical Structure | C₈H₈ | C₇H₁₃NO |
| Molar Mass | 104.15 g/mol | 127.18 g/mol [2] |
| Monomer Type | Vinyl (Conjugated) | Allylic (Non-conjugated) |
| Key Reactive Site | Vinyl Double Bond | Allyl Double Bond & Allylic Hydrogens |
| Homopolymerization | Readily forms high molecular weight polymer (Polystyrene) | Results in low molecular weight oligomers or viscous liquids with low yields[1][4] |
The Decisive Factor: Degradative Chain Transfer in Allylic Monomers
The primary obstacle in the radical polymerization of allylic monomers like this compound is a process known as degradative chain transfer .[5][6] This reaction severely limits the achievable molecular weight and overall polymerization rate.
In this process, a growing polymer radical, instead of adding to the double bond of a new monomer, abstracts a hydrogen atom from the allylic position of a NAM molecule. This terminates the growth of the polymer chain and creates a resonance-stabilized allyl radical.[5] This newly formed allyl radical is significantly less reactive and is inefficient at initiating a new polymer chain, effectively slowing or even halting the polymerization process.[5] This is the principal reason why NAM homopolymerization yields only low-molecular-weight products.[1][4]
Styrene polymerization, lacking these susceptible allylic hydrogens, proceeds without this significant chain-terminating side reaction, allowing for the formation of long polymer chains.
Caption: Styrene vs. This compound polymerization pathways.
Copolymerization Behavior: Predictions and Implications
When this compound (M₁) is copolymerized with styrene (M₂), a significant disparity in reactivity is expected. The copolymerization will be governed by the Mayo-Lewis equation, which relates the monomer feed composition to the copolymer composition through reactivity ratios (r₁ and r₂).[7]
-
r₁ (r_NAM) : The ratio of the rate constant for a growing chain ending in NAM adding another NAM monomer (k₁₁) versus adding a styrene monomer (k₁₂).
-
r₂ (r_Styrene) : The ratio of the rate constant for a growing chain ending in styrene adding another styrene monomer (k₂₂) versus adding a NAM monomer (k₂₁).
Based on the principles discussed:
-
r₁ is expected to be very low (r₁ ≈ 0) . A growing chain ending in a NAM radical will preferentially react with the much more reactive styrene monomer rather than another NAM monomer.
-
r₂ is expected to be greater than 1 . A growing styryl radical will preferentially add another styrene monomer over a NAM monomer, but the cross-propagation (adding NAM) can still occur.
Predicted Copolymer Structure: The resulting copolymer is expected to be a random copolymer with a composition heavily skewed towards styrene, even at high NAM feed ratios.[1] Isolated NAM units will likely be incorporated between longer sequences of styrene units. The overall molecular weight of the copolymer will be significantly lower than that of pure polystyrene synthesized under identical conditions, as each incorporation of a NAM unit presents an opportunity for degradative chain transfer to occur, terminating chain growth. Studies on the copolymerization of styrene with other allylic monomers, such as allyl alcohol and allyl azide, support these predictions, showing limited incorporation of the allylic monomer and a decrease in molecular weight.[8][9]
| Parameter | Predicted Outcome in NAM-Styrene Copolymerization | Rationale |
| Reactivity Ratio (r₁_NAM) | Close to 0 | Low reactivity of NAM and preference of NAM-terminated radical for styrene. |
| Reactivity Ratio (r₂_Styrene) | > 1 | High reactivity of styrene and preference for homopolymerization. |
| Product r₁ * r₂ | < 1 | Indicates a tendency towards random or alternating copolymerization, but dominated by styrene incorporation.[10] |
| Copolymer Composition | Rich in styrene; low incorporation of NAM.[1] | Styrene is significantly more reactive and less prone to chain transfer. |
| Molecular Weight | Lower than polystyrene | Each NAM incorporation introduces a site for degradative chain transfer, leading to premature termination.[5] |
| Polymerization Rate | Slower than styrene homopolymerization | The non-reactive allyl radicals generated by chain transfer slow the overall reaction kinetics.[6] |
Experimental Protocol: Determination of Monomer Reactivity Ratios
To quantify the predicted behavior, a series of experiments must be conducted to determine the monomer reactivity ratios. The following protocol outlines a standard methodology.
Objective: To determine the reactivity ratios r₁ (NAM) and r₂ (styrene) for the free-radical copolymerization of this compound and styrene.
Methodology: A series of batch polymerizations are carried out with varying initial monomer feed ratios. The reactions are intentionally stopped at low conversion (<10%) to ensure the monomer feed composition remains relatively constant.[11] The resulting copolymer composition is then determined and analyzed using linear methods such as the Fineman-Ross or Kelen-Tüdős methods to calculate the reactivity ratios.[12][13]
Caption: Workflow for determining monomer reactivity ratios.
Step-by-Step Protocol:
-
Monomer Purification: Styrene is passed through a column of basic alumina to remove the inhibitor. This compound is distilled under reduced pressure to remove any impurities.
-
Preparation of Reaction Mixtures: Prepare a series of five to seven reaction vials, each containing a different molar ratio of NAM to styrene (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). Add a suitable solvent (e.g., dioxane) and a radical initiator (e.g., AIBN, azobisisobutyronitrile).[1]
-
Degassing: Subject each vial to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed vials in a constant temperature oil bath (e.g., 60-70°C) and allow the polymerization to proceed.
-
Quenching: After a predetermined time, calculated to ensure monomer conversion is below 10%, remove the vials from the bath and quench the reaction by rapid cooling and exposure to air.
-
Copolymer Isolation and Purification: Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane). Filter the precipitate, redissolve it in a suitable solvent (e.g., chloroform), and re-precipitate to remove any unreacted monomers. Dry the final copolymer under vacuum to a constant weight.
-
Conversion Calculation: Determine the gravimetric yield to calculate the percent conversion for each experiment.
-
Copolymer Composition Analysis: Use ¹H NMR spectroscopy to determine the molar ratio of NAM and styrene units in the purified copolymer.[11] The integral of the aromatic protons from styrene can be compared with the integral of the morpholine ring protons from NAM to calculate the composition.
-
Calculation of Reactivity Ratios:
-
Use the initial monomer feed mole fractions (f₁ and f₂) and the determined copolymer mole fractions (F₁ and F₂) for each experiment.
-
Apply a linearization method, such as the Fineman-Ross or the more robust Kelen-Tüdős method, to plot the data and determine r₁ and r₂ from the slope and intercept of the resulting line.[12][13]
-
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Free Radical Copolymerization | Tulane University School of Science and Engineering [sse.tulane.edu]
- 8. pittureevernici.it [pittureevernici.it]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 12. rsc.org [rsc.org]
- 13. aml.iaamonline.org [aml.iaamonline.org]
Benchmarking the Performance of N-Allylmorpholine-Based Polymers: A Comparative Guide for Drug Delivery Applications
Introduction: The Quest for Superior Non-Viral Vectors
In the landscape of advanced drug and gene delivery, the development of safe and efficient non-viral vectors is a paramount objective for researchers and drug development professionals. While viral vectors have demonstrated high efficiency, concerns regarding immunogenicity and insertional mutagenesis have propelled the exploration of synthetic cationic polymers.[1] These polymers offer a versatile platform, capable of condensing and protecting nucleic acids for cellular delivery.[2] Among the myriad of synthetic options, N-Allylmorpholine-based polymers are emerging as a class of materials with intriguing potential, primarily owing to the unique physicochemical properties imparted by the morpholine moiety.
This guide provides an in-depth technical overview of this compound-based polymers, offering a framework for their performance benchmarking against established alternatives. We will delve into the synthesis, characterization, and critical performance metrics, underpinned by detailed experimental protocols. The causality behind experimental choices will be elucidated to provide not just a methodology, but a comprehensive understanding of the structure-function relationships that govern the efficacy of these delivery systems.
The Rationale for this compound-Based Polymers
The core appeal of this compound as a monomer lies in the properties of the morpholine ring. Morpholine is a heterocyclic amine with a pKa that can be leveraged for pH-responsive behavior, a desirable trait for endosomal escape in drug and gene delivery.[3] Furthermore, the biocompatibility of morpholine-containing structures has been suggested in various biomedical applications, potentially offering a more favorable cytotoxicity profile compared to some widely used polycations like polyethyleneimine (PEI).[3][4] The allyl group provides a readily polymerizable moiety, allowing for the creation of a variety of polymer architectures, including homopolymers and copolymers.[1][5]
Synthesis of this compound and its Copolymers
A robust and reproducible synthesis protocol is the foundation of any materials-based research. The synthesis of this compound is typically achieved through the Hofmann alkylation of morpholine with an allyl halide.[1][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Morpholine
-
Allyl chloride (or allyl bromide)
-
Sodium carbonate (or other suitable base)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve morpholine and sodium carbonate in a suitable solvent like diethyl ether.
-
Cool the mixture in an ice bath.
-
Slowly add allyl chloride (dissolved in the same solvent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and unreacted morpholine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by distillation under reduced pressure.
-
Characterize the final product using ¹H-NMR and FT-IR spectroscopy to confirm its structure and purity.[1]
Polymerization of this compound
Homopolymerization of this compound via radical initiation often results in low molecular weight polymers due to degradative chain transfer.[1] However, it can be effectively copolymerized with other monomers, such as sulfur dioxide or styrene, to yield polymers with more controlled properties.[1][5]
Experimental Protocol: Copolymerization of this compound with Sulfur Dioxide
Materials:
-
This compound
-
Sulfur dioxide (SO₂)
-
Dimethyl sulfoxide (DMSO)
-
Initiator (e.g., AIBN)
-
Methanol (for precipitation)
Procedure:
-
Prepare a solution of this compound and the initiator in DMSO.
-
Bubble SO₂ gas through the solution at a controlled rate. Tertiary amines like this compound can form charge-transfer complexes with SO₂ in aprotic solvents.[1]
-
Heat the reaction mixture to the desired temperature to initiate polymerization.
-
After the desired reaction time, precipitate the copolymer by adding the reaction mixture to a non-solvent like methanol.
-
Filter and wash the precipitated polymer.
-
Dry the polymer under vacuum.
-
Characterize the copolymer using ¹H-NMR, FT-IR, and elemental analysis to determine its composition and structure.[1] The resulting copolymer is often an alternating copolymer.[1]
Benchmarking Performance: A Multi-faceted Approach
To objectively assess the potential of this compound-based polymers as drug delivery vectors, a series of standardized benchmarking experiments are crucial. These evaluations should be performed in parallel with well-characterized, "gold standard" polymers such as polyethyleneimine (PEI) and other relevant alternatives like chitosan and poly(β-amino esters) (PBAEs).[2]
Key Performance Metrics and Experimental Protocols
1. Physicochemical Characterization of the Polymer
Understanding the fundamental properties of the polymer is the first step in predicting its biological performance.
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Higher molecular weight can influence transfection efficiency but may also increase cytotoxicity.[5]
-
Chemical Structure and Composition: Confirmed by ¹H-NMR and FT-IR spectroscopy.[1]
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine glass transition temperature (Tg) and melting temperature (Tm), which can provide insights into the material's physical state and processing conditions.
2. Polyplex Formation and Characterization
Cationic polymers interact with negatively charged nucleic acids (like plasmid DNA or siRNA) to form nanoparticle complexes called polyplexes. The characteristics of these polyplexes are critical for successful delivery.
-
DNA Condensation Ability: Assessed by gel retardation assay. The N/P ratio (the ratio of nitrogen atoms in the polymer to phosphate groups in the DNA) at which the polymer completely retards the migration of DNA in an agarose gel is determined.
-
Polyplex Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS). Polyplexes should ideally be in the nanometer range (50-200 nm) for efficient cellular uptake, and a positive zeta potential facilitates interaction with the negatively charged cell membrane.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).
Workflow for Polyplex Formation and Characterization
Caption: Workflow for polyplex formation and characterization.
3. In Vitro Transfection Efficiency
This is a primary measure of the polymer's ability to deliver its genetic cargo into cells, leading to gene expression.
Experimental Protocol: In Vitro Transfection Assay
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, or a relevant cell line for the target application)
-
Cell culture medium and supplements
-
Plasmid DNA encoding a reporter gene (e.g., GFP or luciferase)
-
This compound-based polymer and control polymers (e.g., PEI)
-
Transfection medium (e.g., serum-free medium)
-
Multi-well cell culture plates
-
Fluorescence microscope or plate reader (for GFP) or luminometer (for luciferase)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and reach a suitable confluency (typically 70-80%).
-
Prepare polyplexes at various N/P ratios for each polymer being tested.
-
Replace the cell culture medium with transfection medium.
-
Add the polyplex solutions to the cells and incubate for a defined period (e.g., 4-6 hours).
-
Remove the transfection medium and replace it with fresh, complete cell culture medium.
-
Incubate the cells for a further 24-48 hours to allow for gene expression.
-
Quantify the reporter gene expression. For GFP, this can be done by fluorescence microscopy (to visualize transfected cells) and flow cytometry (to quantify the percentage of transfected cells). For luciferase, a luciferase assay kit is used to measure the luminescence signal.
4. Cytotoxicity Assessment
A crucial aspect of any delivery vector is its safety profile. High transfection efficiency is of little value if the vector is highly toxic to the cells.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cell line used for transfection studies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multi-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Expose the cells to the polymers or polyplexes at the same concentrations and N/P ratios used in the transfection assay. Include a negative control (untreated cells) and a positive control (a known cytotoxic agent).
-
Incubate for the same duration as the transfection experiment.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Comparative Analysis: this compound-Based Polymers vs. The Alternatives
While direct comparative data for this compound-based polymers is not yet widely available in the literature, we can establish a framework for comparison based on the known properties of established alternatives.
| Parameter | This compound-Based Polymer (Hypothetical) | Polyethyleneimine (PEI) | Chitosan | Poly(β-amino ester) (PBAE) |
| Primary Amine Content | Low to moderate (depending on copolymer) | High | High | Varies |
| Biocompatibility | Potentially high due to morpholine moiety | Moderate to low (molecular weight dependent) | High | High (biodegradable) |
| Biodegradability | Non-biodegradable backbone (can be modified) | Non-biodegradable | Biodegradable | Biodegradable |
| Transfection Efficiency | Data Not Available | High ("Gold Standard") | Moderate | High |
| Cytotoxicity | Data Not Available | High (especially high MW) | Low | Low |
| pH-Responsiveness | Expected due to morpholine pKa | High ("Proton Sponge Effect") | Moderate | High |
Logical Relationship for Performance Benchmarking
Caption: Logical flow from polymer properties to performance.
Future Directions and Conclusion
This compound-based polymers represent a promising, yet underexplored, class of materials for drug and gene delivery. Their unique chemical structure, particularly the presence of the morpholine ring, suggests the potential for favorable biocompatibility and pH-responsive behavior. This guide has provided a comprehensive framework for the synthesis, characterization, and benchmarking of these polymers.
The critical next step for the research community is to conduct direct, head-to-head comparative studies of this compound-based polymers against established vectors like PEI and biodegradable alternatives like PBAEs. The generation of quantitative data on transfection efficiency and cytotoxicity across various cell lines is essential to validate their potential and guide the rational design of next-generation non-viral vectors. By following standardized protocols, such as those outlined in this guide, the field can move towards a more objective and reproducible evaluation of novel polymer candidates, ultimately accelerating the translation of these promising materials from the laboratory to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How does the polymer architecture and position of cationic charges affect cell viability? - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01012G [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-Allylmorpholine in Complex Reaction Mixtures
This guide provides an in-depth analysis of the challenges and solutions associated with studying the cross-reactivity of N-Allylmorpholine, a versatile tertiary amine, within the intricate environment of complex chemical reactions. As researchers and drug development professionals, understanding the subtle, off-target reactivity of reagents is paramount to ensuring reaction purity, yield, and the ultimate safety of the final product. This document moves beyond standard protocols to explore the causality behind experimental design, offering a framework for robust, self-validating analytical systems.
Part 1: The Challenge - Unmasking this compound's Role in a Crowded Reaction
This compound (C₇H₁₃NO) is a valuable heterocyclic compound, frequently employed in organic synthesis as a base, solvent, or building block for more complex molecules.[1][2] Its utility is particularly noted in the synthesis of pharmaceutical and agrochemical agents where the morpholine scaffold can impart favorable pharmacokinetic properties, such as improved solubility and brain permeability.[3][4][5]
However, its structure—a tertiary amine coupled with a reactive allyl group—presents a dual-reactivity profile that can lead to significant cross-reactivity challenges, especially in sensitive, metal-catalyzed reactions like palladium-catalyzed cross-couplings.[6][7]
The Cross-Reactivity Conundrum:
In a complex reaction mixture, this compound can deviate from its intended role in several ways:
-
Ligand Poisoning or Participation: The nitrogen lone pair can coordinate to the metal catalyst (e.g., Palladium), potentially deactivating it or, in some cases, participating directly in the catalytic cycle, leading to unexpected byproducts.[8][9]
-
Allyl Group Reactivity: The terminal double bond of the allyl group is susceptible to isomerization, oxidation, or unwanted addition reactions with other nucleophilic or electrophilic species present in the mixture.
-
Structural Isomers & Analogs: The reaction mixture may contain other morpholine derivatives or structurally similar amines, making selective detection and quantification difficult.[10]
Analyzing these potential pathways requires methodologies that can definitively separate and identify this compound from a sea of structurally related and interfering compounds.[11]
Part 2: Comparative Methodologies for Selective Identification & Quantification
The selection of an analytical technique is not merely a matter of availability but a strategic choice based on the physicochemical properties of the analyte and the nature of the sample matrix. For a compound like this compound—a flammable, colorless liquid with a molecular weight of 127.18 g/mol —chromatographic methods coupled with mass spectrometry are the gold standard.[12][13][14]
Workflow for Cross-Reactivity Analysis
The following diagram outlines a logical workflow for investigating this compound in a reaction mixture.
Caption: High-level workflow for cross-reactivity studies.
The Chromatographic Approach: Separating the Suspects
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatiles
-
Expertise & Experience: GC is an ideal choice for analyzing this compound due to its relatively low boiling point and thermal stability. The separation occurs in a capillary column based on the analyte's volatility and interaction with the stationary phase. A mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for positive identification. For separating various amine types, a column like an Agilent CP-Sil 13 CB has proven effective.[15]
-
Trustworthiness: The self-validating nature of GC-MS comes from its two-dimensional data: the retention time (from GC) and the mass spectrum (from MS). A match in both dimensions against a certified reference standard provides high confidence in the identification.
Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The Specialist for Complex Products
-
Expertise & Experience: If this compound cross-reacts to form larger, non-volatile, or thermally labile products (e.g., adducts with other starting materials), HPLC is the superior separation technique. Reverse-phase HPLC (e.g., with a C18 column) separates compounds based on their hydrophobicity. Coupling this with tandem mass spectrometry (MS/MS) allows for highly selective detection using techniques like Multiple Reaction Monitoring (MRM), which can isolate a specific analyte from a noisy background with exceptional sensitivity.
-
Trustworthiness: The specificity of MRM in HPLC-MS/MS is a self-validating system. It relies on monitoring a specific precursor-to-product ion transition, which is unique to the target molecule's structure and fragmentation pattern, minimizing the risk of false positives from matrix interference.
Comparative Overview of Primary Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-MS/MS (HPLC-MS/MS) |
| Principle | Separation by volatility/boiling point; identification by mass fragmentation. | Separation by polarity/hydrophobicity; identification by mass and specific fragmentation pathways. |
| Best Suited For | This compound itself, volatile byproducts, and thermally stable compounds. | Non-volatile adducts, polar metabolites, thermally labile products, and high-molecular-weight species. |
| Strengths | Excellent separation efficiency for volatile compounds; extensive mass spectral libraries for identification. | High versatility for a wide range of compounds; exceptional sensitivity and selectivity with MS/MS. |
| Limitations | Not suitable for non-volatile or thermally unstable compounds; derivatization may be required for highly polar molecules.[16] | Can have lower chromatographic resolution than GC for some compound classes; potential for ion suppression from the matrix. |
| Causality | Choose GC-MS to monitor the consumption of the starting material and the formation of small, volatile side-products. | Choose HPLC-MS/MS to hunt for larger, unexpected products formed through cross-reactivity with other reagents. |
Part 3: Experimental Deep Dive - A Case Study in a Suzuki Coupling Reaction
To illustrate the practical application of these principles, we present a case study involving a hypothetical palladium-catalyzed Suzuki coupling reaction. In this scenario, this compound is used as a non-standard organic base, and the goal is to determine if it cross-reacts with the aryl halide or the catalyst system.
Hypothetical Reaction & Potential Cross-Reactivity
The diagram below illustrates the intended reaction and a plausible cross-reactivity pathway where this compound acts as a nucleophile, displacing the halide.
Caption: Potential reaction pathways for this compound.
Experimental Protocol 1: GC-MS Analysis for this compound and Volatile Byproducts
-
Objective: To quantify the consumption of this compound and identify any low molecular weight, volatile byproducts.
-
Causality: This protocol is designed for speed and high resolution of volatile components. The choice of a non-polar column provides good separation for the relatively non-polar this compound from more polar reaction components.
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture at specified time points (e.g., t=0, 1h, 4h, 24h).
-
Immediately quench the reaction by adding the aliquot to 900 µL of ice-cold acetonitrile containing an internal standard (e.g., N-Propylmorpholine at 10 µg/mL). The internal standard is crucial for accurate quantification, correcting for injection volume variations.
-
Vortex for 30 seconds to precipitate the palladium catalyst and inorganic salts.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a GC-MS vial for analysis.
-
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with a Mass Selective Detector (e.g., Agilent 8890 GC with 5977B MSD).
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold for 5 min.
-
MSD: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.
-
-
Data Analysis:
-
Identify this compound by its retention time and mass spectrum (key fragments: m/z 127, 86, 56).
-
Quantify using the peak area ratio relative to the internal standard against a calibration curve.
-
Perform a library search (e.g., NIST) on unknown peaks to tentatively identify byproducts.
-
Hypothetical GC-MS Data Summary
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Observation in Case Study |
| This compound | 7.85 | 127 (M+), 86, 56 | Concentration decreases over time. |
| N-Propylmorpholine (IS) | 8.12 | 129 (M+), 86, 58 | Stable concentration. |
| Byproduct A | 7.51 | 127 (M+), 98, 68 | Small peak appears; identified as an isomer (N-Propenylmorpholine). |
| Aryl-Br (Starting Material) | 10.33 | 157/155, 76 | Concentration decreases over time. |
Part 4: Mitigating Cross-Reactivity - A Proactive Approach
Identifying cross-reactivity is only half the battle; preventing it is the ultimate goal. Based on analytical findings, a researcher can systematically optimize reaction conditions.
-
Choice of Base: If this compound proves too reactive, switching to a more sterically hindered and less nucleophilic base is a logical step.
Comparison with Alternative Amine Bases
| Base | Structure | pKa (Conjugate Acid) | Key Considerations for Cross-Reactivity |
| This compound | C=CCN₁CCOCC₁ | ~7.0 | Nucleophilic nitrogen and reactive allyl group can lead to side reactions. |
| Triethylamine (TEA) | N(CH₂CH₃)₃ | ~10.75 | Stronger base, less nucleophilic than this compound but can still form quaternary ammonium salts. |
| DIPEA (Hünig's Base) | (i-Pr)₂NEt | ~10.75 | Highly sterically hindered, making it a very poor nucleophile. An excellent choice to minimize N-alkylation/arylation side reactions. |
| DBU | Bicyclic Amidine | ~13.5 | Very strong, non-nucleophilic base. Ideal for eliminations but may be too strong for some cross-coupling reactions. |
-
Temperature Control: Unwanted side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still affords a reasonable conversion rate can significantly improve selectivity.
-
Catalyst & Ligand Selection: The choice of ligand on the palladium catalyst can influence its coordination sphere, potentially blocking the unwanted coordination of this compound.[8] Experimenting with bulky phosphine ligands can mitigate this form of cross-reactivity.[9]
Conclusion
The study of this compound's cross-reactivity is a critical exercise in diligence for any process chemist or drug developer. It requires a deep understanding of the molecule's inherent reactivity and the deployment of orthogonal, self-validating analytical techniques like GC-MS and HPLC-MS/MS. By systematically investigating potential side reactions, researchers can develop robust synthetic protocols that minimize byproduct formation, maximize yield, and ensure the purity of the final product. This guide serves as a framework for that investigation, emphasizing that the "why" behind an experimental choice is just as important as the "how."
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds [ajgreenchem.com]
- 3. Morpholine Derivatives in Agrochemical Discovery and Development | CoLab [colab.ws]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. palladium-catalyzed cross-coupling reaction: Topics by Science.gov [science.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. New challenges in environmental analytical chemistry: Identification of toxic compounds in complex mixtures [comptes-rendus.academie-sciences.fr]
- 12. guidechem.com [guidechem.com]
- 13. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemeo.com [chemeo.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Risks: A Complete Guide to Personal Protective Equipment for Handling N-Allylmorpholine
For the diligent researcher and scientist, the integrity of an experiment is paramount. This integrity extends beyond procedural accuracy and into the realm of personal safety. Handling reactive chemical intermediates like N-Allylmorpholine demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring that your focus remains on innovation, not on mitigating preventable accidents.
Hazard Assessment: Understanding this compound
This compound (C₇H₁₃NO) is a versatile compound, but its utility is matched by its potential hazards. A thorough risk assessment is the foundation of a safe operational plan. According to its Safety Data Sheet (SDS) and global hazard classifications, this compound presents several key risks:
-
Flammability: It is a flammable liquid and vapor (H226), meaning it can ignite at relatively low temperatures when exposed to a spark, open flame, or sufficient heat.[1][2] Vapors are often heavier than air and can travel to an ignition source, causing a flashback.[3]
-
Acute Toxicity: The compound is harmful if swallowed (H302).[1][2]
-
Skin and Eye Irritation: It is classified as a skin irritant (H315) and causes serious eye irritation (H319).[1][2] Direct contact can lead to redness, pain, and potential tissue damage.
Therefore, all handling procedures must be designed to prevent ignition, ingestion, and dermal or ocular contact.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific procedure. The following sections detail the essential PPE components and the rationale behind their use.
Eye and Face Protection
Given the serious eye irritation risk, robust eye protection is non-negotiable.
-
Minimum Requirement: At all times when in the laboratory where this compound is handled, tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] Standard safety glasses are insufficient as they do not protect against splashes from all angles.
-
High-Risk Operations: During procedures with a high risk of splashing—such as transferring large volumes, mixing, or heating—a full-face shield must be worn in addition to safety goggles.[4] The face shield provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection: The Critical Barrier
Gloves serve as the primary barrier against skin contact. However, not all gloves are created equal.
-
Material Selection: Always consult the manufacturer's compatibility chart for the specific gloves you intend to use. While no universal recommendation exists without specific breakthrough time data, nitrile rubber gloves are commonly used for incidental splash protection. For prolonged contact or immersion, heavier-duty gloves may be required. It is critical to inspect gloves for any signs of degradation, discoloration, or punctures before every use.[5]
-
Proper Technique: Double gloving is recommended for handling highly toxic or irritating chemicals.[6] This practice provides an additional layer of safety and allows for the clean removal of the outer glove if contamination occurs, without exposing the skin.
Body Protection
Protective clothing shields the skin from accidental spills and prevents the contamination of personal clothing.
-
Laboratory Coat: A flame-resistant lab coat is essential due to the flammability of this compound.[3] Lab coats made of 100% cotton are a minimum requirement, as synthetic materials like polyester can melt and adhere to the skin in a fire.[3] The coat must be fully buttoned with sleeves rolled down.
-
Additional Protection: For large-scale operations, a chemical-resistant apron or impervious coveralls should be worn over the lab coat to provide an additional barrier against spills.[7][8]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in any laboratory setting.[3] This protects the feet from spills and falling objects.
Respiratory Protection
Inhalation of this compound vapors must be avoided.
-
Primary Control: All work with this compound should be conducted within a certified chemical fume hood to minimize vapor concentrations in the breathing zone.[3][9]
-
When Respirators are Needed: If engineering controls like fume hoods are insufficient, unavailable, or during emergency situations (e.g., a large spill), respiratory protection is required.[1] A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if irritation is experienced.[1][10] All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical clearance, training, and annual fit-testing, in accordance with OSHA standards (29 CFR 1910.134).[11]
PPE Selection and Operational Plan
The level of PPE required directly correlates with the risks of the specific task. Use the following table and workflow diagram to guide your selection process.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Summary of PPE Recommendations by Task
| Task | Potential Risks | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Small Volume Transfer (<10 mL) | Minor splash, low vapor concentration | Safety Goggles | Single pair of nitrile gloves | Flame-resistant lab coat | Not required (in fume hood) |
| Solution Preparation/Mixing (10-100 mL) | Moderate splash risk | Safety Goggles & Face Shield | Double pair of nitrile gloves | Flame-resistant lab coat, Chemical-resistant apron | Not required (in fume hood) |
| Large Volume Transfer (>100 mL) | High splash risk, increased vapor | Safety Goggles & Face Shield | Double pair of nitrile gloves | Flame-resistant lab coat, Chemical-resistant apron | Recommended to have on standby |
| Reaction Under Heat/Pressure | Splash, potential for aerosolization | Safety Goggles & Face Shield | Double pair of nitrile gloves | Flame-resistant lab coat, Chemical-resistant apron | Not required (in fume hood) |
| Spill Cleanup | High contact, high vapor concentration | Full-Face Respirator | Heavy-duty chemical gloves | Impervious coveralls | Required |
Donning and Doffing Procedures
The order in which PPE is put on and removed is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Protective Clothing: Don lab coat or coveralls.
-
Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. Be careful not to touch your bare skin with the outside of the glove.
-
Protective Clothing: Remove the apron or lab coat by rolling it inside-out, without touching the exterior surface.
-
Face Shield/Goggles: Remove from the back of the head.
-
Respirator: Remove without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Disposal Plan: Decontamination and Waste Management
Used and contaminated PPE cannot be discarded in standard trash receptacles. It must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Establish a designated, clearly labeled hazardous waste container in the laboratory.
-
Disposable Items: All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, disposable lab coats) must be placed directly into this container.
-
Reusable Items: Reusable items like face shields and goggles should be decontaminated according to your institution's established procedures before being stored for reuse.
-
Contaminated Clothing: If personal clothing becomes contaminated, it must be removed immediately and decontaminated before laundering.[12] Do not take contaminated clothing home.
-
Waste Pickup: Follow your institution's guidelines for the storage and pickup of hazardous chemical waste. Ensure the container is sealed and properly labeled before collection.
By adhering to these rigorous PPE protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. This guide serves as a foundational document; always supplement it with your institution's specific Chemical Hygiene Plan (CHP) and the most current Safety Data Sheet for this compound.[13]
References
- 1. echemi.com [echemi.com]
- 2. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens [policies.unc.edu]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. research.uga.edu [research.uga.edu]
- 11. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 12. trc-corp.com [trc-corp.com]
- 13. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


